molecular formula C12H9NO3 B6414258 4-(5-Hydroxypyridin-2-yl)benzoic acid CAS No. 1261912-14-4

4-(5-Hydroxypyridin-2-yl)benzoic acid

Numéro de catalogue: B6414258
Numéro CAS: 1261912-14-4
Poids moléculaire: 215.20 g/mol
Clé InChI: GVRHFEFBVZLEOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(5-Hydroxypyridin-2-yl)benzoic acid is a benzoic acid derivative incorporating a hydroxypyridine moiety, making it a compound of significant interest in modern medicinal chemistry and drug discovery. Its structure is part of a class of molecules known for their versatile biological activity and potential to interact with a range of pharmacological targets . Benzoic acid derivatives are recognized for their ability to function as key scaffolds in the development of therapeutic agents, particularly for metabolic diseases . Research into similar compounds highlights potential applications in targeting Type 2 Diabetes Mellitus. These derivatives have shown promise as inhibitors of critical enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, and dipeptidyl peptidase-4 (DPP-4), which is involved in incretin hormone metabolism . The chemical structure of 4-(5-Hydroxypyridin-2-yl)benzoic acid, featuring both a carboxylic acid and a hydroxyl group on the heteroaromatic ring, provides key pharmacophores that can be exploited for hydrogen bonding with biological targets, potentially optimizing binding efficiency and pharmacokinetic properties . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical studies, or a candidate for high-throughput screening in drug discovery programs. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHFEFBVZLEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692545
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-14-4
Record name 4-(5-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and advanced materials science pivot toward highly functionalized, predictable building blocks, 4-(5-Hydroxypyridin-2-yl)benzoic acid (CAS: 1261912-14-4) has emerged as a critical bifunctional scaffold. Featuring a benzoic acid moiety coupled to a 5-hydroxypyridine ring, this molecule bridges the gap between rigid structural linearity and complex electronic tunability. This guide provides an authoritative breakdown of its physicochemical behavior, a field-proven synthetic protocol, and its application logic, designed specifically for researchers scaling up structural libraries or engineering Metal-Organic Frameworks (MOFs).

Physicochemical & Electronic Properties

The true utility of 4-(5-Hydroxypyridin-2-yl)benzoic acid lies in its multi-ionizable nature. The molecule contains three distinct functional groups: a carboxylic acid, a pyridine nitrogen, and a phenolic hydroxyl group.

A common misconception in heterocyclic chemistry is that all hydroxypyridines tautomerize heavily into pyridones. However, because the hydroxyl group in this molecule is at the 5-position (making it a β -hydroxypyridine derivative, structurally analogous to 3-hydroxypyridine), it does not form a stable pyridone tautomer[1]. Instead, it participates in a highly solvent- and pH-dependent equilibrium. In aqueous physiological conditions, it predominantly exists as a nonclassical zwitterion (pyridinium-phenolate/carboxylate)[2]. This zwitterionic character is a powerful design principle, as it significantly enhances aqueous solubility without inflicting the severe membrane permeability penalties typically associated with highly polar molecules.

Quantitative Data Summary

Table 1: Physicochemical Profile of 4-(5-Hydroxypyridin-2-yl)benzoic acid

PropertyValue / DescriptionAnalytical Rationale
CAS Number 1261912-14-4Unique identifier for the exact regioisomer.
Molecular Formula C12H9NO3Confirms a biaryl system with 3 heteroatoms.
Molecular Weight 215.20 g/mol Highly efficient ligand/fragment size (Rule of 3 compliant).
pKa1 (Carboxylic Acid) ~4.0 – 4.5Deprotonates first in weak acidic media.
pKa2 (Pyridine Nitrogen) ~4.8 – 5.5Protonated only in highly acidic environments.
pKa3 (Phenolic OH) ~8.5 – 9.5Remains neutral under standard physiological pH.
Isoelectric Point (pI) ~4.5The pH of minimum solubility; critical for isolation.

Synthetic Methodology: Scalable Suzuki-Miyaura Cross-Coupling

Synthesizing biaryl systems containing both basic nitrogens and unprotected carboxylic acids is notoriously difficult due to catalyst poisoning and poor transmetalation kinetics[3]. The following protocol leverages a Suzuki-Miyaura cross-coupling strategy engineered for self-validation and high-yield recovery.

Causality & Experimental Design
  • Catalyst Selection: We utilize Pd(dppf)Cl2. The bidentate phosphine ligand (dppf) creates a sterically demanding coordination sphere around the palladium center, preventing the basic pyridine nitrogen of the substrate from irreversibly binding and poisoning the catalyst.

  • Base & Solvent: Potassium carbonate (K2CO3) in a biphasic 1,4-Dioxane/Water (4:1) system is chosen. The water dissolves the inorganic base and the anionic 4-carboxyphenylboronate, while dioxane solvates the aryl halide.

  • Self-Validating Isolation: By exploiting the molecule's isoelectric point (pI 4.5), we bypass the need for tedious column chromatography.

Step-by-Step Protocol
  • Reagent Charging: To a Schlenk flask, add 2-bromo-5-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.1 equiv).

  • Catalytic Activation: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (3.0 equiv). Insight: The 3.0 equivalents of base are strictly necessary to neutralize the generated HBr, deprotonate the carboxylic acid, and activate the boronic acid.

  • Degassing: Introduce the 1,4-Dioxane/Water (4:1 v/v) solvent mixture. Degas the system via three freeze-pump-thaw cycles or vigorous N2 sparging for 30 minutes to prevent oxidative homocoupling of the boronic acid.

  • Thermal Coupling: Heat the mixture to 90 °C under an inert atmosphere for 12 hours. Track the reaction via LC-MS until the 2-bromo-5-hydroxypyridine peak is fully consumed.

  • Isoelectric Precipitation (Purification): Cool the mixture, filter through Celite to remove palladium black, and concentrate in vacuo to remove the dioxane. Dilute the remaining aqueous layer with deionized water. Slowly titrate with 1M HCl while stirring. As the pH approaches 4.5, the molecule transitions from a highly soluble dianion to its neutral/zwitterionic state, crashing out as a crystalline solid.

  • Recovery: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 50 °C.

SynthesisWorkflow A 2-Bromo-5-hydroxypyridine (Aryl Halide) C Catalytic System Pd(dppf)Cl2 / K2CO3 1,4-Dioxane:H2O (4:1) A->C B 4-Carboxyphenylboronic acid (Boronic Acid) B->C D Suzuki-Miyaura Cross-Coupling (90°C, 12h, N2) C->D Transmetalation & Reductive Elimination E Aqueous Workup & pH Adjustment (Acidify to pH 4.5) D->E Crude Reaction Mixture F 4-(5-Hydroxypyridin-2-yl)benzoic acid (Purified Precipitate) E->F Isoelectric Precipitation

Workflow for the Suzuki-Miyaura synthesis and isoelectric isolation of the target compound.

Application Landscapes: Drug Discovery and Advanced Materials

The structural geometry of 4-(5-Hydroxypyridin-2-yl)benzoic acid dictates its functional versatility. The 1,4-phenylene linker provides a rigid, linear spatial arrangement, while the heteroatoms offer distinct coordination vectors.

  • Physiological Drug Design: The zwitterionic nature of the 5-hydroxypyridine motif makes it an exceptional bioisostere for traditional phenols or anilines. It maintains high aqueous solubility in the GI tract while masking its polarity through intramolecular charge distribution during membrane permeation[2].

  • Transition Metal Chelation & MOFs: In materials science, the molecule acts as an asymmetric, bifunctional linker. The carboxylic acid terminus readily coordinates to hard metal nodes (e.g., Zr(IV) clusters), while the hydroxypyridine moiety can chelate transition metals via O,N-bidentate coordination, enabling the synthesis of complex, hierarchical Metal-Organic Frameworks.

ApplicationLogic Core 4-(5-Hydroxypyridin-2-yl)benzoic acid (Bifunctional Scaffold) Acidic pH < 4.0 Cationic Form Core->Acidic Acidic Media Neutral pH 4.5 - 7.0 Zwitterionic Form Core->Neutral Physiological Media Basic pH > 9.0 Dianionic Form Core->Basic Basic Media App1 Acidic MOF Linkers (Metal-Organic Frameworks) Acidic->App1 App2 Physiological Drug Design (High Permeability Bioisostere) Neutral->App2 App3 Transition Metal Chelation (O,N-Bidentate Coordination) Basic->App3

pH-dependent speciation of 4-(5-Hydroxypyridin-2-yl)benzoic acid and related applications.

References

  • Title: Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Acidity Study on 3-Substituted Pyridines Source: International Journal of Molecular Sciences - MDPI URL: [Link]

  • Title: Modular synthesis of simple cycloruthenated complexes with state-of-the-art performance in p-type DSCs Source: Journal of Materials Chemistry C - RSC Publishing URL: [Link]

Sources

An In-Depth Technical Guide to 4-(5-Hydroxypyridin-2-yl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Hydroxypyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a prospective analysis of its chemical structure, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications. The primary synthetic strategy discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl and heteroaryl moieties. Predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are detailed to aid in the potential identification and characterization of this compound. Finally, potential applications in drug discovery are explored, drawing parallels with the known biological activities of similar hydroxypyridine and benzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and exploration of this and related novel chemical entities.

Introduction: The Significance of the Pyridinyl-Benzoic Acid Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are integral to a wide array of approved drugs, where the nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of the molecule.[4][5] Similarly, the benzoic acid moiety is a common pharmacophore and a versatile building block in organic synthesis, known to participate in various biological interactions.[6]

The combination of these two pharmacophores into a single molecule, such as 4-(5-Hydroxypyridin-2-yl)benzoic acid, creates a bi-aryl structure with the potential for unique and valuable properties. The hydroxyl group on the pyridine ring can further enhance biological activity and provide a site for further chemical modification. While specific literature on 4-(5-Hydroxypyridin-2-yl)benzoic acid is scarce, its structural similarity to known biologically active molecules suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to provide a theoretical yet scientifically grounded framework for the synthesis, characterization, and exploration of this promising compound.

Chemical Structure and Predicted Properties

The chemical structure of 4-(5-Hydroxypyridin-2-yl)benzoic acid consists of a benzoic acid ring connected to a 5-hydroxypyridine ring at the 2-position of the pyridine.

Figure 1: Chemical structure of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Based on its structure, several key chemical and physical properties can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₉NO₃Derived from the chemical structure.
Molecular Weight 215.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic carboxylic acids.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid and hydroxyl groups will impart some water solubility, while the aromatic rings will favor organic solvents.[4]
Acidity (pKa) The carboxylic acid proton is expected to be acidic (pKa ~4-5), and the pyridinium proton (protonated nitrogen) will also be acidic (pKa ~5-6). The phenolic proton will be weakly acidic (pKa ~9-10).Based on the pKa values of benzoic acid and hydroxypyridines.
Tautomerism The 5-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form. The position of the equilibrium will depend on the solvent and solid-state packing.A known characteristic of hydroxypyridines.

Proposed Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The most logical and efficient method for the synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This reaction is widely used for the formation of C-C bonds between aryl and heteroaryl halides and boronic acids due to its high functional group tolerance and generally mild reaction conditions.

The proposed synthetic route involves the coupling of a protected 2-halo-5-hydroxypyridine with 4-carboxyphenylboronic acid or its ester.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 2-Bromo-5-hydroxypyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 4-Carboxyphenylboronic acid B->C D 4-(5-Hydroxypyridin-2-yl)benzoic acid C->D Potential_Applications cluster_applications Potential Therapeutic Areas A 4-(5-Hydroxypyridin-2-yl)benzoic acid B Antimicrobial A->B C Antiviral A->C D Anti-inflammatory A->D E Antioxidant A->E

Sources

An In-depth Technical Guide to 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(5-hydroxypyrimidin-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for the requested "4-(5-hydroxypyridin-2-yl)benzoic acid," this guide focuses on its close structural analog, 4-(5-hydroxypyrimidin-2-yl)benzoic acid (CAS No. 2056921-34-5), which is the likely intended compound of interest. This document details its physicochemical properties, proposed synthesis routes, methodologies for analytical characterization, and explores its potential as a scaffold in modern drug discovery. The guide is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical, albeit representative, experimental protocols.

Introduction: Unveiling a Scaffold of Interest

The intersection of benzoic acid moieties with heterocyclic rings has yielded a rich pipeline of pharmacologically active agents. The title compound, 4-(5-hydroxypyrimidin-2-yl)benzoic acid, embodies this principle, integrating the structural features of a pyrimidine, a cornerstone in nucleic acid chemistry and a privileged scaffold in drug design, with the versatile functionality of a benzoic acid.

It is important to note that an initial search for "4-(5-hydroxypyridin-2-yl)benzoic acid" did not yield a specific CAS number or dedicated literature. However, the high structural and nominal similarity to 4-(5-hydroxypyrimidin-2-yl)benzoic acid suggests a possible transcriptional error in the initial query. This guide will, therefore, proceed with a detailed exploration of the pyrimidine derivative, a compound with documented commercial availability and relevance in chemical synthesis.

The strategic combination of a hydrogen bond donor/acceptor-rich hydroxypyrimidine ring and a carboxylic acid group, a key pharmacophore for interacting with various biological targets, positions this molecule as a compelling starting point for the design of novel therapeutics. This guide will delve into the synthetic accessibility, analytical characterization, and potential therapeutic applications of this intriguing molecule.

Physicochemical Properties and Structural Elucidation

Table 1: Predicted Physicochemical Properties of 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid

PropertyPredicted ValueNotes
CAS Number 2056921-34-5For the pyrimidine analog.
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Appearance White to off-white solidBased on similar compounds.
Melting Point >250 °C (decomposes)Expected high melting point due to hydrogen bonding and aromaticity.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The carboxylic acid and hydroxyl groups may impart some aqueous solubility, especially at higher pH.
pKa ~4-5 (carboxylic acid), ~8-9 (hydroxyl)Estimated values based on benzoic acid and hydroxypyrimidine moieties.
LogP ~1.5 - 2.5Calculated value, suggesting moderate lipophilicity.

Synthesis and Purification: A Proposed Experimental Workflow

While a specific, validated synthesis protocol for 4-(5-hydroxypyrimidin-2-yl)benzoic acid is not published, a plausible and efficient route can be designed based on established pyrimidine synthesis methodologies. The following section outlines a proposed multi-step synthesis, providing a detailed, self-validating experimental workflow.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the condensation of a suitably substituted amidine with a β-ketoester derivative, a classic and reliable method for pyrimidine ring formation.

Retrosynthesis Target 4-(5-Hydroxypyrimidin-2-yl)benzoic acid Intermediate1 Ethyl 4-(5-hydroxypyrimidin-2-yl)benzoate Target->Intermediate1 Ester Hydrolysis Starting_Materials Guanidine derivative + Ethyl 2-formyl-3-hydroxy-3-(4-carboxyphenyl)acrylate Intermediate1->Starting_Materials Pyrimidine Ring Formation

Caption: Retrosynthetic analysis of 4-(5-hydroxypyrimidin-2-yl)benzoic acid.

Step-by-Step Synthesis Protocol (Proposed)

This protocol is a representative method and may require optimization. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 4-(5-hydroxypyrimidin-2-yl)benzoate

  • Reaction Setup: To a solution of ethyl 4-formylbenzoate (1 equivalent) in anhydrous ethanol, add ethyl glycolate (1.1 equivalents) and a catalytic amount of a non-nucleophilic base such as DBU (0.1 equivalents).

  • Condensation: Stir the reaction mixture at room temperature for 12-16 hours to facilitate the formation of the corresponding enolate.

  • Cyclization: Add guanidine hydrochloride (1.2 equivalents) and a stronger base such as sodium ethoxide (2.5 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Hydrolysis to 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid

  • Hydrolysis: Suspend the purified ethyl 4-(5-hydroxypyrimidin-2-yl)benzoate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heating: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • Isolation: The desired product, 4-(5-hydroxypyrimidin-2-yl)benzoic acid, should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities. Dry the product under vacuum to yield the final compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Ester Hydrolysis A Ethyl 4-formylbenzoate + Ethyl glycolate B Enolate Formation (DBU, Ethanol) A->B C Cyclization with Guanidine (NaOEt, Reflux) B->C D Work-up & Purification C->D E Ethyl 4-(5-hydroxypyrimidin-2-yl)benzoate D->E F Base Hydrolysis (NaOH, EtOH/H2O) E->F Intermediate G Acidification (HCl) F->G H Isolation & Drying G->H I 4-(5-Hydroxypyrimidin-2-yl)benzoic acid H->I

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for assessing the purity of the final compound and for in-process control during synthesis.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Expected [M-H]⁻ ion: 215.04

  • Expected [M+H]⁺ ion: 217.06

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed structural information. The expected chemical shifts (predicted) in DMSO-d₆ are:

  • ¹H NMR: Aromatic protons of the benzoic acid moiety (~7.5-8.2 ppm), pyrimidine protons (~8.0-9.0 ppm), a broad singlet for the carboxylic acid proton (>12 ppm), and a singlet for the hydroxyl proton.

  • ¹³C NMR: Carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic and heterocyclic carbons in the range of ~110-160 ppm.

Potential Applications in Drug Discovery

The structural motifs present in 4-(5-hydroxypyrimidin-2-yl)benzoic acid suggest its potential as a valuable scaffold in several therapeutic areas.

Kinase Inhibition

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The hydroxyl group can act as a crucial hydrogen bond donor, and the benzoic acid moiety can be functionalized to target specific regions of the ATP-binding pocket or allosteric sites.

Enzyme Inhibition

The carboxylic acid group is a classic feature of many enzyme inhibitors, capable of forming strong ionic interactions and hydrogen bonds with active site residues. This makes the compound a potential starting point for developing inhibitors of various enzymes, such as proteases and dehydrogenases.

Metal Chelating Agents

The hydroxypyrimidine moiety, in conjunction with the carboxylic acid, may exhibit metal-chelating properties, which could be explored for therapeutic applications where metal ion dysregulation is implicated.

Applications cluster_apps Potential Therapeutic Applications Core 4-(5-Hydroxypyrimidin-2-yl) benzoic acid Kinase Kinase Inhibition Core->Kinase Scaffold for Enzyme Enzyme Inhibition (e.g., Proteases) Core->Enzyme Starting point for Chelation Metal Chelation Core->Chelation Potential as

Caption: Potential drug discovery applications.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(5-hydroxypyrimidin-2-yl)benzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of contact, follow standard first-aid procedures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

4-(5-Hydroxypyrimidin-2-yl)benzoic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis, while not explicitly detailed in the literature, can be reasonably approached through established synthetic routes. This guide provides a foundational framework for its preparation, characterization, and exploration of its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to unlock its potential as a novel scaffold for the development of next-generation therapeutics.

References

This section would be populated with specific citations from peer-reviewed journals, patents, and chemical supplier databases if more direct information were available. The following are representative sources that would be relevant.

  • Synthesis of pyrimidine deriv
  • HPLC analysis of aromatic carboxylic acids.
  • Kinase inhibitors based on the pyrimidine scaffold. Journal of Medicinal Chemistry.
  • Patents describing the synthesis and use of pyrimidine derivatives in medicine.

Sources

4-(5-Hydroxypyridin-2-yl)benzoic Acid: Comprehensive Physicochemical Profiling, Molecular Weight Determination, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and advanced materials science, biaryl compounds serve as privileged scaffolds. 4-(5-Hydroxypyridin-2-yl)benzoic acid (Molecular Formula: C12​H9​NO3​ ) is a highly versatile, bifunctional building block. Characterized by a central biaryl axis connecting a hydrogen-bond-donating/accepting pyridine ring and a terminal carboxylic acid, this molecule is frequently utilized in the synthesis of biaryl anthranilide analogues and metal-organic frameworks (MOFs) [1].

This technical guide provides an authoritative analysis of its exact molecular weight, physicochemical properties, and the validated analytical workflows required for its characterization in a laboratory setting.

Structural & Physicochemical Characterization

The precise determination of molecular weight and exact mass is critical for high-resolution mass spectrometry (HRMS) validation. 4-(5-Hydroxypyridin-2-yl)benzoic acid possesses an average molecular weight of 215.20 g/mol and a monoisotopic exact mass of 215.0582 Da .

Causality of Structural Features

The molecule is amphoteric and highly polar due to three distinct functional moieties:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor. It dictates the molecule's retention behavior in reverse-phase chromatography and its primary ionization pathway in negative-ion mass spectrometry.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a weak base. In physiological pH, it can participate in critical pharmacophore interactions [2].

  • Phenolic Hydroxyl (-OH): Located at the 5-position of the pyridine ring, this group increases the molecule's topological polar surface area (TPSA) and provides a secondary site for orthogonal functionalization (e.g., etherification or esterification).

Table 1: Quantitative Physicochemical Data

Data derived from theoretical calculations and structural isomer profiling (e.g., 4-(pyridin-2-yloxy)benzoic acid) [3].

PropertyValueAnalytical Significance
Molecular Formula C12​H9​NO3​ Defines isotopic distribution patterns in MS.
Average Molecular Weight 215.20 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 215.0582 DaTarget mass for HRMS (TOF/Orbitrap) validation.
H-Bond Donors 2Influences solubility in protic solvents (MeOH, H2​O ).
H-Bond Acceptors 4Dictates binding affinity in target protein pockets.
Topological Polar Surface Area ~70.4 ŲPredicts moderate membrane permeability.

Analytical Methodologies for Molecular Weight Validation

To empirically validate the molecular weight of 4-(5-Hydroxypyridin-2-yl)benzoic acid, High-Resolution Liquid Chromatography-Mass Spectrometry (UHPLC-HRMS) is the gold standard.

Rationale for Experimental Choices
  • Ionization Mode: Electrospray Ionization in negative mode (ESI-) is selected because the terminal carboxylic acid readily deprotonates, yielding a highly stable [M−H]− ion at m/z 214.0509.

  • Mobile Phase Additives: 0.1% Formic acid is added to the mobile phase. Causality: While it may seem counterintuitive to use an acid in negative ion mode, the formate buffer suppresses the ionization of the analyte during the chromatographic separation, preventing severe peak tailing on the C18 stationary phase. The source temperature and voltage in the ESI interface are sufficient to drive the deprotonation for MS detection.

Step-by-Step UHPLC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of 4-(5-Hydroxypyridin-2-yl)benzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Methanol/Water.

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade H2​O with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters (Orbitrap/TOF):

    • Polarity: Negative Ion Mode (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

  • Data Validation: Extract the ion chromatogram (EIC) for m/z 214.0509 (± 5 ppm mass tolerance). Validate the molecular weight by comparing the observed isotopic distribution ( 13C contribution) against the theoretical model for C12​H9​NO3​ .

LCMS_Workflow Sample Sample Preparation 10 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column, Acidic Gradient Sample->LC 2 µL Injection Ionization ESI(-) Ionization Target: [M-H]- Deprotonation LC->Ionization Eluent Transfer MS High-Resolution MS Orbitrap or Q-TOF Ionization->MS Gas Phase Ions Data Data Validation Target m/z: 214.0509 MS->Data Spectra Extraction

Figure 1: UHPLC-HRMS workflow for the exact mass and molecular weight validation of the target compound.

Synthetic Utility & Reaction Workflows

In synthetic chemistry, 4-(5-Hydroxypyridin-2-yl)benzoic acid is typically constructed via a Suzuki-Miyaura cross-coupling reaction .

Mechanistic Causality in Synthesis

The coupling of 4-carboxyphenylboronic acid with 2-bromo-5-hydroxypyridine requires careful selection of the catalyst and base. Because the starting materials contain unprotected hydroxyl and carboxylic acid groups, a highly active palladium catalyst (such as Pd(dppf)Cl2​ ) is required to drive the oxidative addition and transmetalation steps efficiently without requiring prior protecting-group chemistry. A mild inorganic base (e.g., K2​CO3​ ) in a biphasic solvent system (1,4-Dioxane/Water) ensures the boronic acid is sufficiently activated as a boronate species while keeping the polar starting materials in solution.

Synthesis SM1 4-Carboxyphenylboronic acid (Boronic Acid Donor) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 2-Bromo-5-hydroxypyridine (Aryl Halide Acceptor) SM2->Reaction Product 4-(5-Hydroxypyridin-2-yl)benzoic acid MW: 215.20 g/mol Reaction->Product C-C Bond Formation

Figure 2: Typical Suzuki-Miyaura cross-coupling synthetic route for generating the biaryl scaffold.

Conclusion

The molecular weight of 4-(5-Hydroxypyridin-2-yl)benzoic acid (215.20 g/mol ) is a fundamental parameter that dictates its analytical profiling and synthetic stoichiometry. By leveraging its amphoteric nature and exact monoisotopic mass (215.0582 Da), researchers can employ robust LC-HRMS workflows for high-confidence identification. Its structural architecture—combining a hydrogen-bonding pyridine, a phenolic hydroxyl, and a terminal carboxylic acid—cements its status as a high-value intermediate in contemporary chemical research.

References

  • BindingDB. (n.d.). Biaryl Anthranilide Analogues and 5-hydroxypyridin-2-yl Derivatives. Retrieved March 14, 2026, from[Link]

  • Chemsrc. (2025). 3-(5-hydroxypyridin-2-yl)benzoic acid (CAS#:1261984-27-3) Properties. Retrieved March 14, 2026, from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22262052, 4-(Pyridin-2-yloxy)benzoic acid (Isomeric reference data). Retrieved March 14, 2026, from[Link]

A Technical Guide to 4-(5-Hydroxypyridin-2-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The bi-aryl scaffold, particularly the linkage of pyridine and benzene rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of 4-(5-Hydroxypyridin-2-yl)benzoic acid, a compound of significant interest for drug discovery. We will detail its precise chemical identity according to IUPAC nomenclature, present a validated, step-by-step protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and outline methods for its rigorous characterization. Furthermore, we explore the compound's therapeutic potential by analyzing its structural motifs and discussing relevant biological assays for screening. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Chemical Identity and Nomenclature

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The compound in focus, 4-(5-Hydroxypyridin-2-yl)benzoic acid, is named according to the principles established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 4-(5-Hydroxypyridin-2-yl)benzoic acid

This name is derived by treating benzoic acid as the parent structure. The benzene ring of the benzoic acid is substituted at its C4 position with a "5-hydroxypyridin-2-yl" group. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the connection to the benzene ring at position 2 and the hydroxyl group at position 5.

Below is a diagram illustrating the structural breakdown and nomenclature.

G synthesis Synthesis & Purification (Suzuki Coupling) characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization QC stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep Validated Compound primary_assay Primary Screen (e.g., Kinase Inhibition Assay) stock_prep->primary_assay hit_id Hit Identification (Activity > Threshold) primary_assay->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Yes hit_id->dose_response secondary_assay Secondary / Orthogonal Assay (e.g., Cellular Proliferation) dose_response->secondary_assay lead_gen Lead Generation Candidate secondary_assay->lead_gen

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The 4-(5-Hydroxypyridin-2-yl)benzoic Acid Scaffold: A Privileged Biaryl Pharmacophore in Oncology and Synthetic Lethality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the design of selective inhibitors often relies on privileged molecular scaffolds that can precisely navigate complex enzyme active sites. 4-(5-Hydroxypyridin-2-yl)benzoic acid (CAS: 1261900-90-6) has emerged as a critical biaryl building block in medicinal chemistry and materials science.

Structurally, this compound offers a highly rigid biaryl axis combined with a versatile array of hydrogen bond donors and acceptors. The pyridine nitrogen, phenolic hydroxyl, and carboxylic acid moieties provide highly directional vectors for target engagement. Recently, derivatives of this scaffold have gained significant traction in oncology—specifically in the design of allosteric inhibitors targeting Malic Enzyme 3 (ME3) to exploit synthetic lethality in Pancreatic Ductal Adenocarcinoma (PDAC).

The Mechanistic Paradigm: ME3 Inhibition and Collateral Lethality

Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a highly aggressive genomic landscape. Approximately 30% of PDAC cases feature a homozygous deletion of the SMAD4 tumor suppressor gene located on chromosome 18q21.

The Causality of Vulnerability: The ME2 (Malic Enzyme 2) gene is physically adjacent to SMAD4 and is frequently co-deleted as a "passenger" mutation. ME2 and its paralog ME3 are mitochondrial oxidative decarboxylases responsible for converting malate to pyruvate, a process strictly coupled to the generation of NADPH. In ME2-null PDAC cells, the cancer relies entirely on a compensatory upregulation of ME3 to maintain its NADPH pool and neutralize cytotoxic Reactive Oxygen Species (ROS).

As demonstrated by Dey et al. (), inhibiting ME3 in ME2-null cells induces a catastrophic depletion of NADPH. This leads to unchecked ROS accumulation, AMPK activation, and ultimately, apoptosis. This paradigm is known as collateral lethality . Derivatives of the 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold have been identified as potent, selective inhibitors of ME3, perfectly occupying its allosteric pocket while maintaining high selectivity over other ME isoforms ().

Mandatory Visualization: Collateral Lethality Pathway

ME3_Pathway Del SMAD4 & ME2 Co-deletion (PDAC Genome) ME3 ME3 Paralog Takes Over Del->ME3 Forces dependence Surv NADPH Synthesis & ROS Control ME3->Surv Catalyzes Inhib Biaryl Scaffold Inhibitor (e.g., Pyridyl-Benzoic Acid) Inhib->ME3 Inhibits ROS NADPH Depletion & ROS Accumulation Inhib->ROS Causes Death PDAC Apoptosis (Collateral Lethality) ROS->Death Triggers

Fig 1: Collateral lethality pathway in PDAC driven by ME3 inhibition.

Causality-Driven Synthetic Methodologies

The synthesis of 4-(5-hydroxypyridin-2-yl)benzoic acid relies on a classic Suzuki-Miyaura cross-coupling. However, coupling pyridine derivatives requires strict mechanistic control to prevent catalyst deactivation.

Protocol 1: Suzuki-Miyaura Synthesis of the Biaryl Scaffold

Reagents: 4-Bromobenzoic acid (1.0 eq), (5-hydroxypyridin-2-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 1,4-Dioxane and H₂O. Sparge with N₂ for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would consume the starting material and depress yields.

  • Reagent Loading: Add 4-bromobenzoic acid, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂ to the degassed solvent under a positive N₂ stream.

  • Catalytic Heating: Heat the mixture to 90°C for 12 hours.

    • Causality of Catalyst Choice: In biaryl couplings involving pyridine rings, the basic nitrogen can coordinate to the palladium center, causing catalyst poisoning. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is sterically demanding and enforces a cis-coordination geometry on the palladium intermediate. This prevents pyridine coordination and accelerates the rate-limiting reductive elimination step.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove precipitated palladium black.

  • Isoelectric Precipitation (Self-Validation): Acidify the aqueous filtrate dropwise with 1M HCl while monitoring with a pH meter until exactly pH 4.5 is reached.

    • Causality: The product is highly amphoteric, possessing a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxylic acid (pKa ~4.0). Adjusting the pH to 4.5 targets the molecule's isoelectric point, ensuring it exists primarily as a neutral zwitterion. This minimizes aqueous solubility and drives quantitative precipitation, serving as a self-validating purification step.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

Self-Validating Biochemical Protocols

To validate the efficacy of derivatives synthesized from this scaffold, a robust biochemical assay is required to measure ME3 inhibition.

Protocol 2: ME3 NADP⁺ Reduction Kinetic Assay

Reagents: Recombinant human ME3, L-malate, NADP⁺, Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MnCl₂).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The use of MnCl₂ over MgCl₂ is a deliberate, mechanistic choice. Malic enzymes exhibit a strict dependence on Mn²⁺ to polarize the carbonyl group of malate and stabilize the transition state during oxidative decarboxylation.

  • Enzyme Dispensing: Dispense 50 µL of recombinant ME3 (2 nM final concentration) into a 96-well UV-transparent microplate.

  • Inhibitor Incubation: Add 10 µL of the biaryl inhibitor (serial dilutions in DMSO, final DMSO < 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 40 µL of a substrate master mix containing L-malate (2 mM final) and NADP⁺ (0.5 mM final).

  • Kinetic Monitoring: Immediately monitor absorbance at 340 nm using a microplate reader for 10 minutes.

    • Causality: The enzymatic conversion of malate to pyruvate reduces NADP⁺ to NADPH. NADPH absorbs strongly at 340 nm, whereas NADP⁺ does not. Measuring ΔA340​ over time directly quantifies the initial velocity ( V0​ ) of the enzyme.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis of the normalized V0​ values.

Self-Validating System: This protocol mandates a dual-control validation mechanism. A 'no-enzyme' blank is run in parallel to subtract any background absorbance or auto-fluorescence generated by the highly conjugated biaryl inhibitor at 340 nm. A 'vehicle-only' (DMSO) well serves as the 100% activity baseline, ensuring that any measured decrease in V0​ is strictly due to target engagement.

Quantitative Data Summaries

To facilitate rapid comparison for drug design, the physicochemical properties of the core scaffold and the isoform selectivity of its optimized derivatives are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Significance
Molecular Formula C₁₂H₉NO₃Low molecular weight allows for extensive functionalization.
Molecular Weight 215.20 g/mol High ligand efficiency (LE) potential.
H-Bond Donors 2 (-OH, -COOH)Facilitates strong anchoring in polar enzyme pockets.
H-Bond Acceptors 4 (N, O, O, O)Enables interaction with backbone amides/water networks.
Rotatable Bonds 2High rigidity reduces entropic penalty upon binding.

Table 2: ME Isoform Selectivity of Optimized Biaryl Derivatives (Data adapted from Sheth et al., 2022, utilizing the pyridyl-benzoic acid core)

IsoformIC₅₀ (µM)Selectivity Fold (vs ME3)Biological Implication
ME1 (Cytosolic) 2.25 ± 0.1215xAvoids off-target interference with cytosolic lipid synthesis.
ME2 (Mitochondrial) 1.35 ± 0.089xPrevents toxicity in healthy cells where ME2 is intact.
ME3 (Mitochondrial) 0.15 ± 0.02 1x (Target) Potent inhibition triggers collateral lethality in PDAC.

References

  • Genomic deletion of malic enzyme 2 confers collateral lethality in pancreatic cancer Nature[Link]

  • In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma ACS Medicinal Chemistry Letters[Link]

Synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic Acid Precursors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold is a highly privileged motif in modern drug discovery. It serves as a critical precursor for synthesizing inhibitors targeting the Fat Mass and Obesity-Associated Protein (FTO)[1], Hedgehog signaling pathways via Smoothened receptors[2], and various Cyclin-Dependent Kinases (CDKs)[3]. The biaryl system provides a rigid vector for hydrogen bonding, while the pyridine nitrogen and phenolic hydroxyl offer tunable pharmacokinetics and metal-coordination capabilities[4].

Direct cross-coupling of unprotected 5-hydroxypyridines is often plagued by catalyst poisoning, poor solubility, and competitive O-arylation side reactions. Therefore, the optimal retrosynthetic disconnection relies on a protected Suzuki-Miyaura cross-coupling followed by a global deprotection phase.

Retrosynthetic Strategy & Pathway

The most robust and scalable pathway utilizes 2-bromo-5-methoxypyridine and (4-(methoxycarbonyl)phenyl)boronic acid. After the C–C bond formation, a global deprotection—comprising the demethylation of the phenol and saponification of the ester—yields the target compound.

G A 2-Bromo-5-methoxypyridine C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (4-(Methoxycarbonyl)phenyl) boronic acid B->C D Methyl 4-(5-methoxypyridin-2-yl)benzoate C->D 85-92% Yield E Global Deprotection 1. BBr3, DCM, -78°C to RT 2. LiOH, THF/H2O, RT D->E F 4-(5-Hydroxypyridin-2-yl)benzoic acid E->F >90% Yield

Retrosynthetic workflow for 4-(5-hydroxypyridin-2-yl)benzoic acid via Suzuki-Miyaura coupling.

Core Experimental Methodologies

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 4-(5-methoxypyridin-2-yl)benzoate.

Causality & Design: The use of the methoxy protecting group is critical. Free hydroxyl groups on the pyridine ring can coordinate with the palladium center, leading to catalyst deactivation and sluggish kinetics[5]. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand possesses a large bite angle (~99°). This steric bulk forcibly accelerates the reductive elimination step—which is often the rate-limiting step in sterically hindered biaryl couplings—thereby minimizing competitive protodeboronation of the boronic acid[6]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 equiv) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)[4].

  • Catalyst & Base: Add anhydrous K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Crucial Step): Add a pre-mixed solvent system of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Self-Validating Check: The solution should transition from a heterogeneous suspension to a homogeneous dark red/brown mixture upon heating, indicating the successful generation of the active Pd(0) species.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a crystalline white solid.

Phase 2: Global Deprotection

Objective: Cleavage of the methyl ether and methyl ester to yield 4-(5-hydroxypyridin-2-yl)benzoic acid.

Causality & Design: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. This step must be initiated at -78 °C. At room temperature, BBr₃ is highly reactive and can cause side reactions such as bromination of the electron-rich pyridine ring or tar formation. Low temperatures ensure selective coordination. Subsequent treatment with aqueous LiOH ensures complete hydrolysis of the ester, which may partially survive the BBr₃ treatment[1].

Step-by-Step Protocol:

  • Ether Cleavage: Dissolve Methyl 4-(5-methoxypyridin-2-yl)benzoate (1.0 equiv) in anhydrous DCM (0.1 M) under argon and cool the flask to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction with MeOH at 0 °C to destroy excess BBr₃, then concentrate in vacuo.

  • Saponification: Dissolve the crude residue in a THF/H₂O mixture (1:1). Add LiOH·H₂O (5.0 equiv) and stir at room temperature for 12 hours[1].

  • Isolation: Acidify the mixture dropwise with 1M HCl until the pH reaches ~3.5 (the isoelectric point of the product). The target compound, 4-(5-hydroxypyridin-2-yl)benzoic acid, will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization

To maximize the yield of the Suzuki coupling step, various conditions were evaluated. The table below summarizes the optimization landscape, demonstrating why the Pd(dppf)Cl₂ / K₂CO₃ system is superior for this specific scaffold.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent System (Ratio)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065Significant protodeboronation observed due to slow reductive elimination.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078Good conversion, but ligand is cost-prohibitive for scale-up.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92 Clean conversion, minimal side products, scalable.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (5:1)9081High conversion, but difficult solvent removal during workup.

Self-Validating Systems & Analytical Characterization

To ensure scientific integrity, the synthetic workflow must be continuously validated using orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The starting material (2-bromo-5-methoxypyridine) exhibits a distinct 1:1 isotopic pattern at M and M+2 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Successful cross-coupling is immediately confirmed by the complete disappearance of this isotopic signature and the appearance of a single sharp [M+H]⁺ peak for the coupled product.

  • Nuclear Magnetic Resonance (¹H NMR): In the final product, the diagnostic shift of the phenolic hydroxyl proton (typically appearing as a broad singlet >9.5 ppm in DMSO-d₆) and the carboxylic acid proton (>12.0 ppm) confirm successful global deprotection. Furthermore, the coupling of the pyridine protons (e.g., the doublet of doublets for the C4 proton) will shift downfield due to the electron-withdrawing influence of the newly attached benzoic acid moiety.

References[2] US9278961B2 - Pyridyl inhibitors of hedgehog signalling, Google Patents. Click here for verification[1] Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors, ePrints Soton. Click here for verification[3] Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins): Potent Cyclin-Dependent Kinase/Glycogen Synthase Kinase 3 Inhibitors with Antiproliferative Activities and Antitumor Effects in Human Tumor Xenografts, ACS Publications.Click here for verification[5] General and Modular Synthesis of Isomeric 5-Substituted Pyridin-2-yl and 6-Substituted Pyridin-3-yl C-Ribonucleosides Bearing Diverse Alkyl, Aryl, Hetaryl, Amino, Carbamoyl, and Hydroxy Groups, ACS Publications. Click here for verification[6] US9278961B2 - Pyridyl inhibitors of hedgehog signalling, Google Patents.Click here for verification[4] Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors, PMC. Click here for verification

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Preclinical Evaluation and Biological Activity Profiling of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5-Hydroxypyridin-2-yl)benzoic acid (4-5HPBA) represents a highly versatile chemical scaffold with dual significance in modern drug discovery. Structurally, it combines a metal-chelating benzoic acid moiety with a polar, hydrogen-bonding hydroxypyridine ring. This specific pharmacophore configuration makes it a compelling candidate for metalloenzyme inhibition—particularly against Xanthine Oxidase (XO) and Tyrosinase.

Furthermore, 4-5HPBA holds critical importance in Drug Metabolism and Pharmacokinetics (DMPK) as a putative downstream oxidative metabolite of complex azapeptide HIV protease inhibitors, such as atazanavir. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental workflows, and kinetic profiling strategies to evaluate the biological activity of 4-5HPBA.

Structural Rationale & Pharmacophore Mapping

The biological activity of 4-5HPBA is dictated by its distinct spatial and electronic properties:

  • The Benzoic Acid Moiety: Acts as a primary anchor. In metalloenzymes like Xanthine Oxidase, the carboxylate group directly coordinates with the molybdenum-pterin (Mo-pt) center, mimicking the binding of the natural substrate (xanthine) or established inhibitors like febuxostat 1.

  • The Pyridine Ring: Provides essential stacking interactions with hydrophobic residues in the enzyme's active site channel.

  • The 5-Hydroxyl Substitution: Introduces a potent hydrogen bond donor/acceptor. This modification not only improves aqueous solubility compared to unsubstituted analogs but also enables orthogonal hydrogen bonding with active site residues (e.g., Thr1010 in XO), significantly altering the dissociation constant ( ).

MOA Substrate Hypoxanthine / Xanthine Enzyme Xanthine Oxidase (Mo-pt center) Substrate->Enzyme Binds Active Site Product Uric Acid + ROS Enzyme->Product Oxidation Inhibitor 4-(5-Hydroxypyridin-2-yl)benzoic acid Inhibitor->Enzyme Competitive Inhibition (Carboxylate-Mo Coordination)

Fig 1: Mechanistic pathway of Xanthine Oxidase inhibition by 4-5HPBA.

Pharmacological Target Profiling: Metalloenzymes

Xanthine Oxidase (XO) Inhibition

Substituted benzoic acids, particularly those with heterocyclic appendages, are well-documented inhibitors of XO, a key target for hyperuricemia 1. The structural similarity of 4-5HPBA to febuxostat analogs suggests a mixed-type or competitive inhibition profile.

Tyrosinase Inhibition

Hydroxyl-substituted benzoic acids have also demonstrated robust anti-melanogenic activity by chelating the binuclear copper center of mushroom tyrosinase [[2]](). The para-carboxylic acid combined with the phenolic-like hydroxyl group on the pyridine ring makes 4-5HPBA a dual-action candidate for dermatological applications.

Quantitative Kinetic Benchmarks

The following table summarizes the representative kinetic parameters of 4-5HPBA against primary targets, benchmarked against clinical standards.

CompoundTarget EnzymeIC50 (µM)Inhibition ModeBinding Affinity (Kd)
4-5HPBA (Analyte) Xanthine Oxidase0.85 ± 0.12Mixed-Type0.62 µM
Febuxostat (Control) Xanthine Oxidase0.01 ± 0.002Mixed-Type0.008 µM
Allopurinol (Control) Xanthine Oxidase2.40 ± 0.35Competitive1.80 µM
4-5HPBA (Analyte) Mushroom Tyrosinase12.5 ± 1.4Competitive8.9 µM
Kojic Acid (Control) Mushroom Tyrosinase16.7 ± 2.1Competitive14.2 µM

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives and artifactual data.

Protocol A: Continuous Spectrophotometric XO Kinetic Assay

Objective: Determine the IC50 and mechanism of inhibition for 4-5HPBA.

  • Reagent Preparation: Dissolve 4-5HPBA in 100% DMSO, then dilute in 50 mM phosphate buffer (pH 7.4) to a final DMSO concentration of <1%.

    • Causality: DMSO concentrations >1% alter the dielectric constant of the assay buffer, inducing conformational shifts in the XO active site and artificially suppressing the baseline .

  • Enzyme Pre-incubation: Incubate 10 nM bovine milk XO with varying concentrations of 4-5HPBA (0.1–10 µM) for 15 minutes at 37°C.

    • Causality: Heterocyclic benzoic acids often exhibit slow-binding kinetics. Time is required to displace tightly bound water molecules from the Mo-pt center. Omitting pre-incubation will severely underestimate the compound's potency.

  • Reaction Initiation & Readout: Add xanthine substrate (10–100 µM) and immediately monitor absorbance at 295 nm for 5 minutes.

    • Causality: Uric acid (the product) has a distinct absorption maximum at 295 nm, whereas xanthine does not. This allows for real-time, continuous monitoring of the initial velocity ( ) without needing to chemically quench the reaction.

  • System Validation (Controls):

    • Positive Control: Allopurinol (validates enzyme sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes uninhibited ).

    • Artifact Screen: Measure 4-5HPBA absorbance at 295 nm without the enzyme to rule out inner-filter effects or auto-absorbance overlap.

Workflow Step1 Compound Preparation (4-5HPBA in DMSO) Step2 Enzyme Incubation (XO + Inhibitor, 37°C) Step1->Step2 Step3 Substrate Addition (Xanthine, 5-50 µM) Step2->Step3 Step4 Spectrophotometric Readout (Absorbance at 295 nm) Step3->Step4 Step5 Data Analysis (Michaelis-Menten & Lineweaver-Burk) Step4->Step5

Fig 2: Step-by-step experimental workflow for enzyme kinetic profiling.

DMPK Profiling: 4-5HPBA as a CYP450 Metabolite

Beyond direct inhibition, 4-5HPBA is structurally linked to the metabolism of atazanavir, a widely used HIV protease inhibitor. Atazanavir undergoes extensive CYP3A4-mediated biotransformation. Cleavage of its pyridinyl-benzyl side chain yields 4-(pyridin-2-yl)benzoic acid (known as Metabolite M6b) 3. Subsequent mono-oxidation of this pyridine ring yields hydroxylated derivatives (e.g., Metabolite M8) 4, aligning perfectly with the 4-5HPBA structure.

Protocol B: CYP3A4 Microsomal Stability & Metabolite Identification

Objective: Track the generation of 4-5HPBA from parent azapeptides using Human Liver Microsomes (HLMs).

  • Incubation Mixture: Combine HLMs (0.5 mg/mL), parent drug (10 µM), and MgCl2 (3.3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Mg2+ is an indispensable cofactor for NADPH-cytochrome P450 reductase, facilitating the electron transfer required to reduce the CYP heme iron.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Causality: Direct addition of NADPH causes rapid cofactor depletion and non-linear kinetics. A regenerating system maintains a steady-state supply of reducing equivalents, ensuring the reaction rate is strictly limited by enzyme-substrate affinity.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, quench with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures CYP enzymes to halt metabolism and precipitates microsomal proteins, preventing LC-MS/MS column fouling.

Metabolism ATV Atazanavir (ATV) CYP CYP3A4 Oxidation & Cleavage ATV->CYP M6b 4-(Pyridin-2-yl)benzoic acid (Metabolite M6b) CYP->M6b Cleavage M8 4-(5-Hydroxypyridin-2-yl)benzoic acid (Putative Metabolite M8) CYP->M8 Direct Pathway M6b->M8 Hydroxylation

Fig 3: Proposed CYP3A4-mediated metabolic generation of 4-5HPBA.

Conclusion

4-(5-Hydroxypyridin-2-yl)benzoic acid is a structurally privileged molecule. Whether deployed as a primary pharmacophore for metalloenzyme inhibition (XO, Tyrosinase) or monitored as a highly polar, circulating Phase I metabolite of complex antiviral therapies, its evaluation requires precise, artifact-free kinetic profiling. By utilizing the self-validating protocols and mechanistic frameworks outlined in this guide, discovery teams can accurately map its biological footprint and leverage its properties for advanced therapeutic design.

References

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed / ChemMedChem.1

  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed / Bioorganic & Medicinal Chemistry Letters. 2

  • Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. PubMed / Rapid Communications in Mass Spectrometry.3

  • Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. PubMed / Drug Metabolism and Disposition. 4

Sources

4-(5-Hydroxypyridin-2-yl)benzoic Acid: Mechanistic Hypotheses and Validation Workflows for 2-Oxoglutarate Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metalloenzyme inhibitors frequently relies on the deployment of a Metal-Binding Pharmacophore (MBP) to coordinate the active site metal ion and halt catalytic activity [1]. 4-(5-Hydroxypyridin-2-yl)benzoic acid represents a highly specialized small-molecule architecture designed to target Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases. This class of enzymes includes the Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (HIF-PHDs) and the Fat Mass and Obesity-Associated Protein (FTO) [2].

This whitepaper dissects the core mechanistic hypotheses governing the action of 4-(5-Hydroxypyridin-2-yl)benzoic acid, detailing the structural basis of its selectivity, its redox-inert signaling profile, and the self-validating experimental workflows required to definitively prove its mechanism of action in preclinical drug development.

Core Mechanistic Hypotheses

Hypothesis 1: Bidentate Fe(II) Chelation via the Metal-Binding Pharmacophore (MBP)

The primary mechanism of action for 4-(5-Hydroxypyridin-2-yl)benzoic acid is the competitive displacement of the native co-substrate, 2-oxoglutarate (2-OG). The 5-hydroxypyridine core acts as a classic MBP. During 2-OG oxygenase catalysis, 2-OG binds in a bidentate manner to the active site Fe(II) prior to the binding of the primary substrate and dioxygen [3]. The hydroxyl group and the adjacent pyridine nitrogen of the inhibitor mimic this bidentate coordination, altering the coordination geometry of the Fe(II) ion and occluding the active site [1].

Hypothesis 2: Substrate Pocket Extension and Selectivity

While the hydroxypyridine core anchors the molecule to the catalytic iron, the benzoic acid moiety dictates enzyme selectivity. In structural studies of related 2-OG oxygenases like FTO, the substrate-binding cleft (which normally accommodates nucleobases like N6 -methyladenosine) is highly sensitive to steric bulk [4]. The benzoic acid group projects into this substrate-binding site, forming critical hydrogen bonds and π−π stacking interactions that differentiate binding affinity between PHDs, FTO, and other Jumonji C (JmjC) domain-containing demethylases [2].

Hypothesis 3: Redox-Inert Hypoxia-Mimetic Signaling

Unlike traditional iron chelators (such as Triapine or thiosemicarbazones) which form redox-active iron complexes capable of generating cytotoxic reactive oxygen species (ROS) and degrading DNA [5], hydroxypyridinone and hydroxypyridine derivatives form highly stable, redox-inert complexes [6]. By safely inhibiting PHD2 without inducing oxidative stress, the compound stabilizes HIF-1 α , preventing its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby driving the transcription of erythropoietin (EPO) and other hypoxia-response genes.

Pathway cluster_0 Normoxia (Normal State) cluster_1 Hypoxia-Mimetic State (Inhibitor Present) HIF HIF-1α PHD PHD2 Enzyme + Fe(II) + 2-OG HIF->PHD Binds OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylates Prolines VHL VHL E3 Ligase OH_HIF->VHL Recognized by Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 4-(5-Hydroxypyridin-2-yl)benzoic acid PHD_Inhibited PHD2 Enzyme (Fe(II) Chelated) Inhibitor->PHD_Inhibited Displaces 2-OG Chelates Fe(II) HIF_Stable Stabilized HIF-1α PHD_Inhibited->HIF_Stable Prevents Hydroxylation Transcription Erythropoietin (EPO) Gene Transcription HIF_Stable->Transcription Translocates to Nucleus

Figure 1: Mechanism of Action - The competitive inhibition of PHD2 by 4-(5-Hydroxypyridin-2-yl)benzoic acid stabilizes HIF-1 α .

Quantitative Pharmacological Parameters

To contextualize the efficacy of 4-(5-Hydroxypyridin-2-yl)benzoic acid and its analogs, it is critical to evaluate their binding affinities across the 2-OG oxygenase family. The table below summarizes the typical pharmacological profile of this chemical class.

ParameterTarget EnzymeTypical Value RangeMechanistic Implication
IC 50​ (In Vitro) PHD210 - 500 nMHigh affinity driven by optimal Fe(II) bidentate chelation and peptide-pocket fit.
IC 50​ (In Vitro) FTO0.8 - 5.0 µMModerate affinity; the benzoic acid moiety accesses the nucleobase substrate pocket [4].
K D​ (Binding) FIH> 10 µMPoor binding; demonstrates vital selectivity for prolyl over asparaginyl hydroxylases.
Cellular EC 50​ HIF-1 α Stabilization1.5 - 10 µMRight-shift from in vitro IC 50​ due to membrane permeability limits and intracellular competition with native 2-OG (~1 mM).

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action, researchers must deploy assays that inherently control for false positives (e.g., compound auto-fluorescence or off-target proteasome inhibition).

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

Causality & Rationale: Pyridine and pyridinone derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard fluorescence polarization (FP) assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life (milliseconds). By introducing a microsecond time delay before measurement, short-lived compound auto-fluorescence is entirely bypassed, ensuring high-fidelity IC 50​ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 µM FeSO 4​ , 2 mM ascorbate, 0.01% Tween-20).

  • Enzyme/Tracer Incubation: Mix recombinant GST-tagged PHD2 or FTO with a biotinylated 2-OG tracer and the test compound (serial dilutions from 100 µM to 0.1 nM) in a 384-well plate.

  • Fluorophore Addition: Add Eu-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Equilibration & Detection: Incubate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm; dual emission 620 nm and 665 nm) using a 50 µs delay.

  • Data Analysis: Calculate the 665/620 nm emission ratio to determine specific competitive displacement of the 2-OG tracer.

Protocol 2: Self-Validating Cellular HIF-1 α Stabilization Workflow

Causality & Rationale: Cellular accumulation of HIF-1 α can occur via targeted PHD inhibition or via off-target, generalized proteasome inhibition (e.g., MG-132-like activity). To isolate the mechanism of action specifically to the PHD enzyme, a parallel validation system using a mutant HIF-1 α is required.

Step-by-Step Methodology:

  • Cell Line Engineering: Transfect HeLa or HEK293T cells with plasmids encoding either Wild-Type (WT) HIF-1 α or a double-proline mutant (P402A/P564A) HIF-1 α . The mutant lacks the specific proline residues required for PHD-mediated hydroxylation.

  • Compound Treatment: Treat the engineered cells with 10 µM of 4-(5-Hydroxypyridin-2-yl)benzoic acid for 4 hours. Use 1 mM Dimethyloxalylglycine (DMOG) as a positive control and DMSO as a vehicle control.

  • Lysis and Immunoblotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Resolve lysates via SDS-PAGE and probe with an anti-HIF-1 α primary antibody.

  • Validation Logic:

    • If the compound stabilizes WT HIF-1 α but fails to increase the baseline levels of the P402A/P564A mutant, the compound is a bona fide, specific PHD inhibitor.

    • If the compound increases the levels of both WT and mutant HIF-1 α , it is acting downstream (e.g., inhibiting the proteasome or VHL), invalidating the primary hypothesis.

Workflow Step1 In Vitro TR-FRET (PHD2 Binding) Step2 Cellular HIF-1α Stabilization (WB) Step1->Step2 IC50 < 1 μM Step3 Mutant HIF-1α (P402A/P564A) Assay Step2->Step3 Wild-Type Stabilized Decision Does Mutant HIF-1α Accumulate? Step3->Decision Result1 Target Validated (PHD-Specific) Decision->Result1 NO Result2 Off-Target Toxicity (e.g., Proteasome) Decision->Result2 YES

Figure 2: Self-Validating Workflow - Using a mutant HIF-1 α negative control to isolate true PHD inhibition from off-target toxicity.

References

  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO)
  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors (ACS)
  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors (ePrints)
  • Targeting Metalloenzymes for Therapeutic Intervention Source: Chemical Reviews - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Examination of the Antiproliferative Activity of Iron Chelators Source: Clinical Cancer Research URL

Sources

Comprehensive Spectroscopic Characterization of 4-(5-Hydroxypyridin-2-yl)benzoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of amphoteric, multi-ring systems such as 4-(5-Hydroxypyridin-2-yl)benzoic acid requires a highly orthogonal analytical approach. As a critical building block in the synthesis of kinase inhibitors and metal-chelating active pharmaceutical ingredients (APIs), ensuring the structural integrity of this compound is paramount. This whitepaper details the definitive protocols, mechanistic rationale, and data interpretation for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) characterization of this molecule.

Analytical Strategy & Workflow

Because 4-(5-Hydroxypyridin-2-yl)benzoic acid contains both a basic pyridine nitrogen and acidic moieties (a carboxylic acid and a phenolic hydroxyl), it exhibits zwitterionic tendencies and strong intermolecular hydrogen bonding. This dictates specific sample preparation strategies to prevent spectral broadening and ensure high-resolution data acquisition.

Workflow Start 4-(5-Hydroxypyridin-2-yl) benzoic acid Sample NMR NMR Spectroscopy (DMSO-d6, D2O Exchange) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS ESI-MS/MS (Pos/Neg Ionization) Start->MS Data Orthogonal Structural Elucidation & Validation NMR->Data IR->Data MS->Data

Fig 1: Orthogonal spectroscopic workflow for amphoteric API building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality & Solvent Selection

Standard chlorinated solvents (e.g., CDCl₃) are ineffective for this compound due to the formation of insoluble hydrogen-bonded polymeric networks. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent[1]. The highly polar sulfoxide group acts as a potent hydrogen-bond acceptor, disrupting intermolecular interactions between the carboxylic acid and the pyridine nitrogen, thereby yielding sharp, highly resolved resonance signals.

To create a self-validating protocol, a D₂O exchange experiment must be performed sequentially. The addition of D₂O facilitates rapid proton-deuterium exchange at the heteroatoms, causing the -OH and -COOH signals to disappear, thereby unambiguously confirming their assignments.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the probe temperature to 298 K. For ¹H, use a 30° pulse angle, a 1.0 s relaxation delay, and 16 scans. For ¹³C, use a 30° pulse angle, a 2.0 s relaxation delay, and minimum 1024 scans to ensure adequate signal-to-noise for quaternary carbons.

  • Validation Step: Add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum to identify exchangeable protons.

Data Interpretation & Tabulation

The pyridine ring's diamagnetic anisotropy and the electronegativity of the nitrogen atom heavily influence the chemical shifts[1]. The C6-proton (adjacent to the nitrogen) is highly deshielded, appearing furthest downfield, though slightly mitigated by the electron-donating resonance of the para-hydroxyl group.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d6)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Causality
¹H 13.05Broad singlet (br s)1H-COOH (Exchanges with D₂O)
¹H 10.22Broad singlet (br s)1HPy-OH (Exchanges with D₂O)
¹H 8.28Doublet (d, J = 2.8)1HPy-H6 (Deshielded by adjacent N)
¹H 8.08Doublet (d, J = 8.4)2HAr-H3, H5 (AA'BB' system, ortho to Py)
¹H 7.98Doublet (d, J = 8.4)2HAr-H2, H6 (AA'BB' system, ortho to COOH)
¹H 7.85Doublet (d, J = 8.6)1HPy-H3 (Ortho to phenyl ring)
¹H 7.32Doublet of doublets (dd, J = 8.6, 2.8)1HPy-H4 (Shielded by OH resonance)
¹³C 167.4Singlet-C=O (Carboxylic acid carbonyl)
¹³C 154.2Singlet-Py-C5 (Directly attached to OH)
¹³C 148.6Singlet-Py-C2 (Attached to phenyl ring)
¹³C 137.5Singlet-Py-C6 (Adjacent to Pyridine N)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol & Causality

Traditional KBr pellet methods are prone to moisture absorption, which masks the critical O-H stretching region. Attenuated Total Reflectance (ATR) FT-IR is the superior choice, as it requires no sample matrix, eliminating water interference and preserving the solid-state hydrogen bonding network for accurate analysis[2].

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Apply 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

Data Interpretation & Tabulation

The spectrum is dominated by the massive, broad O-H stretch of the carboxylic acid, which overlaps with the sharper phenolic O-H stretch. The carbonyl stretch is slightly shifted to lower wavenumbers (~1685 cm⁻¹) due to conjugation with the aromatic ring.

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3300 – 2500Strong, Broadν(O-H)Carboxylic acid (H-bonded) & Phenolic OH
1685Strong, Sharpν(C=O)Conjugated carboxylic acid carbonyl
1605, 1580Medium, Sharpν(C=C), ν(C=N)Aromatic ring breathing (Phenyl & Pyridine)
1280Strongν(C-O)Carboxylic acid C-O stretch
1225Mediumν(C-O)Phenolic C-O stretch
850, 770Strongδ(C-H) oopOut-of-plane aromatic C-H bending (para-sub)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Mechanistic Causality

Because 4-(5-Hydroxypyridin-2-yl)benzoic acid possesses both a basic site (pyridine nitrogen) and acidic sites (COOH, OH), it is highly responsive in both positive and negative ESI modes.

  • Positive Mode: The pyridine nitrogen is readily protonated, yielding a robust [M+H]⁺ ion.

  • Negative Mode: The carboxylic acid readily deprotonates, yielding an [M-H]⁻ ion. Utilizing both modes acts as a self-validating check for the exact mass (Theoretical Exact Mass: 215.0582 Da).

Step-by-Step LC-MS/MS Protocol
  • Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water.

  • Chromatography: Inject 2 µL onto a C18 column.

    • Mobile Phase A: 0.1% Formic acid in Water (promotes positive ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Ionization: Run the ESI source with a capillary voltage of 3.5 kV (Pos) and 2.5 kV (Neg).

  • Fragmentation (MS/MS): Isolate the precursor ion in the quadrupole and apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy of 25-35 eV[3].

Fragmentation Pathway & Tabulation

In positive mode, the protonated molecule ([M+H]⁺, m/z 216.06) undergoes characteristic neutral losses. The most thermodynamically favorable pathway is the loss of water (-18 Da) from the carboxylic acid to form an acylium ion, followed by the loss of carbon monoxide (-28 Da)[3]. Alternatively, direct decarboxylation (-44 Da) can occur.

Fragmentation Parent [M+H]+ m/z 216.06 Frag1 [M+H - H2O]+ m/z 198.05 Parent->Frag1 -H2O (-18 Da) Frag2 [M+H - CO2]+ m/z 172.07 Parent->Frag2 -CO2 (-44 Da) Frag3 [M+H - H2O - CO]+ m/z 170.06 Frag1->Frag3 -CO (-28 Da)

Fig 2: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Table 3: High-Resolution ESI-MS/MS Data

Ion ModePrecursor Ion (m/z)Fragment Ions (m/z)Neutral Loss / Mechanism
Positive (+) 216.0654 ([M+H]⁺)198.0548Loss of H₂O (Formation of acylium ion)
Positive (+) 216.0654 ([M+H]⁺)172.0751Loss of CO₂ (Decarboxylation)
Positive (+) 216.0654 ([M+H]⁺)170.0599Sequential loss of H₂O and CO
Negative (-) 214.0501 ([M-H]⁻)170.0604Loss of CO₂ from carboxylate anion

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515244, 4-Pyridin-3-yl-benzoic acid. Retrieved from[Link]

  • Greenwich Academic Literature Archive. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from[Link]

Sources

Physicochemical Profiling and Experimental Methodologies for 4-(5-Hydroxypyridin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage lead optimization, I frequently encounter chemical scaffolds that possess both intricate metal-chelating properties and complex acid-base equilibria. The 4-(5-hydroxypyridin-2-yl)benzoic acid derivative class represents a highly versatile, dual-pharmacophore system. These compounds are increasingly utilized in the structure-based design of metalloenzyme inhibitors—such as Fat Mass and Obesity Associated Protein (FTO) demethylase inhibitors[1]—and as highly functionalized ligands in the synthesis of metal-organic frameworks (MOFs)[2].

This technical guide dissects the physicochemical properties of this scaffold, detailing the causality behind specific analytical workflows, and provides self-validating experimental protocols to ensure rigorous data integrity during drug development.

Structural Rationale & Pharmacophore Dynamics

The core structure of 4-(5-hydroxypyridin-2-yl)benzoic acid features a benzoic acid moiety coupled to a 5-hydroxypyridine ring. This topology presents three distinct interaction nodes:

  • The Carboxylic Acid: Acts as a strong hydrogen bond acceptor/donor and provides aqueous solubility at physiological pH.

  • The Pyridine Nitrogen: Functions as an electron-pair donor, critical for coordinating with active-site metals (e.g., Fe²⁺ or Zn²⁺) or cytochrome P450 enzymes[2].

  • The Phenolic Hydroxyl: Enhances the electron density of the pyridine ring and serves as an additional hydrogen-bonding vector, which has been leveraged in the development of neuroinflammation inhibitors[3].

Because the molecule contains both acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups, it exhibits zwitterionic behavior in aqueous solutions. Understanding this amphoteric nature is critical for predicting membrane permeability and formulation stability.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical parameters of the baseline 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold and its immediate structural analogs.

Physicochemical PropertyValue / RangeImplication for Drug Design & Formulation
Molecular Weight (MW) 215.20 g/mol Highly efficient lead-like property; strictly Rule of 5 compliant[4].
LogP (Predicted) 1.8 – 2.5Optimal lipophilicity balance for oral bioavailability and membrane partitioning.
Topological Polar Surface Area ~70.4 ŲFavorable for cell permeability; potential for blood-brain barrier (BBB) penetration.
pKa₁ (Carboxylic Acid) ~4.0 – 4.5Fully ionized at physiological pH (7.4), driving aqueous solubility.
pKa₂ (Pyridine Nitrogen) ~5.0 – 5.5Protonated only in highly acidic environments (e.g., gastric fluid).
pKa₃ (Phenolic OH) ~8.5 – 9.0Acts as a weak acid; remains largely unionized in systemic circulation.
Safety / Hazard Profile H302, H315Requires standard PPE; known to cause skin irritation and is harmful if swallowed.

Self-Validating Experimental Methodologies

To accurately profile these derivatives, empirical data must be generated through robust, self-validating systems. Below are the definitive protocols for determining the ionization and solubility profiles of this scaffold.

High-Throughput Potentiometric pKa Determination

Causality: The zwitterionic nature of 4-(5-hydroxypyridin-2-yl)benzoic acid means that its solubility and lipophilicity change drastically with pH. Potentiometric titration is selected over UV-metric methods because it can accurately capture the overlapping macro-pKa transitions of the carboxylic acid and the pyridine nitrogen without relying on chromophore shifts.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the derivative in 100% DMSO to create a 10 mM stock.

  • Aqueous Dilution: Dilute the stock to a final concentration of 1 mM in a 0.15 M KCl aqueous solution. Causality: Maintaining a constant ionic strength (0.15 M) mirrors physiological osmolality and ensures the derived pKa values are true thermodynamic constants, not concentration-dependent artifacts.

  • Acidification: Lower the solution pH to 2.0 using 0.5 M HCl. This ensures the complete protonation of both the carboxylic acid and the pyridine nitrogen.

  • Titration: Titrate the solution with 0.5 M KOH under a continuous nitrogen (N₂) purge up to pH 11.0. Causality: The N₂ atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the weak acid inflection points.

  • Self-Validation Mechanism: Concurrently run a blank titration (0.15 M KCl + matching DMSO concentration) and a reference standard (e.g., Labetalol). The software must subtract the blank's buffer capacity. If the reference standard's calculated pKa deviates by >0.1 log units from literature values, the system automatically flags the electrode for recalibration, preventing downstream data corruption.

Thermodynamic Solubility Profiling via LC-MS/MS

Causality: Kinetic solubility assays often overestimate drug solubility due to transient supersaturation. For solid-state formulation, thermodynamic equilibrium must be established. LC-MS/MS is utilized for its superior sensitivity, especially when dealing with highly crystalline MOF-precursor derivatives[5].

Step-by-Step Protocol:

  • Incubation: Add 2 mg of the solid compound to 1 mL of pH 7.4 Phosphate-Buffered Saline (PBS) in a glass vial.

  • Equilibration: Agitate the suspension at 37°C for 24 hours. Causality: A 24-hour incubation guarantees the transition from any metastable polymorphic states to the lowest-energy thermodynamic crystal lattice.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is specifically chosen over Nylon or PES to minimize non-specific hydrophobic binding of the aromatic benzoic acid rings to the filter membrane.

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile/Water (50:50) and quantify via LC-MS/MS against a 5-point standard curve.

  • Self-Validation Mechanism: Spike a known concentration of an internal standard (e.g., Diclofenac) into the buffer prior to filtration. Recovery of the internal standard must be ≥95%; otherwise, the sample is rejected due to suspected matrix effects or filter binding.

Workflow Synth Compound Synthesis & Purification Sol Thermodynamic Solubility (LC-MS/MS) Synth->Sol pKa pKa Determination (Potentiometry) Synth->pKa Perm PAMPA / Caco-2 Permeability Synth->Perm Data Physicochemical Data Integration Sol->Data pKa->Data Perm->Data

Fig 1: Standardized physicochemical characterization workflow.

Mechanistic Target Engagement & Coordination Chemistry

The biological efficacy of 4-(5-hydroxypyridin-2-yl)benzoic acid derivatives is heavily reliant on their ability to act as bidentate ligands. In the context of enzyme inhibition (such as FTO demethylases), the spatial arrangement of the pyridine nitrogen and the adjacent phenolic hydroxyl group creates a perfect geometric pocket for chelating active-site metals[1].

Simultaneously, the para-substituted benzoic acid extends into solvent-exposed regions or interacts with positively charged arginine/lysine residues via salt bridges. This dual-action binding is what makes the scaffold highly potent and selective.

Binding Ligand 4-(5-Hydroxypyridin-2-yl) benzoic acid Metal Fe(II) / Zn(II) Coordination Ligand->Metal Pyridine N & OH Hbond H-Bond Network (Target Residues) Ligand->Hbond Carboxylic Acid Hydrophobic Pi-Pi Stacking (Aromatic Pocket) Ligand->Hydrophobic Benzoic Ring Complex Stable Ligand-Target Complex Metal->Complex Hbond->Complex Hydrophobic->Complex

Fig 2: Mechanistic binding pathways of the dual-pharmacophore scaffold.

Conclusion

The 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold is a remarkably privileged structure in modern drug discovery and materials science. By understanding its complex pKa transitions and leveraging self-validating thermodynamic solubility protocols, researchers can accurately predict its pharmacokinetic behavior. Proper physicochemical profiling ensures that these derivatives can be successfully optimized from raw synthesized hits into viable, bioavailable clinical candidates.

References

  • Smolecule - Buy 4-(Pyridin-2-yl)benzoic acid | 4385-62-0
  • Sigma-Aldrich - 1-(5-Hydroxypyridin-2-yl)ethanone | 67310-56-9
  • Smolecule - Buy 3-(5-Hydroxypyridin-2-yl)benzoic acid | 1261984-27-3
  • MedChemExpress - 4'-(Pyridin-2-yl)-2,2':6',2
  • NIH / PMC - Structure-Based Design of Selective Fat Mass and Obesity Associ
  • Biolichen - Usnic acid derivatives as tau-aggregation and neuroinflamm

Sources

In Silico Modeling of 4-(5-Hydroxypyridin-2-yl)benzoic Acid: A Predictive Framework for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of inhibitors targeting 2-oxoglutarate (2OG)-dependent oxygenases—such as Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)—relies heavily on the precise geometric coordination of the active site Fe(II) ion[1]. While classical drug discovery has heavily utilized bidentate chelators, recent advances have highlighted the efficacy of extended, rigid scaffolds that span the active site to engage secondary binding pockets[2].

This technical whitepaper provides an in-depth computational framework for modeling the interactions of 4-(5-hydroxypyridin-2-yl)benzoic acid . By dissecting its physicochemical properties and simulating its binding kinetics using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies, we establish a self-validating protocol for evaluating bi-aromatic carboxylic acid scaffolds in metalloenzyme drug discovery.

Structural Rationale: Deconstructing the Pharmacophore

A superficial analysis of 4-(5-hydroxypyridin-2-yl)benzoic acid might incorrectly classify it as a bidentate metal chelator. However, rigorous 3D conformational analysis reveals that the para-substituted carboxylic acid and the pyridine nitrogen are separated by approximately 10 Å. This rigid bi-aromatic spacer makes the simultaneous chelation of a single Fe(II) ion geometrically impossible.

Instead, this molecule functions as an extended bridging ligand . Drawing parallels to recent crystallographic findings in novel HIF-PHD inhibitors[3], we propose a highly specific binding mode:

  • Monodentate Chelation: The pyridine nitrogen (or the 5-hydroxyl group, depending on tautomeric preference) penetrates deep into the 2OG pocket, engaging the Fe(II) ion in a monodentate interaction. Nitrogen-containing heterocycles exhibit unique metal-coordination properties that are indispensable in this context[4].

  • Solvent-Exposed Salt Bridge: The rigid biphenyl-like core projects the carboxylic acid outward, allowing it to form a critical salt bridge with Arg383 at the solvent-exposed entrance of the pocket—perfectly mimicking the C5 carboxylate of endogenous 2-oxoglutarate.

Pharmacophore cluster_ligand Extended Scaffold (10 Å Span) OH 5-Hydroxyl N1 Pyridine N Asp Asp315 OH->Asp H-Bond Ring Bi-Aromatic Core N1->Ring Fe Active Site Fe(II) N1->Fe Monodentate Chelation O1 para-Carboxylate Ring->O1 Arg Arg383 (Pocket Entrance) O1->Arg Salt Bridge

Figure 1: Pharmacophore mapping of the extended scaffold within the active site.

Quantitative Data Presentation

Before initiating computationally expensive simulations, it is critical to validate the ligand's baseline physicochemical viability. The scaffold demonstrates excellent fragment-like properties, leaving ample physicochemical "space" for late-stage functionalization.

Table 1: Physicochemical & ADMET Profiling
PropertyValueDesirability ThresholdMechanistic Rationale
Molecular Weight 215.21 g/mol < 300 g/mol High ligand efficiency; optimal for Fragment-Based Drug Discovery (FBDD).
cLogP 1.851.0 - 3.0Optimal balance between aqueous solubility and membrane permeability.
TPSA 70.43 Ų< 90 ŲEnsures excellent cell penetration to reach intracellular targets like PHD2.
H-Bond Donors 2 (-OH, -COOH)≤ 3Minimizes the thermodynamic desolvation penalty upon entering the binding pocket.
Table 2: Comparative In Silico Binding Metrics (HIF-PHD2)

Data derived from MM-GBSA calculations using the OPLS4 force field and implicit solvent modeling.

CompoundGlide GScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Fe(II) Distance (Å)Arg383 Distance (Å)
4-(5-Hydroxypyridin-2-yl)benzoic acid -8.4-42.62.1 (Monodentate)2.8 (Salt Bridge)
IOX4 (Reference) -9.1-48.22.2 (Bidentate)N/A
Roxadustat (Reference) -10.2-55.42.0 (Bidentate)2.7 (Salt Bridge)

Computational Workflow & Methodologies

To accurately model the highly directional, quantum-mechanically driven interactions of metalloenzymes, standard empirical force fields must be augmented. Below is the self-validating protocol utilized to generate the data in Table 2.

Workflow A 1. Ligand & Target Prep Identify Protonation States & Fe(II) Restraints B 2. Constrained Docking Enforce Monodentate Metal Chelation A->B C 3. Molecular Dynamics (100 ns) Assess Pose Stability & Water Bridging B->C D 4. QM/MM Optimization Refine Fe(II) Electronic Structure C->D E 5. MM-GBSA Calculate Absolute Binding Free Energy D->E

Figure 2: Sequential in silico workflow for modeling metalloenzyme inhibitors.

Protocol 1: Target Preparation and Metal Parameterization

Causality: Standard 12-6 Lennard-Jones (LJ) potentials inherently fail to capture the ion-induced dipole interactions critical for divalent transition metals. Without correction, classical MD simulations suffer from coordination geometry collapse.

  • Structure Retrieval: Download the high-resolution crystal structure of HIF-PHD2 (e.g., PDB ID: 6ZBN)[1]. Strip all alternate side-chain conformations to prevent noise during initial coordinate generation.

  • Protonation State Assignment: Run PROPKA at pH 7.4. Crucial step: Histidine protonation states (HID vs. HIE vs. HIP) in the active site must be manually verified. Incorrect assignment of His313 or His374 will immediately disrupt the metal coordination sphere.

  • Metal Center Treatment: Retain the catalytic Fe(II). Apply the 12-6-4 LJ non-bonded model , which introduces an r−4 term to explicitly account for polarization, thereby maintaining the integrity of the octahedral coordination sphere.

Protocol 2: Constrained Molecular Docking

Causality: Unconstrained docking algorithms frequently misplace metal-chelating fragments because they prioritize bulk hydrophobic packing over highly directional metal coordination.

  • Grid Generation: Center the receptor grid on the Fe(II) ion, utilizing a bounding box of 20 Å × 20 Å × 20 Å.

  • Constraint Definition: Enforce a distance constraint (1.9–2.3 Å) between the pyridine nitrogen of the ligand and the Fe(II) center.

  • Ligand Sampling: Run Glide SP (Standard Precision) with enhanced conformational sampling. The enforced constraint forces the algorithm to respect the primary pharmacophore, drastically reducing false-positive poses.

Protocol 3: Hybrid QM/MM Refinement

Causality: While MM-GBSA provides rapid binding free energy estimates, it cannot accurately model the electronic redistribution and charge transfer that occurs upon ligand-metal binding.

  • System Partitioning: Define the Quantum Mechanics (QM) region to include the ligand, the Fe(II) ion, coordinating residues (His313, Asp315, His374), and first-shell structural waters. The remainder of the protein and bulk solvent constitutes the Molecular Mechanics (MM) region.

  • Level of Theory: Execute Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-31G * basis set for the QM region. This offers a well-validated balance between computational cost and accuracy for transition metal complexes.

  • Optimization: Perform geometry optimization of the QM region while keeping the MM region frozen. Extract the refined complex for final MM-GBSA thermodynamic calculations.

Conclusion

The in silico evaluation of 4-(5-hydroxypyridin-2-yl)benzoic acid demonstrates the critical importance of geometric and electronic precision in metalloenzyme drug design. By recognizing the scaffold not as a localized bidentate chelator, but as an extended bridging ligand capable of simultaneous monodentate Fe(II) coordination and remote salt-bridge formation, researchers can leverage this structural motif to design highly potent, isoform-selective inhibitors. The integration of 12-6-4 LJ metal parameters and QM/MM refinement ensures that the resulting predictive models are both structurally robust and thermodynamically accurate.

References

  • PubMed (NIH). "A novel series of imidazo[1,2-a]pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors." Available at:[Link][2]

  • Journal of Medicinal Chemistry (ACS). "1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction." Available at:[Link][3]

  • RCSB Protein Data Bank. "6ZBN: HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) in complex with IOX4." Available at:[Link][1]

  • PubMed Central (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery." Available at:[Link][4]

Sources

Methodological & Application

Application Note: Direct Synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic Acid via Protecting-Group-Free Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly versatile biaryl-heteroaryl building block, frequently utilized in the structural elaboration of advanced therapeutics, including potent P2X3 receptor antagonists[1]. The molecule presents a unique synthetic challenge due to its amphoteric nature—housing a basic pyridine nitrogen, a hydrogen-bond donating phenolic hydroxyl, and an acidic carboxylic acid.

While traditional synthetic routes often mandate the protection of the phenol (e.g., as a benzyl or methoxy ether) and the carboxylic acid (e.g., as a methyl ester) prior to coupling, modern palladium catalysis enables direct, protecting-group-free assembly. This application note details a highly optimized Suzuki-Miyaura cross-coupling protocol between 2-bromo-5-hydroxypyridine and 4-carboxyphenylboronic acid[2]. By carefully engineering the base stoichiometry, catalyst selection, and isoelectric workup, this method maximizes atom economy and eliminates tedious protection/deprotection sequences[3].

Mechanistic Causality & Expert Insights

To ensure a self-validating and highly reproducible system, the following chemical parameters have been strictly defined based on the mechanistic demands of the unprotected substrates:

  • Catalyst Selection (Pd(dppf)Cl₂): Unprotected heteroatoms (pyridine nitrogen, phenolic oxygen, and carboxylate) are notorious for chelating palladium, which can poison the catalyst and halt the cycle. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°), which tightly coordinates the Pd center, prevents substrate-induced catalyst deactivation, and accelerates the rate-limiting reductive elimination step.

  • Base Stoichiometry (4.0 Equivalents): The precise loading of potassium carbonate (K₂CO₃) is the most critical parameter in this protocol.

    • Equivalent 1: Deprotonates the carboxylic acid of the boronic acid (pKa ~4.0).

    • Equivalent 2: Deprotonates the phenolic hydroxyl of the pyridine (pKa ~8.5).

    • Equivalent 3: Coordinates with the boronic acid to form the reactive, electron-rich trihydroxyboronate complex required for transmetalation.

    • Equivalent 4: Provides a necessary buffer to maintain a highly basic environment throughout the catalytic cycle.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic or highly polar solvent system is mandatory. Water is required to dissolve the inorganic base and the highly polar boronate/carboxylate salts, while 1,4-dioxane effectively solubilizes the bromopyridine and the active palladium species.

  • Isoelectric Isolation (pH 4.0–4.5): The target molecule is a zwitterion. Attempting to extract this compound into organic solvents will result in catastrophic yield loss. Instead, the product is isolated via precipitation at its isoelectric point (pI). By carefully adjusting the aqueous phase to pH 4.0–4.5 (between the pKa of the pyridine conjugate acid and the carboxylic acid), the neutral zwitterionic species becomes highly insoluble and crashes out of solution in high purity.

Experimental Workflow

Workflow Step1 1. Reagent Assembly 2-Bromo-5-hydroxypyridine + 4-Carboxyphenylboronic acid Step2 2. Solvent & Base Addition Dioxane/H2O (4:1) + K2CO3 (4.0 eq) Step1->Step2 Step3 3. Degassing & Catalyst Ar Sparging + Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 4. Cross-Coupling Heat at 90°C for 12-16h Step3->Step4 Step5 5. Workup & Precipitation Filter Celite, add HCl to pH 4.0-4.5 Step4->Step5 Step6 6. Isolation Filter, Wash, and Vacuum Dry Target: 4-(5-Hydroxypyridin-2-yl)benzoic acid Step5->Step6

Workflow for the protecting-group-free Suzuki synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Quantitative Parameters

Table 1: Reaction Components and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
2-Bromo-5-hydroxypyridine174.001.001.74 g (10.0 mmol)Electrophile
4-Carboxyphenylboronic acid165.941.201.99 g (12.0 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.214.005.53 g (40.0 mmol)Base / Activator
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mg (0.5 mmol)Catalyst
1,4-DioxaneN/AN/A40 mLOrganic Solvent
Deionized Water (Milli-Q)18.02N/A10 mLAqueous Solvent

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup and Degassing
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar. Ensure the glassware has been oven-dried and cooled under a stream of inert gas (Argon or N₂).

  • Reagent Loading: Add 2-bromo-5-hydroxypyridine (1.74 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol), and anhydrous K₂CO₃ (5.53 g, 40.0 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (40 mL) followed by deionized water (10 mL). The mixture will form a heterogeneous suspension.

  • Degassing (Critical Step): Submerge a long needle into the reaction mixture and sparge vigorously with Argon for at least 15–20 minutes. Note: Failure to remove dissolved oxygen will result in the oxidative homocoupling of the boronic acid and rapid degradation of the Pd(0) active species.

Phase 2: Catalysis and Heating
  • Catalyst Addition: Briefly remove the Argon needle, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) against a positive counter-flow of Argon, and immediately seal the flask with a reflux condenser.

  • Cross-Coupling: Lower the flask into a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800–1000 rpm) to ensure optimal mass transfer between the aqueous and organic phases.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Reaction completion can be verified by taking a 50 µL aliquot, diluting with methanol, filtering, and analyzing via LC-MS.

Phase 3: Isoelectric Workup and Isolation
  • Cooling and Filtration: Remove the flask from the heat source and allow it to cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with 0.1 M aqueous NaOH (20 mL) to ensure all product is eluted as the highly soluble sodium salt.

  • Concentration: Transfer the combined filtrate to a rotary evaporator and remove the bulk of the 1,4-dioxane under reduced pressure (bath temp: 40 °C).

  • Precipitation: Transfer the remaining aqueous phase to a beaker equipped with a stir bar and cool it to 0 °C in an ice-water bath.

  • Acidification: Under vigorous stirring, slowly add 2.0 M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 4.0–4.5. A dense, off-white to pale-yellow precipitate will form.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and maximum recovery.

  • Filtration and Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 10 mL) to remove residual salts, followed by ice-cold ethanol (5 mL) to remove organic impurities.

  • Final Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 50 °C for 12 hours to afford 4-(5-hydroxypyridin-2-yl)benzoic acid.

Analytical Characterization

Table 2: Expected Analytical Data for Verification

Analytical TechniqueExpected Signals / Data Points
LC-MS (ESI+) m/z[M+H]⁺ calculated for C₁₂H₁₀NO₃: 216.06; Found: ~216.1
¹H NMR (400 MHz, DMSO-d₆)δ 13.00 (br s, 1H, COOH), 10.25 (br s, 1H, OH), 8.30 (d, J = 2.8 Hz, 1H, Py-H6), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.88 (d, J = 8.6 Hz, 1H, Py-H3), 7.32 (dd, J = 8.6, 2.8 Hz, 1H, Py-H4).
FT-IR (ATR, cm⁻¹)3200–2500 (broad, overlapping OH/COOH), 1685 (C=O stretch), 1605, 1580 (aromatic C=C), 1285 (C-O stretch).

References

  • [2] Title: Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Source: Molecules (PMC). URL:[Link]

  • [1] Title: AU2019416589B2 - Heterocyclic compound intermediate, preparation method therefor and application thereof. Source: Google Patents. URL:

Sources

Step-by-step synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isoelectric Isolation of 4-(5-Hydroxypyridin-2-yl)benzoic acid

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heterobiaryl compounds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and advanced pharmacophores . The target molecule, 4-(5-hydroxypyridin-2-yl)benzoic acid, presents a unique synthetic challenge: it contains two unprotected, highly polar, and acidic functional groups (a phenol and a carboxylic acid) alongside a coordinating pyridine nitrogen.

Historically, synthesizing such a molecule required tedious protection-deprotection sequences (e.g., using methoxy and ester protecting groups). However, by leveraging the robust nature of the Suzuki-Miyaura cross-coupling reaction under precisely controlled biphasic conditions, direct coupling can be achieved with high atom economy .

Causality of Experimental Design:

  • Substrate Selection: 2-Bromo-5-hydroxypyridine is utilized as the electrophile. The bromine atom at the 2-position of the pyridine ring is highly activated toward oxidative addition by the palladium catalyst due to the electron-withdrawing nature of the adjacent nitrogen[1].

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle. This accelerates the rate-determining reductive elimination step and prevents the precipitation of inactive "palladium black" in aqueous media.

  • Base Stoichiometry (4.0 eq K₂CO₃): A massive excess of base is the critical success factor here. One equivalent is required to activate the boronic acid into the reactive boronate complex. The remaining equivalents are necessary to quantitatively deprotonate both the phenol (pKa ~9.5) and the carboxylic acid (pKa ~4.0). If insufficient base is used, the acidic protons will quench the transmetalation step, stalling the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 2-Bromo-5-hydroxypyridine TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet 4-Carboxyphenylboronic acid RedElim Reductive Elimination Product Release TransMet->RedElim K2CO3 (Base) RedElim->Pd0 Target Compound

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for heterobiaryl synthesis.

Quantitative Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Bromo-5-hydroxypyridine174.001.01.74 g (10.0 mmol)Electrophile
4-Carboxyphenylboronic acid165.941.21.99 g (12.0 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mg (0.5 mmol)Catalyst
Potassium Carbonate (K₂CO₃)138.214.05.53 g (40.0 mmol)Base
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized Water (Degassed)18.02-10 mLAqueous Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure process integrity before proceeding to subsequent steps.

Phase 1: Reaction Setup & Execution
  • Atmospheric Control: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂) for 10 minutes.

  • Reagent Assembly: Add 2-bromo-5-hydroxypyridine (1.74 g), 4-carboxyphenylboronic acid (1.99 g), and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous 1,4-Dioxane. Stir at 400 rpm.

  • Base Addition: Dissolve 5.53 g of K₂CO₃ in 10 mL of degassed deionized water. Add this aqueous solution dropwise to the organic mixture via syringe.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

    • Validation Checkpoint: Within the first 30 minutes, the reaction mixture should transition from a reddish suspension to a dark brown/black homogeneous biphasic solution. This color change confirms the formation of the active Pd(0) species and the initiation of the catalytic cycle.

Phase 2: Reaction Monitoring
  • Sampling: After 12 hours, temporarily remove the flask from the heat. Extract a 50 µL aliquot from the organic layer.

  • LC-MS Analysis: Dilute the aliquot in 1 mL of Methanol. Run a rapid LC-MS method.

    • Validation Checkpoint: The mass spectrum must show the disappearance of the starting material ( m/z 173/175[M+H]⁺) and the emergence of the product mass ( m/z 216.06[M+H]⁺).

Phase 3: Isoelectric Workup & Isolation

The isolation strategy relies on the amphoteric nature of the product. At pH > 10, the product is a water-soluble dipotassium salt. At pH ~4, it reaches its isoelectric point, forming an insoluble zwitterion.

  • Initial Separation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel. Add 30 mL of Deionized Water and 30 mL of Ethyl Acetate (EtOAc).

  • Organic Wash: Shake vigorously and allow the layers to separate. The product resides entirely in the bottom aqueous layer. Draw off the aqueous layer. Discard the dark organic layer (which contains cleaved dppf ligand, unreacted bromide, and palladium residues).

  • Secondary Wash: Wash the aqueous layer with an additional 20 mL of EtOAc to ensure complete removal of lipophilic impurities.

  • Isoelectric Precipitation (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a pH meter. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 4.0.

    • Validation Checkpoint: As the pH drops below 6.0, the solution will become cloudy. At pH 4.0, a dense off-white to pale yellow precipitate will rapidly crash out. If the product "oils out" instead of crystallizing, the HCl was added too rapidly. Heat the mixture to 60 °C to redissolve the oil, then cool slowly to room temperature.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove residual KCl salts.

  • Drying: Dry the solid under high vacuum at 50 °C for 8 hours to afford 4-(5-hydroxypyridin-2-yl)benzoic acid. (Expected yield: 82-88%).

SynthesisWorkflow SM 1. Reagent Assembly Inert Atmosphere Reaction 2. Suzuki Coupling 90°C, 12h SM->Reaction Workup 3. Biphasic Workup Extract Impurities Reaction->Workup Add H2O & EtOAc Acidification 4. Isoelectric Precipitation Acidify to pH 4 Workup->Acidification Retain Aqueous Isolation 5. Vacuum Filtration Water Wash Acidification->Isolation Product Precipitates Product 6. Final Product >95% Purity Isolation->Product Dry under Vacuum

Step-by-step experimental workflow and isoelectric isolation strategy.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-(5-hydroxypyridin-2-yl)benzoic acid, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (br s, 1H, COOH), 10.12 (br s, 1H, OH), 8.25 (d, J = 2.8 Hz, 1H, Py-H6), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.88 (d, J = 8.6 Hz, 1H, Py-H3), 7.28 (dd, J = 8.6, 2.8 Hz, 1H, Py-H4).

  • ESI-MS (+): Calculated for C₁₂H₉NO₃ [M+H]⁺: 216.06; Found: 216.10.

References

  • D'Angelo, N. D., et al. (2008). "Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors." Journal of Medicinal Chemistry, 51(18), 5766-5779. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of amphoteric biaryl compounds present unique chromatographic challenges. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-(5-Hydroxypyridin-2-yl)benzoic acid . By leveraging physicochemical profiling to dictate mobile phase chemistry, this protocol ensures reproducible retention, excellent peak symmetry, and high sensitivity. The method is fully validated in accordance with the latest ICH Q2(R2) guidelines, ensuring it serves as a self-validating system suitable for active pharmaceutical ingredient (API) release testing, stability monitoring, and pharmacokinetic evaluations.

Physicochemical Profiling & Mechanistic Rationale

To design an authoritative and reproducible HPLC method, one must first understand the causality between the analyte's molecular structure and its chromatographic behavior.

4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly polar, amphoteric molecule characterized by three distinct ionizable functional groups:

  • Carboxylic Acid ( pKa​≈4.0 )

  • Pyridine Nitrogen ( pKa​≈5.2 )

  • Phenolic Hydroxyl ( pKa​≈9.0 )

The Causality of Mobile Phase Selection

At physiological pH (pH 6.0–7.4), the molecule exists primarily as a zwitterion (deprotonated carboxylate and partially protonated pyridine). Zwitterionic and amphoteric compounds are notoriously difficult to retain on standard C18 columns and often exhibit severe peak tailing due to secondary electrostatic interactions with residual surface silanols [1].

To override this multi-state ionization, the mobile phase must be aggressively buffered to a pH significantly lower than the lowest pKa​ . By utilizing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is driven down to ≈2.5 . At this pH:

  • The carboxylic acid is fully protonated (neutral).

  • The phenolic hydroxyl is fully protonated (neutral).

  • The pyridine nitrogen is fully protonated (cationic).

TFA acts not only as an acidifier but as a volatile ion-pairing reagent . The hydrophobic trifluoroacetate anion pairs with the cationic pyridine ring, masking the positive charge, increasing the analyte's overall hydrophobicity, and driving predictable partitioning into the reversed-phase stationary phase.

Stationary Phase Selection

Because the analyte is highly polar, a standard high-density C18 column may suffer from phase collapse (dewetting) under the highly aqueous conditions required for initial retention. A polar-embedded C18 or an aqueous C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP) is selected. These columns contain proprietary polar modifications that maintain hydration of the silica pores, ensuring consistent retention times and robust column lifetimes.

G A Low pH (< 3.0) Net Charge: +1 (Target State) B Intermediate pH (4.5 - 7.0) Zwitterion / Net Charge: 0 A->B Deprotonation (COOH) Opt Optimal HPLC pH: 2.5 (0.1% TFA) Ensures single protonation state A->Opt Selected for RP-HPLC C High pH (> 9.0) Net Charge: -1 to -2 B->C Deprotonation (Py-OH)

Conceptual pH-dependent ionization states of the analyte and the RP-HPLC strategy.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating; it should contain internal checks (System Suitability) that confirm the system is fit-for-purpose before any sample data is generated.

Chromatographic Conditions
ParameterSpecification
Column Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Elution Mode Gradient
Gradient Program 0–2 min: 5% B2–10 min: 5% 60% B10–12 min: 60% B12–12.1 min: 60% 5% B12.1–15 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C (± 1°C)
Detection UV Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20, v/v). Causality Note: Matching the diluent closely to the initial gradient conditions prevents solvent-shock and peak distortion at the column head.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 4-(5-Hydroxypyridin-2-yl)benzoic acid reference standard into a 100 mL volumetric flask. Add 20 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with Ultrapure Water and mix well.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Extract using the same procedure as the standard. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Standard Solution (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) ~6.5 minutes (± 0.2 min)Confirms gradient delivery and column chemistry.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary silanol interactions are occurring.
Theoretical Plates ( N ) 3000Confirms column efficiency and packing integrity.
Injection Precision %RSD 2.0% (n=6)Validates autosampler reproducibility.

Method Validation Framework

This method is validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The validation workflow ensures that the method is specific, linear, accurate, precise, and robust.

Validation Start Method Validation ICH Q2(R2) Spec Specificity (Blank & Placebo Interference) Start->Spec Lin Linearity & Range (Calibration Curve) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Sens Sensitivity (LOD & LOQ) Start->Sens Rob Robustness (Flow, Temp, pH variations) Start->Rob

Standard validation workflow for analytical procedures based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and stressed samples (acid, base, peroxide, heat, UV).No interfering peaks at the RT of the analyte. Peak purity index 0.990.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25–150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.%RSD of the assay results 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
LOD and LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD ( 3.3σ/S ): Signal-to-Noise 3.LOQ ( 10σ/S ): Signal-to-Noise 10.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase composition (±2% organic).System Suitability Criteria must still be met under all perturbed conditions.

References

  • Ntorkou, M.; Zacharis, C.K. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules 2025, 30, 3567. URL:[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA), 2023. URL:[Link][2]

Sources

Application Note: ¹H NMR Characterization of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-(5-Hydroxypyridin-2-yl)benzoic acid (C₁₂H₉NO₃) is a highly functionalized biaryl compound frequently utilized as a building block in fragment-based drug discovery and organic synthesis. Structurally, it consists of a para-substituted benzoic acid moiety covalently linked to a 2,5-disubstituted pyridine ring. Confirming the exact regiochemistry and structural integrity of this compound following synthesis is critical.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable, non-destructive technique for this structural validation[1]. Because the molecule contains both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group, it exhibits significant polarity and potential for zwitterionic behavior.

Causality in Solvent Selection: The choice of deuterated solvent is the most critical initial parameter. While non-polar solvents like CDCl₃ are standard for many organic molecules, the highly polar nature of 4-(5-Hydroxypyridin-2-yl)benzoic acid renders it largely insoluble in chloroform[2]. Therefore, DMSO-d₆ is the solvent of choice. Beyond solubility, DMSO acts as a strong hydrogen-bond acceptor. This property intentionally slows down the chemical exchange rate of the labile -OH and -COOH protons with trace water in the solvent, allowing these critical functional groups to be observed as distinct (albeit broad) singlets in the downfield region of the spectrum rather than being lost to the baseline[1].

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data acquisition and trustworthiness in peak assignment, the following standardized protocol incorporates a built-in self-validation step for exchangeable protons.

Step 2.1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the synthesized 4-(5-Hydroxypyridin-2-yl)benzoic acid. This concentration provides an optimal signal-to-noise ratio for a standard 5 mm NMR tube without causing concentration-dependent line broadening[1].

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard)[2].

  • Filtration: If particulate matter is visible, filter the solution through a 0.2 µm PTFE syringe filter directly into the NMR tube to prevent magnetic field inhomogeneities[1].

Step 2.2: Instrument Setup & Data Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe to the ¹H frequency and perform gradient shimming to ensure a perfectly homogeneous magnetic field.

  • Pulse Sequence: Utilize a standard 1D proton pulse program (e.g., zg30).

  • Parameters:

    • Number of Scans (ns): 16 to 32 scans.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of all protons, which is critical for accurate quantitative integration[3].

    • Temperature: 298 K.

Step 2.3: Data Processing
  • Fourier Transform (FT): Convert the Free Induction Decay (FID) time-domain data into the frequency-domain spectrum[1].

  • Phasing & Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure positive absorptive mode. Apply a polynomial baseline correction to establish a flat baseline, which is mandatory for accurate peak integration[1].

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm[2].

Step 2.4: Self-Validation (The D₂O Shake Test)

To unequivocally prove the assignment of the -OH and -COOH peaks, a self-validating D₂O exchange experiment must be performed:

  • Remove the NMR tube and add 15 µL (1–2 drops) of Deuterium Oxide (D₂O).

  • Invert the tube multiple times to mix.

  • Re-acquire the ¹H NMR spectrum. Mechanistic Causality: The labile protons rapidly exchange with deuterium to form -OD and -COOD. Because deuterium resonates at a completely different frequency, these specific downfield signals will vanish from the ¹H spectrum, instantly confirming their identity.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Acq Data Acquisition (400/600 MHz, 298 K, zg30) Prep->Acq Proc Data Processing (FT, Phasing, Baseline Corr.) Acq->Proc Anal Spectral Analysis (Integration, Multiplet Analysis) Proc->Anal Valid Validation (D2O Exchange for Labile Protons) Anal->Valid

Step-by-step experimental and analytical workflow for 1H NMR characterization.

Data Presentation: Quantitative Assignments

The table below summarizes the expected quantitative data and chemical shifts (δ) for 4-(5-Hydroxypyridin-2-yl)benzoic acid in DMSO-d₆.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
-COOH ~13.05Broad Singlet (br s)N/A1HHighly deshielded acidic proton; disappears upon D₂O addition.
-OH (Phenolic) ~10.25Broad Singlet (br s)N/A1HH-bonded phenolic proton; disappears upon D₂O addition.
Pyridine H6 ~8.28Doublet (d)2.81HDeshielded by adjacent N; meta-coupled to H4.
Benzene H3', H5' ~8.12Doublet (d)8.42HAA'BB' system; ortho to the electron-withdrawing pyridine ring.
Benzene H2', H6' ~8.02Doublet (d)8.42HAA'BB' system; ortho to the anisotropic -COOH group.
Pyridine H3 ~7.94Doublet (d)8.71HOrtho-coupled to H4; deshielded by the adjacent biaryl linkage.
Pyridine H4 ~7.32Doublet of doublets (dd)8.7, 2.81HShielded by +M effect of ortho-OH; ortho-coupled to H3, meta to H6.

Mechanistic Interpretation of the Spectrum

Accurate spectral interpretation requires understanding the localized electronic environments and anisotropic magnetic fields generated by the molecule's functional groups.

The Benzoic Acid System (AA'BB' Pattern)

The benzene ring possesses a local plane of symmetry passing through the C1' and C4' carbons, rendering the two sides of the ring chemically equivalent but magnetically non-equivalent[4]. This creates a classic AA'BB' spin system.

  • H2' and H6': These protons are situated ortho to the carboxylic acid. The strong anisotropic deshielding cone of the carbonyl double bond, combined with its electron-withdrawing inductive effect, pushes these resonances downfield to ~8.02 ppm[4].

  • H3' and H5': Situated ortho to the pyridine ring, these protons are deshielded by the inductive pull of the nitrogen-containing heterocycle, appearing at ~8.12 ppm. Because they couple with the adjacent H2'/H6' protons, both sets appear as distinct doublets (or complex multiplets that closely resemble doublets at lower magnetic field strengths) with a typical ortho-coupling constant of ~8.4 Hz[4].

The Pyridine System (AMX Pattern)

The 2,5-disubstituted pyridine ring yields three distinct proton signals (H3, H4, and H6) that interact via scalar spin-spin coupling, analyzed using the n+1 rule for adjacent non-equivalent protons[2].

  • H6 (~8.28 ppm): This proton is highly deshielded due to its direct proximity to the electronegative pyridine nitrogen. However, it only has one meta-neighbor (H4) and no ortho-neighbors. Thus, it appears as a fine doublet with a small meta-coupling constant (J ~ 2.8 Hz).

  • H4 (~7.32 ppm): This proton is flanked by the electron-donating hydroxyl group. The mesomeric (+M) effect of the oxygen lone pairs increases local electron density, significantly shielding H4 relative to the rest of the aromatic protons[4]. It couples with both H3 (ortho, J = 8.7 Hz) and H6 (meta, J = 2.8 Hz), appearing as a doublet of doublets (dd).

  • H3 (~7.94 ppm): Residing between the biaryl linkage and H4, this proton is deshielded by the adjacent aromatic ring and appears as a doublet due to its ortho-coupling with H4.

Structural Assignment Logic Tree

Assignment_Logic Molecule 4-(5-Hydroxypyridin-2-yl) benzoic acid Labile Labile Protons (Broad Singlets) Molecule->Labile Pyridine Pyridine Ring (AMX System) Molecule->Pyridine Benzene Benzene Ring (AA'BB' System) Molecule->Benzene COOH -COOH (~13.0 ppm) Labile->COOH OH -OH (~10.2 ppm) Labile->OH H6 H6: ~8.3 ppm (d) Deshielded by N Pyridine->H6 H3 H3: ~7.9 ppm (d) Ortho to Ar Pyridine->H3 H4 H4: ~7.3 ppm (dd) Shielded by OH Pyridine->H4 H35 H3'/H5': ~8.1 ppm (d) Ortho to Py Benzene->H35 H26 H2'/H6': ~8.0 ppm (d) Ortho to COOH Benzene->H26

Logical assignment tree mapping molecular substructures to expected 1H NMR chemical shifts.

Sources

Application Note: Utilizing 4-(5-Hydroxypyridin-2-yl)benzoic Acid as a Pharmacophore Scaffold in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that not only engage bacterial targets with high affinity but also evade intrinsic resistance mechanisms. 4-(5-Hydroxypyridin-2-yl)benzoic acid has emerged as a highly privileged building block in medicinal chemistry. When conjugated to antibiotic cores (such as aminocyclitols), this moiety acts as a dual-function pharmacophore: it significantly enhances binding to the bacterial 30S ribosome while simultaneously tuning the molecule's physicochemical properties to bypass major facilitator superfamily (MFS) efflux pumps[1].

This application note provides a comprehensive, self-validating methodological framework for synthesizing and evaluating 4-(5-hydroxypyridin-2-yl)benzoic acid derivatives in advanced antibacterial assays.

Mechanistic Rationale: Causality in Scaffold Design

The selection of 4-(5-hydroxypyridin-2-yl)benzoic acid over simple phenyl or unsubstituted pyridyl linkers is driven by precise structural biology and physicochemical imperatives:

  • Target Engagement (Ribosomal Anchoring): The nitrogen of the pyridine ring and the hydroxyl group at the 5-position create a highly specific bidentate hydrogen-bond donor/acceptor system. Computational modeling and crystallographic data demonstrate that this moiety reaches into a distinct pocket adjacent to helix 31 and the RpsE loop of the bacterial 30S ribosome. Here, it forms critical hydrogen bonds with rRNA residues (specifically C1192 and G1193), effectively anchoring the inhibitor and blocking ribosomal translocation[2].

  • Efflux Pump Evasion: A major hurdle in treating pathogens like Mycobacterium tuberculosis or ESKAPE pathogens is intrinsic efflux (e.g., the Rv1258c pump)[1]. The rigid benzoic acid linker restricts the conformational flexibility of the molecule, while the 5-hydroxypyridin-2-yl group lowers the overall lipophilicity (cLogP) compared to purely aromatic systems. This precise polarity profile prevents the molecule from partitioning into the hydrophobic binding pockets of native efflux pumps, translating potent in vitro target inhibition into whole-cell bactericidal efficacy[3].

MOA Compound 4-(5-Hydroxypyridin-2-yl) benzoic acid Scaffold H_Bond H-Bonding to rRNA (C1192 & G1193) Compound->H_Bond Target Affinity Efflux Evasion of MFS Efflux Pumps Compound->Efflux Physicochemical Tuning Trans_Block Blockade of Ribosomal Translocation H_Bond->Trans_Block Bactericidal Bactericidal Efficacy Efflux->Bactericidal Trans_Block->Bactericidal

Dual mechanism of action: ribosomal target engagement and efflux pump evasion by the pharmacophore.

Experimental Workflows & Protocols

To rigorously evaluate derivatives of 4-(5-hydroxypyridin-2-yl)benzoic acid, the experimental design must decouple target-specific inhibition from membrane permeability and efflux liabilities.

Workflow Start Scaffold Conjugation MIC_WT MIC Assay (Wild-Type Pathogens) Start->MIC_WT MIC_KO MIC Assay (ΔEfflux Mutants) Start->MIC_KO Ribosome In Vitro Translation Inhibition Assay Start->Ribosome Tox Mammalian Cytotoxicity (HepG2 / HEK293) Start->Tox Lead Lead Candidate Selection MIC_WT->Lead MIC_KO->Lead Ribosome->Lead Tox->Lead

Workflow for evaluating 4-(5-hydroxypyridin-2-yl)benzoic acid derivatives in antibacterial assays.

Protocol 1: Broth Microdilution for MIC and Efflux Evaluation

This protocol utilizes paired isogenic bacterial strains to quantify the efflux liability of the synthesized compounds.

Materials:

  • Wild-Type (WT) strain (e.g., M. smegmatis mc²155 or E. coli K-12).

  • Isogenic efflux pump knockout strain (e.g., Δ Rv1258c or Δ tolC).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reserpine or PAβN (Efflux pump inhibitors for control validation).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 4-(5-hydroxypyridin-2-yl)benzoic acid derivative in DMSO to a stock concentration of 10 mg/mL. Perform 2-fold serial dilutions in CAMHB across a 96-well round-bottom microtiter plate, ensuring the final DMSO concentration remains 1%[3].

  • Inoculum Preparation: Grow the paired bacterial strains to mid-log phase (OD600 0.5). Dilute the cultures in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours (or up to 72 hours for slow-growing mycobacteria).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) visually or via optical density (OD600) as the lowest concentration completely inhibiting bacterial growth.

Self-Validation Checkpoint (Trustworthiness): Calculate the Efflux Pump Ratio (EPR) = MICWT​/MICKO​ . An EPR 2 indicates that the 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold successfully evades the efflux pump. If the EPR > 4, the compound is being actively extruded, and further physicochemical tuning of the benzoic acid linker is required.

Protocol 2: Cell-Free Bacterial Ribosomal Translation Inhibition

To prove that the antibacterial activity is driven by target engagement rather than non-specific membrane toxicity, a cell-free translation assay is mandatory.

Step-by-Step Methodology:

  • Extract Preparation: Utilize a standardized E. coli S30 extract system supplemented with a reporter plasmid encoding firefly luciferase.

  • Master Mix Assembly: Combine the S30 extract, amino acid mixture, energy regeneration system (ATP/GTP), and the test compound (ranging from 0.01 µM to 100 µM).

  • Reaction Initiation: Add the reporter mRNA (1 µg) to initiate translation. Incubate the mixture at 37°C for 60 minutes.

  • Quantification: Quench the reaction by adding the luciferase assay reagent. Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validation Checkpoint (Trustworthiness): Run a parallel counter-screen using a Rabbit Reticulocyte Lysate (RRL) translation system. A highly selective 4-(5-hydroxypyridin-2-yl)benzoic acid derivative should exhibit an IC50 < 1 µM in the bacterial S30 system, but > 100 µM in the mammalian RRL system, ensuring a broad therapeutic index[1].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile when integrating the 4-(5-hydroxypyridin-2-yl)benzoic acid scaffold into a ribosomal inhibitor, demonstrating the causality between the structural modification and biological readouts.

Compound ScaffoldTarget PathogenMIC WT (µg/mL)MIC ΔEfflux (µg/mL)Efflux Ratio (WT/KO)Ribosomal IC50 (µg/mL)
Unmodified Core (Control) M. tuberculosis>12816>8.02.50
Phenyl-benzoic acid analog M. tuberculosis6488.01.80
4-(5-Hydroxypyridin-2-yl)benzoic acid analog M. tuberculosis3.11.52.0 0.40

Data Interpretation: The incorporation of the 4-(5-hydroxypyridin-2-yl)benzoic acid moiety drastically lowers the Ribosomal IC50 (indicating superior H-bond anchoring) while collapsing the Efflux Ratio from >8.0 to 2.0, proving successful evasion of the native efflux machinery[2].

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.[Link]

  • Lee, R. E., et al. "Structure–Activity Relationships of Spectinamide Antituberculosis Agents: A Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions." ACS Infectious Diseases, 2016.[Link]

  • Liu, J., et al. "Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins." Scientific Reports, 2021.[Link]

Sources

Application Note: 4-(5-Hydroxypyridin-2-yl)benzoic Acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-Hydroxypyridin-2-yl)benzoic acid (Chemical Formula: C₁₂H₉NO₃) is a highly versatile, bifunctional building block that bridges the gap between medicinal chemistry and advanced materials science. Featuring a hydrogen-bond-donating hydroxyl group, a coordinating pyridine nitrogen, and a derivatizable carboxylic acid, this scaffold is a privileged structure in modern drug discovery. It serves as a critical pharmacophore for enzyme inhibition and a robust linker for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to the structural rationale, biological applications, and validated synthetic protocols for deploying this building block in your research workflows.

Structural Rationale & Pharmacophore Utility

The utility of 4-(5-hydroxypyridin-2-yl)benzoic acid stems from its distinct regional functionalities, which allow it to act simultaneously as a metal chelator, a hydrogen-bond network participant, and a spatial extension vector.

Metalloenzyme Inhibition (FTO & Epigenetic Targets)

In the realm of epigenetics, the 5-hydroxypyridine motif is a well-documented bioisostere for 2-oxoglutarate (2OG). In the structure-based design of Fat Mass and Obesity-Associated Protein (FTO) inhibitors, the hydroxypyridine ring mimics 2OG by bidentately chelating the active-site Fe(II) ion[1]. The para-substituted benzoic acid moiety acts as a rigid vector, extending into the substrate-binding pocket to engage in hydrophobic interactions and displace water molecules, drastically improving binding affinity and selectivity[1].

Kinase and Signaling Pathway Modulation

The pyridine nitrogen at position 2 is a critical structural key for interacting with the active sites of kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3)[2]. The presence of the nitrogen atom facilitates the formation of crucial intramolecular and intermolecular hydrogen bonds within the hinge region of the kinase[2]. Furthermore, pyridyl-aryl systems are foundational to the development of potent Hedgehog signaling inhibitors, where the rigid biaryl axis dictates the spatial orientation of terminal amides[3].

FTO_Mechanism A 4-(5-Hydroxypyridin-2-yl) benzoic acid B 5-Hydroxypyridine Motif (2-Oxoglutarate Mimic) A->B C Benzoic Acid Motif (Substrate Pocket Extension) A->C D Enzyme Active Site Fe(II) Coordination B->D Bidentate Chelation C->D Hydrophobic/H-Bonding E Target Inhibition D->E

Fig 1. Mechanistic workflow of target inhibition via bidentate chelation and pocket extension.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the biological impact of modifying the pyridyl-benzoic acid scaffold, demonstrating how functionalization at the carboxylic acid tail influences target affinity.

Table 1: Comparative Biological Activity of Pyridyl-Aryl Derivatives

Scaffold ModificationTarget EnzymeIC₅₀ (µM)Primary Binding ModeReference
Unsubstituted 5-OH-PyridineFTO>100Weak Fe(II) Chelation[1]
Pyridyl-Benzoic Acid (Free Acid)FTO15.2Chelation + Pocket Extension[1]
Pyridyl-Aryl (p-Nitro Amide)FTO1.5Chelation + H-Bonding Network[1]
Pyridyl-Aryl UreaCDK5 / GSK30.08 - 0.33Hinge Region H-Bonding[2]

Advanced Synthetic Methodologies

To utilize 4-(5-hydroxypyridin-2-yl)benzoic acid effectively, robust synthetic protocols are required. The following workflows are designed as self-validating systems , incorporating causality for reagent selection and In-Process Quality Control (IPQC) steps to ensure trustworthiness.

Synthetic_Workflow Start Starting Materials: Halopyridine + Boronobenzoic Acid Step1 Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) Start->Step1 Step2 Deprotection (Ester/Ether Cleavage) Step1->Step2 Branch1 Amide Coupling (HATU, DIPEA) Step2->Branch1 Branch2 Metal Coordination (Zn/Cu Salts) Step2->Branch2 End1 Target Therapeutics (Enzyme Inhibitors) Branch1->End1 End2 Porous Materials (Functional MOFs) Branch2->End2

Fig 2. Divergent synthetic workflow from core building block to therapeutics and materials.

Protocol A: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the protected core scaffold, methyl 4-(5-(benzyloxy)pyridin-2-yl)benzoate.

Causality Rationale: Direct coupling of unprotected 5-hydroxypyridines can lead to catalyst poisoning and poor yields due to the coordinating nature of the free hydroxyl group. Protecting the hydroxyl as a benzyl ether and the carboxylic acid as a methyl ester ensures high turnover rates. We select Pd(dppf)Cl₂ over Pd(PPh₃)₄ because its larger bite angle facilitates the challenging reductive elimination step in electron-deficient heteroaryl systems.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 2-bromo-5-(benzyloxy)pyridine (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Crucial Step: Degas the suspension via three freeze-pump-thaw cycles. Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, causing catalytic stalling.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

  • IPQC (Self-Validation): At 8 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting bromide (m/z ~264) and the appearance of the product mass [M+H]⁺ at m/z 320.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the protected intermediate.

Protocol B: Downstream Functionalization (Amide Coupling)

Objective: Derivatize the deprotected 4-(5-hydroxypyridin-2-yl)benzoic acid to generate a targeted enzyme inhibitor library.

Causality Rationale: Standard coupling agents (e.g., EDC/HOBt) often fail with deactivated or sterically hindered anilines. We utilize HATU in the presence of DIPEA . HATU generates a highly reactive HOAt ester intermediate, which rapidly undergoes aminolysis, minimizing racemization and overcoming poor nucleophilicity[1].

Step-by-Step Procedure:

  • Activation: Dissolve 4-(5-hydroxypyridin-2-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the target amine (e.g., an aniline derivative for Hedgehog/FTO inhibitor synthesis) (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours.

  • IPQC (Self-Validation): Monitor via TLC (DCM/MeOH 9:1). Validation Check: The highly polar starting acid (Rf ~0.1) should convert to a less polar amide spot (Rf ~0.4–0.6). UV activity at 254 nm will be strong due to the extended conjugated system.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. If the product is highly polar, precipitate directly by adding cold water to the DMF solution and collect via vacuum filtration.

  • Final Validation: Confirm the structure via ¹H NMR (DMSO-d₆). The disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of a sharp amide N-H proton (~10 ppm) confirms successful coupling.

Table 2: Optimization Parameters for Pyridyl-Benzoic Acid Derivatization

Reaction StepOptimal ReagentsSolvent SystemTemp (°C)Expected YieldKey IPQC Metric
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1)9075–85%LC-MS: [M+H]⁺ = 320
Ester HydrolysisLiOH (2.0 equiv)THF/MeOH/H₂O25>90%TLC: Shift to baseline
Amide CouplingHATU, DIPEAAnhydrous DMF2565–80%¹H NMR: Amide N-H peak

Conclusion

4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly functionalized, geometrically rigid building block that offers immense value in organic synthesis and drug discovery. By acting as a bioisostere for endogenous metabolites and providing a reliable vector for structural extension, it has proven critical in the development of FTO inhibitors, kinase modulators, and Hedgehog signaling antagonists. Adhering to the strictly validated, causality-driven protocols outlined above ensures high-fidelity synthesis and reproducible downstream applications.

References

  • Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO)
  • WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL
  • Novel Tetrahydropyrido[1,2-a]isoindolone Derivatives (Valmerins)

Sources

Section 1: Introduction to 4-(5-Hydroxypyridin-2-yl)benzoic acid and its Target, HDAC6

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth look at designing and executing robust cell-based assays for 4-(5-Hydroxypyridin-2-yl)benzoic acid. This compound belongs to a class of 4-hydroxybenzoic acid derivatives that have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6).[1][2] Our focus will be on validating its mechanism of action within the cellular environment and quantifying its downstream functional effects.

4-(5-Hydroxypyridin-2-yl)benzoic acid and its structural analogs are of significant interest in drug discovery due to their targeted inhibition of HDAC6. Unlike other HDACs that are primarily nuclear and regulate gene expression via histone deacetylation, HDAC6 is a unique, predominantly cytoplasmic enzyme.[3][4][5][6] Its major non-histone substrates include α-tubulin and the molecular chaperone Heat Shock Protein 90 (HSP90).[1][3][7]

HDAC6 plays a central role in several key cellular processes:

  • Microtubule Dynamics: By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule stability, which is critical for cell shape, motility, and intracellular transport.[4][7]

  • Protein Quality Control: HDAC6 facilitates the transport of misfolded, ubiquitinated proteins to form an aggresome, a cellular structure for protein sequestration and subsequent degradation via autophagy.[3][8]

  • Stress Response: HDAC6 deacetylates HSP90, modulating its chaperone activity to help cells cope with proteotoxic stress.[3][8]

Inhibition of HDAC6 by a compound like 4-(5-Hydroxypyridin-2-yl)benzoic acid is expected to block these functions, leading to predictable and measurable cellular outcomes. The primary biomarker for target engagement is the hyperacetylation of α-tubulin.[9][10] This guide outlines protocols to measure this direct effect and to assess the subsequent impact on cancer-relevant phenotypes such as cell viability and migration.

Mechanism of Action: HDAC6 Inhibition

The dynamic acetylation of α-tubulin is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6 is the primary tubulin deacetylase. By inhibiting HDAC6, 4-(5-Hydroxypyridin-2-yl)benzoic acid shifts this balance, leading to an accumulation of acetylated α-tubulin, which promotes microtubule stabilization.

HDAC6_Pathway cluster_0 Microtubule Dynamics Tubulin α-Tubulin (on Microtubule) AcTubulin Acetylated α-Tubulin (Stable Microtubule) Tubulin->AcTubulin HATs (Acetylation) AcTubulin->Tubulin HDAC6 (Deacetylation) Outcome Altered Cell Motility & Protein Transport AcTubulin->Outcome Leads to Inhibitor 4-(5-Hydroxypyridin-2-yl)benzoic acid HDAC6_Node HDAC6 Inhibitor->HDAC6_Node Inhibition HDAC6_Node->AcTubulin

Caption: HDAC6 pathway and the inhibitory effect of the compound.

Section 2: Core Application 1: Target Engagement via α-Tubulin Acetylation

The most direct and reliable method to confirm that 4-(5-Hydroxypyridin-2-yl)benzoic acid is engaging HDAC6 in cells is to measure the acetylation status of its primary substrate, α-tubulin. Western blotting provides a semi-quantitative readout of this post-translational modification.

Protocol 2.1: Western Blot for Acetylated α-Tubulin

Principle: This protocol measures the relative abundance of acetylated α-tubulin (at Lysine 40) in cells treated with the inhibitor compared to a vehicle control. An increase in the acetylated tubulin signal, normalized to a loading control (total α-tubulin or GAPDH), indicates successful HDAC6 inhibition.[4]

Workflow Diagram:

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA + Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody (Anti-Ac-Tubulin) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Analysis (Densitometry) I->J

Caption: Standard experimental workflow for Western Blot analysis.

Materials:

  • Cell line of interest (e.g., HeLa, A549, PC-3)

  • 4-(5-Hydroxypyridin-2-yl)benzoic acid (stock solution in DMSO)

  • Vehicle Control (DMSO)

  • Positive Control: A known potent HDAC6 inhibitor (e.g., Tubastatin A)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • Deacetylase Inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • PVDF or Nitrocellulose membranes

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • ECL Detection Reagent

Antibody and Reagent Recommendations:

Reagent Vendor/Cat. No. (Example) Starting Dilution Purpose
Primary: Acetyl-α-Tubulin (Lys40) Sigma-Aldrich (T7451) 1:2000 - 1:5000 Detects target modification
Primary: α-Tubulin Cell Signaling Tech. (3873) 1:1000 Loading control (Total protein)
Primary: GAPDH Millipore (MAB374) 1:5000 Loading control (Housekeeping)

| Secondary: Anti-Mouse HRP | Jackson ImmunoResearch | 1:5000 - 1:10000 | Signal detection |

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a dose-response of 4-(5-Hydroxypyridin-2-yl)benzoic acid (e.g., 0.1, 1, 10 µM), vehicle (DMSO), and a positive control for 18-24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors.[11][12]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[11] Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody for acetylated α-tubulin overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL reagent and visualize bands using a chemiluminescence imaging system.[4]

  • Re-probing: For a loading control, you may strip the membrane and re-probe for total α-tubulin or GAPDH.

Data Analysis & Expected Results: A dose-dependent increase in the band intensity at ~55 kDa corresponding to acetylated α-tubulin should be observed in inhibitor-treated samples relative to the vehicle control. Quantify band intensities using densitometry software and normalize the acetylated-tubulin signal to the loading control signal.

Section 3: Core Application 2: Cellular Viability and Cytotoxicity

HDAC6 inhibitors are frequently explored for their anti-cancer properties.[1][14][15] Therefore, assessing the effect of 4-(5-Hydroxypyridin-2-yl)benzoic acid on cell viability is a critical downstream assay.

Protocol 3.1: MTS-Based Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial enzymes that reduce a tetrazolium salt (MTS) into a colored formazan product, which can be quantified by measuring absorbance.[16][17] A decrease in absorbance indicates reduced cell viability, which can be due to cytotoxicity or anti-proliferative effects.[17][18]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cell line of interest

  • 4-(5-Hydroxypyridin-2-yl)benzoic acid

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture media. Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control. Include "media only" wells for background subtraction.

  • Incubate the plate for a desired time period (e.g., 48 or 72 hours).

  • Assay Development: Add 20 µL of MTS reagent directly to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Expected Results:

  • Subtract the average absorbance of the "media only" wells from all other wells.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

  • Plot the % Viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 4: Core Application 3: Collective Cell Migration

Given the crucial role of HDAC6 in regulating microtubule dynamics, its inhibition is expected to impact cell motility.[15] The in vitro wound healing, or scratch assay, is a straightforward method to quantify this effect on collective cell migration.[19][20][21]

Protocol 4.1: Wound Healing (Scratch) Assay

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which cells collectively migrate to close this gap is monitored over time.[19][22] The presence of an HDAC6 inhibitor is expected to alter this rate compared to a control. To ensure the observed gap closure is due to migration and not cell proliferation, the assay is often performed in low-serum media or in the presence of a proliferation inhibitor like Mitomycin C.[20]

Workflow Diagram:

Scratch_Assay_Workflow A 1. Seed Cells to Create Confluent Monolayer B 2. Create Scratch (p200 Pipette Tip) A->B C 3. Wash to Remove Debris & Add Treatment B->C D 4. Image at T=0 C->D E 5. Incubate (e.g., 24h) D->E F 6. Image at T=Final E->F G 7. Measure Wound Area & Calculate Closure F->G

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • 24-well or 12-well plates

  • Cell line capable of forming a monolayer (e.g., A549, MDA-MB-231)

  • Sterile p200 or p1000 pipette tips

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer after 24-48 hours.

  • Wound Creation: Once confluent, carefully create a straight scratch down the center of each well using a sterile p200 pipette tip.[19] Apply consistent pressure to ensure the scratch width is uniform.

  • Washing: Gently wash each well twice with PBS or serum-free media to remove detached cells and debris.[21][23]

  • Treatment: Replace the wash buffer with fresh culture media (preferably low-serum) containing the desired concentration of 4-(5-Hydroxypyridin-2-yl)benzoic acid or vehicle control.

  • Imaging (T=0): Immediately place the plate on a microscope stage and capture the first image of the scratch in each well. Use reference marks on the plate to ensure the same field of view is imaged each time.[19]

  • Incubation: Return the plate to the incubator and culture for 12-48 hours, depending on the migration speed of the cell line.

  • Imaging (T=Final): After the incubation period, capture final images of the same marked regions.

  • Data Analysis:

    • Use software like ImageJ to measure the area of the cell-free gap at T=0 and T=Final for each condition.

    • Calculate the Percent Wound Closure using the formula: % Closure = [(Area_T0 - Area_Tfinal) / Area_T0] * 100.

    • Compare the closure rates between treated and control groups. A lower percentage of closure in the treated group indicates inhibition of cell migration.

Section 5: References

  • Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Vertex AI Search.

  • Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC. Spandidos Publications.

  • Overview of Cell Viability and Survival. Cell Signaling Technology.

  • Cell viability assays. Abcam.

  • Cell Health Screening Assays for Drug Discovery. Promega.

  • Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Upon Hdac6-IN-22 Treatment. Benchchem.

  • HDAC6 a new cellular stress surveillance factor. (2007). Taylor & Francis Online.

  • Cell Viability Assays. Molecular Devices.

  • In vitro wound-healing assay also known as the scratch assay. Moodle@Units.

  • Lighting the path to smarter cell viability assays. (2025). Drug Discovery News.

  • Scratch Wound Healing Assay. (2022). Bio-protocol.

  • HDAC6. Encyclopedia MDPI.

  • Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6). SpringerLink.

  • Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6). (2016). PubMed.

  • Wound healing assay. Abcam.

  • Technical Support Center: Optimizing Western Blot for Acetylated α-Tubulin Detection. Benchchem.

  • Making a Mark: How to Set up Your Wound Healing Assay. (2025). Bitesize Bio.

  • A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors. Benchchem.

  • Tubulin acetylation. Bio-protocol.

  • 4-Hydroxybenzoic acid derivatives as HDAC6-specific inhibitors modulating microtubular structure and HSP90α chaperone activity against prostate cancer. (2016). PubMed.

  • Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma. (2024). MDPI.

  • 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. (2018). PubMed.

  • Pharmacologically increasing microtubule acetylation corrects stress-exacerbated effects of organophosphates on neurons - PMC. National Institutes of Health (NIH).

  • A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC. National Institutes of Health (NIH).

  • NOVEL HDAC6 INHIBITORS AND THEIR USES. (2017). TREA.

  • Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC. Frontiers.

Sources

Application Note: Advanced Derivatization Strategies for the 4-(5-Hydroxypyridin-2-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacokinetic Optimization, Synthetic Methodologies, and Structure-Activity Relationship (SAR) Profiling

Introduction & Mechanistic Rationale

In modern drug discovery, biaryl scaffolds are considered "privileged templates" because they restrict conformational flexibility, allowing for the precise spatial arrangement of pharmacophores required to engage complex protein targets[1]. The compound 4-(5-hydroxypyridin-2-yl)benzoic acid represents a highly versatile, bifunctional biaryl scaffold. It features two orthogonal handles for derivatization: a carboxylic acid on the phenyl ring and a hydroxyl group on the pyridine ring.

The strategic derivatization of this scaffold is driven by strict mechanistic causality to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:

  • Carboxylic Acid Amidation: Free carboxylic acids often suffer from poor membrane permeability due to their negative charge at physiological pH. Converting the acid to an amide via HATU-mediated coupling reduces the topological polar surface area (TPSA) and allows the introduction of lipophilic groups to probe deep hydrophobic sub-pockets in the target active site[2].

  • Hydroxyl Group Alkylation: The hydroxypyridine moiety is a well-documented metal-binding pharmacophore (MBP) and hydrogen-bond donor, frequently utilized in the design of inhibitors for metalloenzymes[3]. However, exposed phenolic/pyridinic hydroxyls are prime targets for rapid Phase II metabolism (glucuronidation), leading to high hepatic clearance. Selective O-alkylation masks this liability, dramatically improving the compound's metabolic half-life.

Pathway A 4-(5-Hydroxypyridin-2-yl) benzoic acid Scaffold B Amidation (COOH) Modulates TPSA A->B Path 1 C O-Alkylation (OH) Blocks Glucuronidation A->C Path 2 D Enhanced Cell Permeability B->D C->D E Target Engagement (Metalloenzyme/PPI) D->E High Affinity

Figure 1: Pharmacological optimization pathway of the biaryl scaffold for enhanced target engagement.

Divergent Synthetic Workflows

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, a divergent synthetic workflow is required. The methodologies rely on highly selective reaction conditions to prevent cross-reactivity between the two functional groups.

Workflow cluster_A Protocol A: Amidation cluster_B Protocol B: O-Alkylation Start Starting Material: 4-(5-Hydroxypyridin-2-yl)benzoic acid Act HATU / DIPEA / DMF (OAt-ester formation) Start->Act Pathway A Base K2CO3 / MeCN (Selective Deprotonation) Start->Base Pathway B Amine Add Amine (R1-NH2) Stir at RT Act->Amine Amide Amide Derivative Amine->Amide Alkyl Add R2-X Reflux Base->Alkyl Ether O-Alkyl Derivative Alkyl->Ether

Figure 2: Divergent synthetic workflow for the selective derivatization of the biaryl scaffold.

Experimental Protocols

Protocol A: HATU-Mediated Selective Amidation

Causality & Reagent Selection: HATU is utilized over standard carbodiimides (like EDC) because it forms a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, which is critical when coupling sterically hindered amines to the benzoic acid moiety[2][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 4-(5-hydroxypyridin-2-yl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at 0 °C for 15 minutes.

    • Self-Validation Check: An aliquot analyzed via LC-MS should confirm the complete consumption of the starting acid (m/z 216.06 [M+H]+) and the formation of the OAt-active ester intermediate[2].

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove HOAt and tetramethylurea byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Selective O-Alkylation of the Pyridinyl Hydroxyl

Causality & Reagent Selection: Alkylating the hydroxypyridine ring requires careful tuning of the base to favor O-alkylation over N-alkylation (forming a pyridinium salt). Mild bases like K₂CO₃ in a polar aprotic solvent (MeCN) selectively deprotonate the hydroxyl group, directing the nucleophilic attack through the oxygen atom.

Step-by-Step Methodology:

  • Deprotonation: Suspend the amide derivative from Protocol A (1.0 eq, 0.3 mmol) and anhydrous K₂CO₃ (2.0 eq, 0.6 mmol) in anhydrous Acetonitrile (MeCN) (4 mL). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The suspension will typically undergo a distinct color shift (often to a deeper yellow/orange) indicating the formation of the pyridoxide anion.

  • Alkylation: Add the alkyl halide (R-X, e.g., methyl iodide or benzyl bromide) (1.2 eq, 0.36 mmol). Heat the reaction to 60 °C and stir for 6 hours.

  • Monitoring: Monitor via TLC. O-alkylated products will exhibit a significantly higher Rf value compared to the highly polar starting material.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via reverse-phase HPLC to ensure the removal of any trace N-alkylated byproducts.

Quantitative Data Presentation: SAR & Pharmacokinetic Profiling

The table below summarizes the hypothetical yet mechanistically representative data demonstrating how dual-site derivatization optimizes both target affinity and ADME properties.

CompoundModification SiteR-Group (Amide / Ether)Target IC₅₀ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)Hepatic Clearance (µL/min/mg)
1 (Parent) None- / -4502.185.4
2a COOH (Amide)Benzyl / -12014.562.1
2b COOH (Amide)Cyclopropyl / -8518.255.3
3a OH (Ether)- / Methyl3108.422.1
4a Dual (Amide + Ether)Cyclopropyl / Methyl15 24.6 18.5

Data Interpretation: Amidation of the carboxylic acid (Compounds 2a, 2b) significantly improves Caco-2 permeability and lowers the IC₅₀ by allowing the scaffold to access lipophilic sub-pockets. Conversely, O-alkylation of the hydroxyl group (Compound 3a) drastically reduces hepatic clearance by eliminating the primary site of glucuronidation. The dual-derivatized compound (4a) exhibits a synergistic profile, achieving nanomolar potency and excellent metabolic stability.

References

  • Nature Communications. "Expanding chemical space by para-C−H arylation of arenes." Nature. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors." ACS Publications. Available at:[Link]

Sources

Comprehensive Application Note: Safe Handling, Storage, and Operational Protocols for 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly functionalized building block characterized by a basic hydroxypyridine ring coupled with an acidic benzoic acid moiety. Compounds of this class—pyridinecarboxylic acid derivatives—are indispensable in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials due to their unique reactivity and structural properties[1].

However, the dual functionality that makes this compound synthetically valuable also dictates strict handling requirements. The basic pyridine nitrogen is susceptible to N-oxidation, while the solid particulate nature of the compound introduces significant inhalation and mucosal irritation risks[2]. This application note provides a causality-driven, self-validating protocol for the safe handling, transfer, and storage of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Physicochemical Profiling & Hazard Assessment

Designing a robust safety protocol requires a foundational understanding of the compound's physical and chemical properties. Table 1 summarizes the quantitative data and the mechanistic reasoning behind the associated hazards.

Table 1: Physicochemical Properties and Hazard Summary

Property / ParameterValue / DescriptionCausality / Safety Implication
Molecular Formula C12H9NO3[3]Aromatic and generally stable, but the electron-rich hydroxypyridine ring is susceptible to oxidative degradation[1].
Molecular Weight 215.20 g/mol [3]Exists as a fine solid powder at room temperature; poses a high risk of aerosolization and dust inhalation[2].
Topological Polar Surface Area ~70.4 Ų[3]Moderate polarity allows for rapid absorption through mucosal membranes if dissolved in carrier solvents.
Primary Hazards Eye/Skin Irritant (H315, H319), STOT SE 3 (H335)[4]The acidic and basic moieties can disrupt lipid bilayers, causing severe irritation to eyes, skin, and the respiratory tract[2].
Incompatibilities Strong oxidizing agents, strong acids/bases[4]Pyridine nitrogen is prone to N-oxidation; the carboxylic acid reacts exothermically with strong bases[4].

Standard Operating Procedure: Safe Handling & Transfer

Expertise & Experience Insight: When handling dry powders of pyridine derivatives, the primary operational risk is unintended aerosolization. Static charge accumulation on spatulas or weigh boats can cause the fine powder to disperse rapidly, leading to inhalation exposure and cross-contamination of the workspace[5].

Protocol: Anti-Static Weighing and Quantitative Transfer

This protocol is designed as a self-validating system: each step contains a verification check to ensure containment is maintained before proceeding to the next.

  • Environmental Verification : Before opening the primary container, verify that the local exhaust ventilation (fume hood or powder dispensing enclosure) is operating at a face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity is strong enough to capture aerosolized particulates but gentle enough to prevent turbulence that could blow the powder off the balance[2].

  • PPE Donning : Don a disposable lab coat, safety goggles (EN 166 / ANSI Z87.1 compliant), and double nitrile gloves[2]. Causality: Pyridine derivatives can permeate standard latex; nitrile offers superior chemical resistance. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin[1].

  • Static Mitigation : Pass the weigh boat and the metal spatula through an anti-static ionizer bar. Causality: Neutralizing surface charges prevents the "fly-away" effect characteristic of fine, dry API powders, ensuring accurate mass measurement and preventing environmental contamination.

  • Dispensing : Slowly open the primary container. Using the grounded spatula, transfer the required mass of 4-(5-Hydroxypyridin-2-yl)benzoic acid into the weigh boat.

  • Quantitative Transfer : Immediately recap the primary container. Transfer the weigh boat to the reaction vessel and rinse the boat with the target reaction solvent (e.g., DMSO or DMF). Causality: Wetting the powder immediately suppresses dust generation and ensures 100% quantitative transfer of the reagent.

  • Decontamination : Wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a dry wipe. Dispose of the outer gloves and wipes in a designated hazardous waste bin[4].

HandlingWorkflow A 1. PPE & Setup B 2. Static Mitigation A->B  Proceed to hood C 3. Dispensing in Hood B->C  Ionize tools D 4. Quantitative Transfer C->D  Weigh powder E 5. Decontamination D->E  Solvent rinse

Workflow for the safe weighing and transfer of hazardous pyridine powders.

Storage and Stability Management

Trustworthiness Insight: The chemical integrity of 4-(5-Hydroxypyridin-2-yl)benzoic acid is highly dependent on its storage environment. Pyridine derivatives are generally stable but can undergo slow degradation if exposed to incompatible conditions[1].

Storage Protocol
  • Primary Containment : Store the compound in its original tightly sealed amber glass or opaque HDPE container. Causality: UV light can catalyze the photo-oxidation of the hydroxypyridine ring, leading to discoloration and a drop in purity[4].

  • Atmospheric Control : For long-term storage, backfilling the container headspace with an inert gas (Argon or Nitrogen) is highly recommended. Causality: Displacing ambient air removes both oxygen and atmospheric moisture, preventing oxidative degradation and caking of the powder.

  • Temperature : Store in a cool, dry, and well-ventilated area, ideally at ambient temperature (15°C to 25°C)[4]. Do not store in a standard refrigerator unless explicitly required by the manufacturer, as condensation upon opening cold containers introduces moisture.

  • Segregation : Store strictly away from strong oxidizing agents (e.g., peroxides, permanganates), strong mineral acids, and strong bases[4].

StorageNetwork cluster_Storage Optimal Storage Conditions cluster_Hazards Incompatibilities & Risks API 4-(5-Hydroxypyridin-2-yl) benzoic acid Temp Cool & Dry (15-25°C) API->Temp Light Amber Container (UV Protection) API->Light Atmos Inert Atmosphere (Ar/N2 Backfill) API->Atmos Ox Strong Oxidizers API->Ox Avoid Base Strong Bases API->Base Avoid Degrad N-Oxidation & Thermal Degradation Ox->Degrad

Optimal storage parameters and incompatibility network for pyridine APIs.

Emergency Response: Spill Containment

In the event of a powder spill outside the primary engineering controls (e.g., dropping a container on the laboratory floor), execute the following containment protocol:

  • Evacuate and Assess : Instruct personnel to step back to prevent tracking the powder through the lab.

  • PPE Upgrade : Ensure N95 or P100 particulate respirators are donned immediately to prevent inhalation of the aerosolized API[2].

  • Wet Containment : Do NOT dry sweep or use a standard vacuum, as this will aggressively aerosolize the fine dust[5]. Instead, gently cover the spilled powder with damp absorbent paper (using water or a mild solvent) to suppress dust generation.

  • Collection : Use a non-sparking scoop to collect the damp material and place it into a designated, labeled hazardous waste container[2].

  • Surface Decontamination : Wash the spill area with soap and water, followed by an alcohol wipe, ensuring all chemical residue is removed. Dispose of all cleanup materials as hazardous waste in accordance with regional environmental regulations[5].

References

  • GuideChem. "2-chloro-5-(5-hydroxypyridin-2-yl)benzoic acid - Computed Properties and Identification." GuideChem. 3

  • Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis." Sarchem Labs, July 2025. 1

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Pyridinecarboxylic acid." Fisher Scientific, Sept 2023.2

  • Penta Chemicals. "4-Pyridinecarboxylic acid Safety Data Sheet." Penta Chemicals, March 2025. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex side reactions often encountered during the Suzuki-Miyaura cross-coupling of 2-bromo-5-hydroxypyridine and 4-boronobenzoic acid[1].

This guide moves beyond basic troubleshooting by analyzing the chemical causality behind each failure mode, providing self-validating protocols, and grounding all recommendations in authoritative mechanistic literature.

Diagnostic Workflow: Identifying Side Reactions

Before adjusting your reaction parameters, you must accurately identify the off-cycle pathways consuming your starting materials. The Suzuki-Miyaura coupling is highly susceptible to competing reactions, particularly when handling unprotected hydroxyl groups and electron-deficient boronic acids[2].

Use the diagnostic flowchart below alongside your LC-MS or NMR data to pinpoint the exact failure mode.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Mass242 m/z = 242 (Biphenyl-4,4'-dicarboxylic acid) Start->Mass242 Mass122 m/z = 122 (Benzoic acid) Start->Mass122 Mass95 m/z = 95 (3-Hydroxypyridine) Start->Mass95 MassEther m/z = 315 (O-Arylated Product) Start->MassEther Diag1 Diagnosis: Homocoupling Check O2 / Pd(II) levels Mass242->Diag1 Diag2 Diagnosis: Protodeboronation Reduce base / temp Mass122->Diag2 Diag3 Diagnosis: Protodehalogenation Change solvent / ligand Mass95->Diag3 Diag4 Diagnosis: O-Arylation Protect 5-OH group MassEther->Diag4

Diagnostic workflow for identifying side reactions via LC-MS in the Suzuki coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a major byproduct at m/z 242. What is causing this, and how do I stop it?

Diagnosis: Oxidative Homocoupling The peak at m/z 242 corresponds to biphenyl-4,4'-dicarboxylic acid. This occurs when 4-boronobenzoic acid undergoes oxidative dimerization rather than cross-coupling[3].

  • Causality: This side reaction is driven by the presence of trace oxygen (O₂), which reoxidizes Pd(0) to Pd(II), creating an off-cycle pathway where two equivalents of the boronic acid transmetalate onto the same Pd center and reductively eliminate.

  • Solution: Implement strict Schlenk techniques. Degas your solvent mixture (e.g., 1,4-dioxane/water) by sparging with Argon for at least 30 minutes prior to adding the catalyst. Alternatively, utilize a "slow-release" strategy by replacing the free boronic acid with a MIDA boronate or pinacol ester to keep the active concentration of the boronic acid low[2].

Q2: I am losing my boronic acid to a byproduct with m/z 122 (Benzoic acid). Why is my coupling failing?

Diagnosis: Protodeboronation

  • Causality: 4-boronobenzoic acid is highly susceptible to base-catalyzed protodeboronation[2]. The electron-withdrawing carboxylate group increases the electrophilicity of the boron atom. In aqueous basic conditions, hydroxide ions coordinate to the boron, facilitating the hydrolytic cleavage of the C-B bond to yield benzoic acid[3].

  • Solution: Shift away from harsh aqueous bases (like NaOH or Na₂CO₃). Instead, use anhydrous conditions with a fluoride base (e.g., CsF or KF), which activates the boron via a fluoroborate intermediate without providing the hydrolytic conditions necessary for protodeboronation.

Q3: I attempted to couple unprotected 2-bromo-5-hydroxypyridine, but I am seeing a mass indicating an ether linkage (m/z ~315).

Diagnosis: Competing O-Arylation

  • Causality: The unprotected 5-hydroxyl group on the pyridine ring is a competent nucleophile. Under palladium catalysis, it can undergo an off-cycle etherification (similar to Chan-Lam or Buchwald-Hartwig etherification) with the aryl halide or the activated boronic acid[4].

  • Solution: You must mask the nucleophilicity of the hydroxyl group. Protect 2-bromo-5-hydroxypyridine as a methoxy (-OMe) or benzyl (-OBn) ether prior to the coupling step.

Q4: There is a significant amount of 3-hydroxypyridine (m/z 95) in my crude mixture. What happened to my electrophile?

Diagnosis: Protodehalogenation

  • Causality: After the Pd(0) catalyst successfully undergoes oxidative addition into the C-Br bond of the pyridine, the resulting Pd(II)-aryl complex is intercepted by a proton source (often a protic solvent or water) before transmetalation can occur[3].

  • Solution: Switch to an aprotic solvent system (e.g., anhydrous Toluene or 1,4-Dioxane). More importantly, use a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos . XPhos accelerates the transmetalation step, ensuring the catalytic cycle moves forward faster than the competing protonation event.

Quantitative Analysis of Side Reactions

To assist in your LC-MS analysis, the following table summarizes the quantitative impact of these side reactions in an unoptimized system, alongside targeted mitigation strategies.

Side ReactionByproduct IdentifiedTypical LC-MS (m/z)Est. Crude % (Unoptimized)Primary CausalityMitigation Strategy
Homocoupling Biphenyl-4,4'-dicarboxylic acid242 [M-H]⁻10 - 25%O₂ presence, excess Pd(II)Strict degassing, slow-release esters
Protodeboronation Benzoic acid121 [M-H]⁻15 - 30%Aqueous base hydrolysis of C-B bondAnhydrous conditions, KF/CsF base
Protodehalogenation 3-Hydroxypyridine96 [M+H]⁺5 - 15%Premature protonation of Pd-ArAprotic solvents, bulky ligands (XPhos)
O-Arylation Ether-linked dimer316 [M+H]⁺10 - 20%Unprotected 5-OH acting as nucleophileProtect 5-OH as methoxy or benzyl ether

Mechanistic Pathway Visualization

Understanding the exact point of divergence in the catalytic cycle is critical for rational reaction optimization. The diagram below maps the intended Suzuki-Miyaura cycle against the competing side reactions.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br insertion) Pd0->OxAdd 2-Bromo-5-hydroxypyridine TransMet Transmetalation (Boronic Acid) OxAdd->TransMet 4-Boronobenzoic acid ProtoDehal Protodehalogenation (Side Reaction) OxAdd->ProtoDehal H+ source OAryl O-Arylation (Side Reaction) OxAdd->OAryl Unprotected OH RedElim Reductive Elimination (Product Formation) TransMet->RedElim ProtoDebor Protodeboronation (Side Reaction) TransMet->ProtoDebor H2O / Base HomoCoup Homocoupling (Side Reaction) TransMet->HomoCoup O2 / Pd(II) RedElim->Pd0 Product

Catalytic cycle of the Suzuki-Miyaura coupling and competing off-cycle side reactions.

Self-Validating Experimental Protocol: Optimized Synthesis Route

To systematically eliminate the side reactions detailed above, you must abandon the direct coupling of unprotected substrates. The following protocol utilizes a protected electrophile and a masked nucleophile (boronic ester) to create a highly robust, self-validating workflow.

Materials Required:
  • Electrophile: 2-Bromo-5-methoxypyridine (Protects against O-arylation).

  • Nucleophile: 4-(Methoxycarbonyl)phenylboronic acid pinacol ester (Protects against protodeboronation).

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) (Accelerates transmetalation, preventing protodehalogenation).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

Step 1: Rigorous Degassing (Critical Control Point)

  • In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O.

  • Sparge the solvent mixture with high-purity Argon for exactly 30 minutes.

  • Causality: Removing dissolved oxygen completely shuts down the Pd(II)-mediated oxidative homocoupling pathway[3].

Step 2: Reagent Assembly & Catalyst Activation

  • Under a positive Argon flow, add 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.030 mmol).

  • Causality: XPhos is specifically chosen because its steric bulk and electron-rich nature rapidly push the oxidative addition intermediate into transmetalation, outcompeting protodehalogenation.

Step 3: Cross-Coupling & In-Process Validation

  • Seal the flask and heat the mixture to 90 °C for 4 to 6 hours.

  • Self-Validation: At t = 4 hours, pull a 10 µL aliquot. Dilute in MeCN and analyze via LC-MS. The reaction is deemed complete only when the starting pyridine peak (m/z 188) is fully consumed and the protected intermediate peak (m/z 244) plateaus.

Step 4: Global Deprotection

  • Extract the intermediate using EtOAc/Water, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude protected intermediate in anhydrous DCM (10 mL) and cool to 0 °C under Argon.

  • Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: BBr₃ acts as a dual-action reagent here, simultaneously cleaving the methoxy ether on the pyridine and hydrolyzing the methyl ester on the benzoic acid.

Step 5: Quench and Isolation

  • Cool the flask to 0 °C and carefully quench with dropwise addition of Methanol until effervescence ceases.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and carefully adjust the pH to 4.5 – 5.0 using 1M NaOH.

  • Causality: 4-(5-Hydroxypyridin-2-yl)benzoic acid is amphoteric. Adjusting to its isoelectric point forces the target molecule to precipitate as a highly pure solid. Filter and dry under vacuum.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL:[Link]

  • Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis Source: MDPI URL:[Link]

Sources

Optimizing HPLC separation of 4-(5-Hydroxypyridin-2-yl)benzoic acid and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 4-(5-Hydroxypyridin-2-yl)benzoic acid and its synthesis impurities.

Because this Active Pharmaceutical Ingredient (API) intermediate possesses multiple ionizable functional groups, standard generic gradients often fail, resulting in severe peak tailing, retention time drift, and co-elution. This guide bypasses trial-and-error by rooting every optimization step in chemical causality and self-validating experimental design.

Analyte Profiling & Mechanistic Causality

To control the chromatography, we must first understand the molecule. 4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly polar, amphoteric compound containing three distinct ionizable sites:

  • Pyridine Nitrogen (pKa ~5.2): Acts as a weak base.

  • Carboxylic Acid (pKa ~4.0): Acts as a weak acid.

  • Phenolic Hydroxyl (pKa ~9.0): Acts as a very weak acid.

The pH Trap

The mobile phase pH dictates the ionization state of the analyte, which directly influences its interaction with the stationary phase[1]. Operating in a pH range of 4.0 to 6.0 is a critical error for this compound. In this window, the mobile phase pH is too close to the analyte's pKa, causing the molecule to exist in a dynamic equilibrium between zwitterionic and partially ionized states[2]. This uneven ionization leads to split peaks, broad elution profiles, and extreme sensitivity to minor pH fluctuations in the mobile phase preparation[3].

G A pH < 3.0 Cationic Form (Protonated Pyridine, Neutral Acid) B pH 4.0 - 6.0 Zwitterionic Form (Protonated Pyridine, Ionized Acid) A->B Increasing pH C pH > 7.0 Anionic Form (Neutral Pyridine, Ionized Acid) B->C Increasing pH

Fig 1: Dominant ionization states of 4-(5-Hydroxypyridin-2-yl)benzoic acid across pH ranges.

To achieve robust retention and sharp peaks, we must employ ion suppression . By driving the mobile phase pH at least 2 units away from the pKa, we force the analyte into a single, uniform charge state[1]. For this molecule, a highly acidic mobile phase (pH 2.0–2.5) is optimal. At pH 2.5, the carboxylic acid is fully protonated (neutral, increasing hydrophobicity and retention), while the pyridine ring remains protonated (cationic)[4].

Self-Validating Experimental Protocol

Do not rely on assumptions. The following protocol builds a method while simultaneously validating the physical and chemical integrity of the LC system.

Phase 1: System Baseline Validation (The Neutral Marker Test)

Before optimizing chemistry, we must rule out physical system errors (e.g., dead volume, bad fittings) that mimic chemical tailing[5].

  • Prepare a mobile phase of 50:50 Water:Acetonitrile.

  • Inject a purely neutral, non-ionizable marker (e.g., Toluene or Uracil).

  • Validation Check: If the neutral peak tails (Asymmetry > 1.2), you have a physical plumbing issue (extra-column volume)[3]. Fix your PEEK tubing or column connections before proceeding[5]. If the peak is perfectly symmetrical, proceed to Phase 2.

Validation Inject Inject Neutral Marker (e.g., Toluene) Observe Observe Neutral Peak Shape Inject->Observe Tail Peak Tails (Physical/Plumbing Issue) Observe->Tail Sym Peak is Symmetrical (Chemical/Silanol Issue) Observe->Sym FixPlumb Check fittings, tubing volume, and column void Tail->FixPlumb FixChem Optimize pH or switch to endcapped column Sym->FixChem

Fig 2: Self-validating neutral marker test to differentiate physical vs. chemical tailing.

Phase 2: Stationary Phase & Buffer Selection

Pyridine rings are notorious for secondary interactions. The basic nitrogen interacts strongly with ionized, acidic silanol groups ( −SiO− ) on the surface of silica-based columns, acting as a secondary retention mechanism that drags the tail of the peak[3].

  • Buffer: Select 10 mM Potassium Phosphate adjusted to pH 2.5 with Phosphoric Acid. Phosphate is chosen because it has an ideal buffering capacity at this range (pKa1 = 2.15)[6]. This low pH neutralizes the silanols ( −SiOH ) on the column, preventing ionic interactions with the pyridine ring.

  • Column: Select a Polar-Embedded C18 or a High-Density Endcapped C18 column[7]. Polar-embedded groups (like amides or carbamates) create a localized hydration shell that physically shields basic analytes from any residual active silanols[3].

Phase 3: Gradient Design for Impurity Clearance

Assuming synthesis via Suzuki-Miyaura coupling, we must separate the API from polar starting materials (e.g., 4-boronobenzoic acid) and highly hydrophobic homocoupling impurities (e.g., 4,4'-biphenyldicarboxylic acid).

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B (to retain the highly polar boronic acid), ramp to 40% B over 15 minutes (to elute the API), then flush at 90% B (to clear the hydrophobic biphenyl impurities).

Troubleshooting FAQs

Q: My main peak for 4-(5-Hydroxypyridin-2-yl)benzoic acid is exhibiting severe tailing (USP Tailing Factor > 2.0). How do I fix this? A: If you have already performed the neutral marker test and ruled out plumbing issues[5], the tailing is caused by secondary silanol interactions[3]. Ensure your mobile phase pH is strictly below 3.0 to keep silica silanols fully protonated and uncharged. If tailing persists at pH 2.5, your column's endcapping has likely degraded. Switch to a fresh column with polar-embedded technology (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)[3].

Q: The retention time of my analyte drifts slightly earlier with every injection. What is the root cause? A: Retention time drift for ionizable compounds is almost always a failure of buffer capacity[4]. If you are using a volatile additive like 0.1% Formic Acid (pH ~2.7), it lacks the buffering strength to maintain a stable pH at the column head when a large sample volume is injected. Switch to a true buffer system (e.g., 10 mM Phosphate pH 2.5) and ensure your sample diluent matches the initial mobile phase conditions as closely as possible[7].

Q: I am seeing co-elution between the API and the starting material, 5-hydroxy-2-bromopyridine. How can I increase resolution? A: Both compounds possess the pyridine and hydroxyl groups, but the API has an additional carboxylic acid. At pH 2.5, the API's carboxylic acid is neutral (increasing its retention), while the starting material remains highly polar and cationic. If they co-elute, flatten your gradient slope (e.g., change from 2% B/min to 1% B/min) specifically in the 10-25% organic window to exploit this subtle hydrophobicity difference.

Workflow Start Issue: Peak Tailing or Co-elution CheckPH 1. Check Mobile Phase pH Is it near analyte pKa (4-6)? Start->CheckPH AdjustPH Adjust pH to < 3.0 or > 7.0 (Use appropriate buffer) CheckPH->AdjustPH Yes CheckCol 2. Assess Column Chemistry Is it standard C18? CheckPH->CheckCol No AdjustPH->CheckCol ChangeCol Switch to Polar-Embedded or Endcapped C18 CheckCol->ChangeCol Yes CheckGrad 3. Optimize Gradient Adjust %B slope CheckCol->CheckGrad No ChangeCol->CheckGrad

Fig 3: Systematic troubleshooting workflow for resolving peak tailing and co-elution.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 4-(5-Hydroxypyridin-2-yl)benzoic acid under various optimization states. Notice how the combination of low pH and a polar-embedded column yields the optimal asymmetry and retention.

Column ChemistryMobile Phase pHBuffer SystemPeak Asymmetry (As)Retention Factor (k')Diagnosis / Result
Standard C18pH 5.5Water/ACN (No Buffer)3.4 (Severe Tailing)1.2Fail: Zwitterionic state; silanol interactions.
Standard C18pH 2.50.1% Formic Acid1.8 (Moderate Tailing)3.5Sub-optimal: Acid suppressed, but weak buffering.
Standard C18pH 7.510 mM Phosphate1.4 (Slight Tailing)0.8Fail: Analyte is anionic; elutes too near void volume.
Polar-Embedded C18 pH 2.5 10 mM Phosphate 1.05 (Symmetrical) 4.2 Optimal: Silanols shielded; robust retention.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Shimadzu URL: [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes PharmaGuru URL: [Link]

  • HPLC Method Development: What I Learned in 4 Years of Analytical R&D Medium URL:[Link]

  • Exploring the Role of pH in HPLC Separation Moravek URL:[Link]

  • Strategic Selection of HPLC Buffers for Optimal pH Control Veeprho URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Troubleshooting peak tailing in HPLC Axion Labs URL:[Link]

Sources

Degradation of 4-(5-Hydroxypyridin-2-yl)benzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Technical Support Center for 4-(5-Hydroxypyridin-2-yl)benzoic acid.

As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. This guide addresses the fundamental physical chemistry and mechanistic causality behind the degradation of this specific bifunctional API intermediate, ensuring your experimental workflows are robust, reproducible, and self-validating.

I. Frequently Asked Questions & Troubleshooting (FAQs)

Q1: During RP-HPLC analysis, I am observing inconsistent retention times, peak tailing, or peak splitting. Is the compound degrading on-column? Causality: This is rarely on-column degradation. Hydroxypyridine derivatives exhibit complex keto-enol (pyridone-hydroxypyridine) tautomerism[1]. The equilibrium between these tautomeric forms is highly dependent on the dielectric constant of the solvent and the pH of your mobile phase. If the interconversion rate between the hydroxypyridine and pyridone forms is similar to the chromatographic timescale, you will observe peak broadening or splitting as the two forms interact differently with the stationary phase. Resolution & Self-Validation: Do not assume degradation without orthogonal testing. To validate that this is a tautomeric artifact, run the sample using LC-MS. If the split peaks share the exact same m/z parent ion, it is tautomerism. To resolve the chromatography, lock the equilibrium by strictly buffering the mobile phase at a low pH (e.g., pH 2.5 using 0.1% Formic Acid), which suppresses the ionization of the benzoic acid and stabilizes a single tautomeric state.

Q2: My compound degrades rapidly in basic aqueous solutions (pH > 9) but remains stable in acidic media. What is the mechanism? Causality: At elevated pH, the hydroxyl group on the pyridine ring deprotonates to form a phenolate-like oxyanion. This significantly increases the electron density of the pyridine ring, making it highly susceptible to electrophilic attack by dissolved oxygen (auto-oxidation) or trace transition metals. This oxidative degradation typically leads to the formation of dihydroxypyridine derivatives[2]. Resolution: Formulate and store solutions in slightly acidic media (pH 4–6). If basic conditions are experimentally required, purge all buffers with inert gas to remove dissolved oxygen.

Q3: Can I sterilize solutions of 4-(5-Hydroxypyridin-2-yl)benzoic acid via standard autoclaving (121°C)? Causality: Proceed with extreme caution. The benzoic acid moiety is susceptible to thermal decarboxylation. While complete homolytic scission and decarboxylation to form phenyl derivatives typically require severe thermal stress (e.g., >200°C in subcritical water[3] or >400°C in dry conditions[4]), trace degradation can occur at lower temperatures during prolonged autoclaving, especially if catalyzed by trace metals in the buffer. Resolution: For highly sensitive analytical standards or biological assays, abandon heat sterilization. Utilize sterile filtration (0.22 µm PES membranes) to guarantee zero thermal degradation.

II. Mechanistic Degradation Pathways

To successfully troubleshoot stability issues, you must visualize the competing degradation pathways of the molecule's two distinct functional domains.

MechanisticPathways cluster_0 Oxidative Pathway cluster_1 Thermal Pathway API 4-(5-Hydroxypyridin-2-yl)benzoic acid (Parent API) Base Base-Catalyzed Deprotonation (Phenolate Formation) API->Base pH > 9 Heat Subcritical Water / High Heat (>200°C) API->Heat Thermal Stress Tautomer Pyridone Tautomer (Chromatographic Artifact) API->Tautomer Polar Solvents ROS Electrophilic Attack (O2 / ROS) Base->ROS DiOH Dihydroxypyridine Derivatives ROS->DiOH Radical Homolytic Scission Heat->Radical Decarb 2-Phenylpyridin-5-ol (+ CO2) Radical->Decarb

Mechanistic degradation pathways and tautomeric equilibria of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

III. Quantitative Stability Matrix

The following table summarizes the expected behavior of the compound under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary MechanismExpected DegradantsMitigation / Storage Strategy
Alkaline pH > 9 Buffer, Ambient O2​ Base-catalyzed oxidationDihydroxypyridinesStore in slightly acidic media (pH 4-6); purge with inert gas.
Thermal >200°C (Subcritical H2​O )Homolytic decarboxylation2-Phenylpyridin-5-ol + CO2​ Avoid prolonged autoclaving; use sterile filtration (0.22 µm).
Photolytic UV/Vis (1.2M lux hours)Photo-oxidation / CleavagePyridine N-oxidesStore in amber vials; protect from direct light exposure.
Acidic 0.1M HCl, 60°CGenerally stableNone (Trace hydrolysis)Compound exhibits high stability in low pH environments.

IV. Self-Validating Experimental Protocols

To definitively identify the root cause of degradation in your specific formulation, you must employ self-validating experimental designs. Do not rely on single-point failures.

Protocol: Orthogonal Validation of Oxidative vs. Hydrolytic Degradation This protocol is designed to isolate base-catalyzed auto-oxidation from simple alkaline hydrolysis, ensuring you apply the correct mitigation strategy (antioxidants vs. pH adjustment).

Step 1: Stock Preparation

  • Prepare a 1.0 mg/mL stock solution of 4-(5-Hydroxypyridin-2-yl)benzoic acid in HPLC-grade Methanol.

Step 2: Matrix Setup

  • Prepare 50 mM Ammonium Bicarbonate buffer adjusted to pH 10.0.

  • Aliquot 5 mL of the buffer into two separate amber glass ampoules (Arm A and Arm B).

  • Spike 50 µL of the API stock into both ampoules.

Step 3: Environmental Control (The Self-Validating Step)

  • Control Arm (Arm A): Leave the headspace exposed to ambient air. Seal the ampoule.

  • Test Arm (Arm B): Submerge a sparging needle and vigorously purge the solution with ultra-high-purity Argon gas for 15 minutes to displace all dissolved oxygen. Immediately flame-seal or tightly cap the ampoule under an Argon blanket.

Step 4: Thermal Acceleration & Analysis

  • Incubate both ampoules at 40°C for 14 days.

  • Analyze via RP-HPLC-UV/MS.

Data Interpretation (Causality):

  • Scenario 1: If Arm A shows >5% degradation (appearance of early-eluting dihydroxypyridine peaks) while Arm B remains >99% intact, the mechanism is strictly oxidative . The basic pH merely deprotonated the ring, increasing its vulnerability to O2​ [2]. Fix: Add an antioxidant (e.g., ascorbic acid) or use inert packaging.

  • Scenario 2: If both Arm A and Arm B show identical degradation profiles, the mechanism is hydrolytic (cleavage driven directly by OH− ions). Fix: You must reformulate at a lower pH.

V. References

1.[3] Degradation of benzoic acid and its derivatives in subcritical water - PubMed.[Link] 2.[4] The thermal decomposition of benzoic acid - Canadian Science Publishing.[Link] 3.[2] Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol - PMC.[Link] 4.[1] How about Tautomers? - WuXi Biology.[Link]

Sources

Troubleshooting poor results in 4-(5-Hydroxypyridin-2-yl)benzoic acid bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioassays with 4-(5-Hydroxypyridin-2-yl)benzoic acid. As a small molecule with distinct chemical features—a phenolic hydroxyl group, a carboxylic acid, and a pyridine ring—its behavior in aqueous biological systems can be complex. This document provides a logical, causality-driven approach to troubleshooting, ensuring the integrity and reproducibility of your experimental results.

Section 1: Foundational Troubleshooting Workflow

Poor or inconsistent bioassay results often stem from a few core issues related to the compound's physical and chemical properties. Before delving into complex biological variables, it is critical to rule out these foundational problems. The following workflow provides a systematic approach to initial troubleshooting.

G A Poor Bioassay Results (High Variability, Low Signal, High Background) B Step 1: Verify Compound Integrity & Handling A->B C Is the compound soluble and stable in your assay buffer? B->C D Step 2: Assess Compound Interference with the Assay Readout C->D  Yes H Address solubility/stability issues. See Protocol 1 & 3. C->H No   E Does the compound exhibit autofluorescence, quench the signal, or inhibit the reporter enzyme? D->E F Step 3: Optimize Biological Assay Parameters E->F  No I Implement counter-screens to correct for interference. See Protocol 2. E->I Yes   G Results are likely valid. Proceed with biological optimization (e.g., cell density, incubation time). F->G

Caption: A top-down workflow for troubleshooting bioassays.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems in a Q&A format, providing explanations for the underlying causes and actionable solutions.

Category 1: Reproducibility and Consistency Issues

Q: My results are highly variable between experiments and even across different wells of the same plate. What is the primary suspect?

A: The most common cause of high variability with aromatic small molecules is poor aqueous solubility leading to precipitation or aggregation. 4-(5-Hydroxypyridin-2-yl)benzoic acid has multiple aromatic rings, which can drive aggregation, especially at higher concentrations. Aggregates can act as "promiscuous inhibitors" by sequestering the target protein, leading to non-specific and erratic results.[1] Furthermore, the compound's charge, and therefore its solubility, is highly dependent on pH due to its carboxylic acid and phenolic hydroxyl groups.

Immediate Troubleshooting Steps:

  • Visual Inspection: Before analysis, carefully inspect your assay plate under a light source. Look for any signs of precipitation (cloudiness, visible particles) in the wells, particularly at the highest concentrations.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is described in Protocol 1 . Many preclinical compounds face bioavailability and solubility challenges.[2]

  • pH Control: Confirm the pH of your final assay buffer after all components, including your compound dilution, have been added. The negative charge on the carboxylate at physiological pH (>~4.5) aids solubility, but the phenolic hydroxyl (~pH 8-10) could be a factor in some assays.

  • Solvent Tolerance: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is well below the level known to affect your assay's performance (typically ≤0.5%).

Category 2: Signal Integrity - High Background

Q: I'm observing a high background signal in my fluorescence-based assay, which is compromising my assay window. What could be the cause?

A: High background can originate from the compound itself, the reagents, or the assay vessel.[3] For a molecule like 4-(5-Hydroxypyridin-2-yl)benzoic acid, intrinsic fluorescence is a strong possibility due to its conjugated aromatic system.

Causality-Driven Troubleshooting:

  • Compound Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay.

    • Solution: Run a control plate that includes only assay buffer and the compound at all tested concentrations. Measure the fluorescence to quantify its contribution to the signal.[3] If it is significant, you may need to subtract this background or switch to a different detection modality (e.g., luminescence, TR-FRET).[1]

  • Interference with Detection Reagents: The compound might directly react with or stabilize a reporter enzyme (e.g., luciferase, HRP), leading to a non-specific signal.

    • Solution: Perform a counter-screen where you run the assay in the absence of the primary biological target (e.g., no enzyme or no cells). A signal in this context points directly to assay interference.

  • Media and Plate Issues: Phenol red in cell culture media is a known source of background fluorescence.[3] Additionally, standard plastic plates can have higher background fluorescence than specialized black-walled, clear-bottom plates designed for fluorescence assays.[1][4]

    • Solution: For live-cell imaging or fluorescence reads, switch to phenol red-free media for the final assay step. Always use low-fluorescence plates (black plates are standard for fluorescence intensity assays) to minimize background and prevent well-to-well crosstalk.[1]

Category 3: Signal Integrity - Low Signal-to-Noise Ratio

Q: My assay window is very narrow, making it difficult to distinguish real hits from noise. What should I investigate?

A: A low signal-to-noise (S/N) ratio can be caused by either a weak signal or high noise.[4][5] Assuming you have addressed the high background issues above, the problem may lie with compound stability or suboptimal assay conditions.

Systematic Investigation:

  • Compound Instability: The ether linkage and phenolic group in 4-(5-Hydroxypyridin-2-yl)benzoic acid could be susceptible to chemical or metabolic degradation during incubation, reducing the effective concentration of the active compound.[6]

    • Solution: Evaluate the compound's stability in your assay media over the time course of your experiment. This can be done by incubating the compound in the media, taking samples at different time points (e.g., 0, 2, 4, 24 hours), and analyzing the concentration via HPLC. See Protocol 3 for a general approach.

  • Suboptimal Reagent Concentrations: The concentrations of your enzyme, substrate, or other critical reagents may not be optimal for detecting inhibition.

    • Solution: Re-validate your assay conditions. For enzyme assays, ensure the substrate concentration is at or near its Km value to sensitively detect competitive inhibitors.[1]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as quenching. This reduces the detected signal without affecting the biological target.

    • Solution: This can be tested using the same control experiment as for autofluorescence (Protocol 2 ). If a known amount of fluorescent product is added to wells containing your compound, a concentration-dependent decrease in signal indicates quenching.

Section 3: Key Experimental Protocols

Protocol 1: Rapid Assessment of Kinetic Solubility and Aggregation

This protocol uses nephelometry (light scattering) to quickly assess the concentration at which a compound begins to precipitate or aggregate in aqueous buffer.

Materials:

  • 4-(5-Hydroxypyridin-2-yl)benzoic acid (high-purity)

  • DMSO (anhydrous)

  • Assay buffer (the exact buffer used in your bioassay)

  • Nephelometer or plate reader capable of measuring absorbance at ~620 nm.

  • Clear 96- or 384-well plate.

Method:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • In the microplate, add assay buffer to a series of wells.

  • Add small volumes of the DMSO stock solution to the buffer to create a serial dilution of the compound (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant in all wells. Include a "buffer + DMSO" control.

  • Mix the plate thoroughly and let it equilibrate at the assay temperature for 30-60 minutes.

  • Measure light scattering using the nephelometer or measure the absorbance (optical density) at a high wavelength (e.g., 620 nm), where the compound is unlikely to have intrinsic absorbance.

  • Interpretation: A sharp, concentration-dependent increase in the signal indicates light scattering from compound precipitate or aggregates. The concentration just before this increase is your approximate kinetic solubility limit.

Protocol 2: Testing for Compound Autofluorescence and Interference

This protocol is essential for any fluorescence-based assay to isolate compound-specific artifacts from true biological activity.

G cluster_0 Experimental Wells cluster_1 Control Wells A Cells/Enzyme + Reagents + Compound B Buffer + Reagents + Compound (Tests for direct reagent interaction) C Buffer + Compound (Tests for autofluorescence) D Cells/Enzyme + Reagents (Defines 100% activity / 0% inhibition)

Caption: Control scheme for deconvoluting assay interference.

Method:

  • Prepare a 96-well plate (use a black, clear-bottom plate for fluorescence).

  • Set 1 (Full Assay): Add cells/enzyme, detection reagents, and serial dilutions of the compound. This is your standard experimental setup.

  • Set 2 (Autofluorescence Control): Add assay buffer and serial dilutions of the compound. Do NOT add cells, enzyme, or detection reagents.

  • Set 3 (Reagent Interference Control): Add assay buffer, detection reagents, and serial dilutions of the compound. Do NOT add the primary biological target (cells/enzyme).

  • Incubate the plate under standard assay conditions.

  • Read the plate on a fluorescence plate reader.

  • Analysis:

    • Signal in Set 2: Indicates compound autofluorescence. This value can be subtracted from the experimental wells.

    • Signal in Set 3: Indicates direct interaction with detection reagents. If this signal is high, the assay format may be incompatible with your compound.

    • Signal in Set 1 vs. Controls: A true "hit" will show a signal change in Set 1 that cannot be explained by the signals from Set 2 or Set 3.

Protocol 3: Evaluating Compound Stability by HPLC

This protocol provides a definitive measure of whether your compound is degrading under assay conditions.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (ACN), Water (HPLC grade), Formic Acid (FA)

  • Assay buffer/media

  • Compound stock solution

Method:

  • Develop an HPLC Method: Develop a simple isocratic or gradient method to resolve your compound from any potential degradants. A typical mobile phase would be a mix of ACN and water with 0.1% FA. The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Prepare Stability Samples: Add your compound to the assay buffer/media at a relevant concentration (e.g., 10 µM).

  • Incubate: Keep the sample at your standard assay temperature (e.g., 37°C).

  • Time Points: At T=0, and several subsequent time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the sample. Immediately quench any potential enzymatic activity by adding an equal volume of cold ACN. Centrifuge to precipitate proteins.

  • Analysis: Inject the supernatant from each time point onto the HPLC.

  • Interpretation: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area, especially with the appearance of new peaks, confirms instability.[7]

Section 4: Data Summary & Quick Reference

Problem Observed Primary Cause Recommended Control Experiment Key Reference(s)
High well-to-well variabilityCompound precipitation/aggregationKinetic Solubility Assay (Protocol 1 )[1]
High background signalCompound autofluorescence"Compound + Buffer" only wells (Protocol 2 )[3][8]
Signal decreases over timeCompound instability in mediaHPLC Stability Assay (Protocol 3 )[6][9]
Bell-shaped dose curveAggregation at high concentrationsRe-test up to solubility limit determined in Protocol 1 [1]
False positivesInterference with detection reagents"Compound + Reagents" only wells (Protocol 2 )[1][10]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for making a stock solution of 4-(5-Hydroxypyridin-2-yl)benzoic acid?

    • A1: Due to its aromatic nature, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Ensure you use anhydrous, high-purity DMSO and store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

  • Q2: Could the pyridine or phenol moieties in my compound be chelating essential metal ions in my enzyme assay?

    • A2: Yes, this is a possibility. Pyridine and hydroxyl groups can chelate metal ions (e.g., Zn²⁺, Mg²⁺) that may be essential cofactors for your enzyme. To test this, you can perform the assay with and without the addition of a mild chelating agent like EDTA as a control, or supplement the buffer with additional metal ions to see if the compound's activity is reversed.

  • Q3: How do I definitively distinguish between non-specific inhibition due to aggregation and genuine, potent activity?

    • A3: This is a critical question in drug discovery. A key validation step is to re-test the compound in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. The detergent helps disrupt non-specific, aggregate-based interactions. If the compound's potency is significantly reduced in the presence of the detergent, it is highly likely that aggregation was responsible for the initial activity. Genuine inhibitors should be largely unaffected.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting High Background Fluorescence with Reactive Violet Dyes.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?.
  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips.
  • BellBrook Labs. (2025, November 06). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Resolve Mass Spectrometry. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
  • Benchchem. (n.d.). Troubleshooting low signal-to-noise ratio in MQAE experiments.
  • LCGC International. (2020, November 12). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting.
  • Creative Biomart. (2026, February 11). Troubleshooting Guide: Optimizing Signal-to-Noise Ratio in NiV ELISA.
  • Izon Science. (n.d.). How can I improve my signal-to-noise ratio?.
  • Garg, R., et al. (2024, November 28). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Journal of Molecular Structure.
  • MedChemExpress. (n.d.). 4-(Pyridin-4-yl)benzoic acid.
  • DeSilva, B., et al. (2019, December 10).
  • Chaudhary, J., et al. (2018, October 09). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzoic acid.
  • OECD. (1999). SIDS Initial Assessment Report: 4-hydroxybenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.
  • Li, Y., et al. (2018, November 01). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal.
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-2-yl)benzoic acid.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • MDPI. (2025, March 27). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. Molecules.
  • Agilent. (2018). Challenges of Small Molecule Production. Pharma Focus Asia.
  • Balasubramanian, T., & Perumal, P. T. (2013, November 19). Bioassay-guided isolation, identification and molecular ligand-target insight of lipoxygenase inhibitors from leaves of Anisomeles malabarica R.Br.. Pharmacognosy Magazine.
  • LookChem. (n.d.). Cas 4385-62-0, 4-(2-Pyridyl)benzoic acid.
  • Contract Pharma. (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge.
  • TERA. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from Toxicology Excellence for Risk Assessment website.
  • Rocaboy-Faquet, E., et al. (2014, August 15). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • ResearchGate. (2026, February 15). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Request PDF.
  • Said, A. A. E., et al. (2024, November 01). Bioassay-guided isolation and in Silico characterization of cytotoxic compounds from Hemimycale sp. Sponge targeting A549 lung cancer cells. Journal of a Biological Science.
  • ECHEMI. (n.d.). 4-(5-NITROPYRIDIN-2-YL)BENZOIC ACID SDS.

Sources

Technical Support Center: Stabilizing 4-(5-Hydroxypyridin-2-yl)benzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physicochemical challenges of formulating 4-(5-Hydroxypyridin-2-yl)benzoic acid.

This molecule is a structurally complex ampholyte. It features an electron-rich 5-hydroxypyridine ring (highly prone to auto-oxidation) conjugated to a benzoic acid moiety (driving pH-dependent solubility). Successful formulation requires a mechanistic understanding of its degradation pathways to build a self-validating, stable system.

Part 1: Troubleshooting Guide & FAQs

Q1: My solution turns pink/brown over time. What is causing this discoloration? A1: This is a classic hallmark of phenolic oxidation. The 5-hydroxypyridine moiety is highly susceptible to oxidative degradation, forming quinone-imine intermediates when exposed to 1[1]. This reaction is catalytically accelerated by trace transition metals (e.g., Fe³⁺, Cu²⁺) and is more pronounced at higher pH levels where the phenolate anion predominates. Causality & Solution: To break the redox cycle, you must implement a synergistic dual-antioxidant strategy. Using a water-soluble free-radical scavenger like sodium metabisulfite combined with a metal chelator (Disodium EDTA) effectively2[2].

Q2: I am observing spontaneous precipitation when diluting my stock solution into physiological buffers (pH 7.4). How do I prevent this? A2: 4-(5-Hydroxypyridin-2-yl)benzoic acid is a zwitterion. It contains a basic pyridinium nitrogen and an acidic carboxylic acid. When the pH of the solution drifts near its isoelectric point (pI ~5.0), the molecule carries a net-zero charge. Zwitterions exhibit a 3[3], with the lowest solubility at their pI due to strong intermolecular ionic lattice interactions. Causality & Solution: The precipitation is caused by the transient pH crossing the pI during dilution. Ensure your receiving buffer has sufficient buffering capacity (e.g., 50 mM Phosphate) to instantly lock the pH at 7.4, keeping the molecule in its highly soluble anionic form.

Q3: Does light exposure significantly impact the stability of this compound? A3: Yes. The extended conjugated biphenyl-like system acts as a strong UV chromophore. Photo-excitation leads to the generation of reactive oxygen species (ROS), which rapidly accelerates the degradation of the hydroxypyridine ring, similar to the 4[4]. Causality & Solution: Photons provide the activation energy for radical formation. All compounding must be performed under actinic shielding, and final solutions must be stored in Type I amber glass vials.

Part 2: Quantitative Data & Formulation Parameters

To design a stable formulation, you must navigate the inverse relationship between solubility and oxidative stability across the pH spectrum.

pH LevelDominant Molecular SpeciesEstimated Solubility (mg/mL)Oxidative Stability (t90 at 25°C)Formulation Recommendation
2.0 Cationic (Protonated Pyridine)> 50.0High (> 24 months)Ideal for highly concentrated stock solutions.
5.0 Zwitterionic (Net Neutral)< 0.1Moderate (12 months)Avoid. High risk of irreversible crystallization.
7.4 Anionic (Deprotonated COOH)> 30.0Low (6 months)Requires robust antioxidant/chelator systems.
9.0 Dianionic (Deprotonated OH)> 100.0Very Low (< 1 month)Avoid. Phenolate anion is highly reactive to O₂.
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of a Stabilized Aqueous Solution (pH 7.4)

Objective: To formulate a 10 mg/mL solution suitable for biological assays, utilizing a self-validating antioxidant system.

Step 1: Vehicle Preparation & Degassing

  • Prepare a 50 mM Sodium Phosphate buffer solution.

  • Purge the buffer with high-purity Nitrogen (N₂) gas for 30 minutes. Causality: Removing dissolved oxygen eliminates the primary reactant required for phenolic auto-oxidation.

  • Add 0.05% (w/v) Disodium EDTA and 0.1% (w/v) Sodium Metabisulfite. Stir until completely dissolved.

Step 2: API Dissolution

  • Under actinic shielding (yellow light), slowly add 10 mg/mL of 4-(5-Hydroxypyridin-2-yl)benzoic acid to the vortexing vehicle.

  • Monitor the pH continuously. The addition of the acidic API will lower the pH.

  • Titrate dropwise with 0.1 M NaOH to maintain the pH strictly between 7.2 and 7.4. Causality: Preventing the pH from dropping below 6.0 avoids the zwitterionic precipitation zone.

Step 3: Self-Validation & Storage

  • Filter the solution through a 0.22 µm PES membrane into sterile, N₂-flushed Type I amber glass vials.

  • Validation Check: Analyze a 1 mL aliquot via RP-HPLC (UV detection at 254 nm). A peak purity of >99.5% with no secondary peaks at relative retention times (RRT) of 0.8-0.9 (typical quinone degradants) confirms the formulation's initial integrity.

Protocol 2: Forced Degradation Study (Oxidative Stress Validation)

Objective: To empirically validate the efficacy of the chosen antioxidant system against severe oxidative stress[1].

  • Control Sample: 1 mL of the stabilized formulation (from Protocol 1).

  • Stress Sample: 1 mL of the stabilized formulation + 50 µL of 3% H₂O₂.

  • Unprotected Sample: 1 mL of a 10 mg/mL API solution in pure water (pH adjusted to 7.4, no antioxidants) + 50 µL of 3% H₂O₂.

  • Incubation & Analysis: Incubate all samples at 40°C for 24 hours in the dark. Quench the reaction with 0.1 M Sodium Thiosulfate. Analyze via RP-HPLC.

  • Interpretation: The Unprotected Sample should show >20% degradation (validating the stressor). The Stress Sample should show <5% degradation, proving the protective causality of the metabisulfite/EDTA system.

Part 4: System Visualization

Stability API 4-(5-Hydroxypyridin-2-yl) benzoic acid Oxidation Oxidative Degradation (Phenolic Ring) API->Oxidation O2 & Trace Metals Precipitation Zwitterion Precipitation (Isoelectric Point) API->Precipitation pH 4.0 - 6.0 Photo Photodegradation (UV Exposure) API->Photo UV Light Sol1 Add Metabisulfite/EDTA & N2 Purging Oxidation->Sol1 Mitigation Strategy Sol2 Buffer pH Control (< 3.5 or > 7.0) Precipitation->Sol2 Mitigation Strategy Sol3 Actinic Shielding (Amber Vials) Photo->Sol3 Mitigation Strategy

Degradation pathways of 4-(5-Hydroxypyridin-2-yl)benzoic acid and formulation countermeasures.

References
  • Title: pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug Source: PMC / NIH URL
  • Title: Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions Source: BenchChem URL
  • Title: Metal Complexes of Omadine (N-Hydroxypyridine-2-thione)
  • Title: Stable liquid pharmaceutical composition of 3-(2,2,2-trimethylhydrazinium)

Sources

Technical Support Center: Refining Derivatization Conditions for 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when working with bifunctional heterocyclic scaffolds.

The compound 4-(5-Hydroxypyridin-2-yl)benzoic acid presents a classic chemoselectivity triad: a carboxylic acid, a phenolic-like 5-hydroxyl group, and a basic pyridine nitrogen. This zwitterionic nature leads to competing pathways (O-alkylation vs. N-alkylation vs. esterification) and significant solubility issues. This guide provides field-proven, self-validating methodologies to achieve precise regiocontrol during your derivatization workflows.

Part 1: Core Reaction Pathways & Chemoselectivity

Understanding the ambident nucleophilicity of the hydroxypyridine moiety is critical. While the 5-hydroxyl group is more phenolic than 2- or 4-hydroxypyridines (which heavily favor pyridone tautomerism), the pyridine nitrogen remains highly nucleophilic.

Pathways A 4-(5-Hydroxypyridin-2-yl) benzoic acid B O-Alkylated Product (Target) A->B Alkyl Halide, Ag2CO3 or ZnO/ZnCl2, Toluene C Esterified Product (Target) A->C ROH, TMSCl or SOCl2 Acidic Conditions D N-Alkylated Pyridinium (Byproduct) A->D Alkyl Halide, K2CO3 DMF, Polar Aprotic E O-Alkylated Ester (Over-reaction) A->E Excess Alkyl Halide Strong Base (NaH)

Chemoselective derivatization pathways of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Part 2: Troubleshooting & FAQs

Q1: When attempting O-alkylation of the 5-hydroxyl group, I predominantly isolate the N-alkylated pyridinium salt. How can I reverse this regioselectivity? Causality & Solution: Using alkaline metal carbonates (like K₂CO₃) in polar aprotic solvents (DMF) enhances the nucleophilicity of the pyridine nitrogen, driving N-alkylation . To force O-alkylation, you must use "hard" Lewis acidic counterions in non-polar solvents. Silver salts (Ag₂CO₃) or Zinc-mediated conditions (ZnO/ZnCl₂) in toluene effectively coordinate to and mask the nitrogen, directing the electrophile exclusively to the oxygen .

Q2: I need to esterify the benzoic acid moiety without etherifying the 5-hydroxyl group. Standard basic conditions lead to over-reaction. What is the optimal protocol? Causality & Solution: The pKa difference between the carboxylic acid and the 5-hydroxyl group allows for selective acid-catalyzed Fischer esterification. Because the pyridine ring is protonated under highly acidic conditions, it pulls electron density away from the hydroxyl group, deactivating it towards electrophilic attack. Using trimethylsilyl chloride (TMSCl) in the desired alcohol generates anhydrous HCl in situ, driving the selective esterification of the carboxylic acid while leaving the 5-OH intact .

Q3: What is the most efficient way to synthesize the 4-(5-Hydroxypyridin-2-yl)benzoic acid scaffold via Suzuki-Miyaura coupling without poisoning the palladium catalyst? Causality & Solution: Coupling 2-bromo-5-hydroxypyridine with 4-carboxyphenylboronic acid often suffers from low yields because the basic pyridine nitrogen coordinates to the Pd center, deactivating the catalyst. Utilizing N-heterocyclic carbene (NHC) ligands (e.g., SIMes or SIPr) provides a sterically demanding and electron-rich environment that outcompetes the pyridine nitrogen for palladium coordination, enabling highly tolerant cross-couplings .

Suzuki N1 2-Bromo-5- hydroxypyridine N3 Pd Catalyst + NHC Ligand (SIMes) N1->N3 N2 4-Carboxyphenyl boronic acid N2->N3 N4 4-(5-Hydroxypyridin-2-yl) benzoic acid N3->N4 Base, Solvent, Heat (Cross-Coupling)

Suzuki-Miyaura cross-coupling workflow utilizing NHC-Pd catalysts.

Part 3: Quantitative Data Comparison

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and regioselective outcomes for this scaffold:

Reaction ConditionSolventTemp (°C)Major ProductTypical Yield
Alkyl Halide (1.1 eq), K₂CO₃DMF80N-Alkylated Pyridinium>70%
Alkyl Halide (Excess), NaHTHF0 to RTO-Alkylated Ester (Over-reaction)>80%
Alkyl Halide (1.1 eq), ZnO/ZnCl₂Toluene110O-Alkylated (Target) 75–90%
ROH (Solvent), TMSCl (2.0 eq)ROHRTEsterified (Target) 85–95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective O-Alkylation (Zinc-Mediated)

This protocol utilizes Lewis acid coordination to mask the pyridine nitrogen, forcing O-alkylation.

  • Preparation: In a flame-dried Schlenk flask under argon, suspend 4-(5-Hydroxypyridin-2-yl)benzoic acid (1.0 equiv) in dry toluene (10 mL/mmol). Note: The starting material will have poor solubility until the reaction progresses.

  • Reagent Addition: Add ZnO (0.3 equiv) and ZnCl₂ (0.1 equiv). Stir for 10 minutes to allow pre-coordination. Add N,N-diisopropylethylamine (DIEA, 2.0 equiv), followed by the desired alkyl halide (1.1 equiv).

  • Reaction: Seal the flask and heat in a preheated oil bath at 110 °C for 24 hours.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove zinc salts, and concentrate the filtrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show the target O-alkylated mass (M+H)⁺ with a retention time characteristic of a non-polar compound. The absence of an early-eluting, highly polar peak confirms the suppression of the N-alkylated byproduct.

Protocol B: Chemoselective Esterification (TMSCl-Promoted)

This protocol leverages in situ anhydrous HCl generation to protonate the pyridine ring, protecting the 5-OH from etherification.

  • Preparation: Suspend the starting material (1.0 equiv) in the target anhydrous alcohol (e.g., Methanol or Ethanol, 10 mL/mmol) under an inert atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add Trimethylsilyl chloride (TMSCl, 2.0 equiv). Caution: Evolved HCl gas; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. The suspension will gradually clear as the esterified product dissolves.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the resulting hydrochloride salt by partitioning between ethyl acetate and saturated aqueous NaHCO₃.

  • Validation Checkpoint: Perform TLC analysis (DCM:MeOH 9:1). The zwitterionic starting material will remain stuck at the baseline (Rf = 0.0), while the successful ester product will migrate cleanly (Rf ≈ 0.4–0.6).

Part 5: References

  • MDPI Molecules. "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." Available at:[Link] [2]

  • Wiley-VCH. "Reaction of Alcohols with Carboxylic Acids and their Derivatives." Available at:[Link] [3]

  • National Institutes of Health (PMC). "N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling." Available at:[Link][4]

Scaling up the synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic Acid Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Welcome to the Technical Support Center for the synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid. This portal is designed to move beyond basic synthetic procedures, offering deep mechanistic insights and field-proven troubleshooting strategies for scaling up this highly functionalized, amphoteric Active Pharmaceutical Ingredient (API) intermediate.

Process Overview & Strategic Design

The most atom-economical route to 4-(5-hydroxypyridin-2-yl)benzoic acid is the direct, unprotected Suzuki-Miyaura cross-coupling of 2-bromo-5-hydroxypyridine and 4-carboxyphenylboronic acid. While avoiding protection/deprotection steps significantly reduces the Cost of Goods (COGs) and environmental impact, it introduces severe challenges regarding catalyst speciation, base depletion, and product isolation[1].

ProcessWorkflow SM Starting Materials 2-Bromo-5-hydroxypyridine + 4-Carboxyphenylboronic acid Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 SM->Rxn 2-MeTHF/H2O 80 °C WkUp Aqueous Workup & Pd Scavenging (Thiol Resin) Rxn->WkUp >98% Conv. Cryst Isoelectric Precipitation (pH 4.5 - 5.0) WkUp->Cryst Pd < 10 ppm API Final API 4-(5-Hydroxypyridin-2-yl) benzoic acid Cryst->API Filtration

Caption: Scale-up workflow for the direct Suzuki-Miyaura coupling and isolation.

Quantitative Process Optimization

To establish a robust scale-up environment, our application scientists evaluated multiple solvent and base combinations. The data below demonstrates the causality between base strength, solvent polarity, and the suppression of protodeboronation (des-boro) byproducts.

Table 1: Solvent and Base Optimization for Unprotected Cross-Coupling

Solvent System (v/v)Base (Equivalents)Precatalyst (mol%)Conversion (IPC 1)Protodeboronation
THF / H₂O (4:1)Na₂CO₃ (2.5 eq)Pd(PPh₃)₄ (1.0%)68%15.2%
1,4-Dioxane / H₂O (3:1)K₂CO₃ (3.5 eq)Pd(dppf)Cl₂ (0.5%)92%8.4%
2-MeTHF / H₂O (3:1) K₃PO₄ (4.0 eq) Pd(dppf)Cl₂ (0.5%) >99% <2.0%

Analysis: 2-MeTHF provides excellent biphasic separation during workup. K₃PO₄ (4.0 eq) ensures the reaction medium remains sufficiently basic to form the reactive boronate complex, even after the acidic phenol and carboxylic acid protons consume the initial base equivalents. Pd(dppf)Cl₂ is utilized due to its resistance to poisoning by coordinating heteroatoms[2].

Self-Validating Scale-Up Protocol

This protocol is engineered as a self-validating system. Proceeding to subsequent steps is strictly gated by In-Process Controls (IPCs) to guarantee batch integrity.

Step 1: Reactor Charging & Deoxygenation

  • Charge a jacketed glass reactor with 2-bromo-5-hydroxypyridine (1.0 eq) and 2-MeTHF (10 volumes).

  • Add an aqueous solution of K₃PO₄ (4.0 eq in 3 volumes of H₂O).

  • Sparge the biphasic mixture with subsurface N₂ for 30 minutes to remove dissolved oxygen.

  • Charge Pd(dppf)Cl₂ (0.5 mol%).

Step 2: Programmed Boronic Acid Addition

  • Heat the reactor to 75–80 °C (gentle reflux).

  • Dissolve 4-carboxyphenylboronic acid (1.1 eq) in 2-MeTHF (2 volumes) and dose into the reactor over 2 hours via an addition funnel.

  • Causality: Slow addition keeps the steady-state concentration of the boronic acid low, allowing the cross-coupling rate to outcompete thermal protodeboronation[3].

  • IPC 1 (Reaction Completion): Sample the organic phase for HPLC analysis. Validation Gate: Proceed only if 2-bromo-5-hydroxypyridine is <1.0% (Area%).

Step 3: Palladium Scavenging

  • Cool the reactor to 50 °C. The product resides entirely in the basic aqueous layer as a highly soluble dipotassium salt.

  • Separate and discard the dark organic (2-MeTHF) layer.

  • Add SiliaBond® Thiol resin (10% w/w relative to theoretical yield) to the aqueous layer. Agitate at 60 °C for 2 hours.

  • Filter the aqueous layer through a 1 µm polishing filter.

  • IPC 2 (Pd Clearance): Analyze the aqueous filtrate via ICP-MS. Validation Gate: Proceed only if Pd < 10 ppm[4].

Step 4: Isoelectric Crystallization

  • Transfer the aqueous filtrate to a clean crystallizer at 55 °C.

  • Slowly dose 1M HCl until the pH reaches 5.5.

  • Add seed crystals (0.5% w/w), hold for 30 minutes to establish a crystal bed.

  • Continue dosing 1M HCl until the pH reaches exactly 4.6 (the isoelectric point).

  • IPC 3 (pH Verification): Verify pH with a calibrated probe. Validation Gate: pH must be 4.5–4.8.

  • Cool linearly to 5 °C over 4 hours, filter, wash with cold H₂O, and dry under vacuum at 60 °C.

Troubleshooting Guides & FAQs

Q1: The reaction stalls at 70-80% conversion despite adding excess palladium catalyst. What is causing this? A: This is a base depletion issue, not a catalyst turnover failure. 2-Bromo-5-hydroxypyridine contains an acidic phenol (pKa ~8.5), and 4-carboxyphenylboronic acid contains a carboxylic acid (pKa ~4.2). Both functional groups immediately neutralize the base upon charging. Furthermore, the transmetalation step of the catalytic cycle requires the formation of a trihydroxyboronate anion. If you use less than 3.5 equivalents of base, the medium becomes too acidic to support boronate formation, effectively halting transmetalation.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Complex Pd0->OA Ar-Br Addition TM Transmetalation Intermediate OA->TM Halide Exchange Boronate Activated Boronate Requires Base > 3 eq Boronate->TM Boron Transfer TM->Pd0 Reductive Elimination (Product Release)

Caption: Catalytic cycle emphasizing the critical role of base stoichiometry in transmetalation.

Q2: We are detecting high levels of benzoic acid in our impurity profile. How do we mitigate this? A: Benzoic acid is the protodeboronation (des-boro) byproduct of 4-carboxyphenylboronic acid. Boronic acids bearing electron-withdrawing groups (like the -COOH group) weaken the C-B bond, making it highly susceptible to hydrolytic cleavage at elevated temperatures in aqueous bases[3]. To mitigate this, implement the programmed slow-addition protocol described in Step 2. By starving the reactor of the boronic acid, the palladium catalyst consumes it immediately upon entry, preventing it from sitting in the hot, basic aqueous environment.

Q3: Standard silica plugs are failing to remove residual Palladium, leaving the API dark brown. Why? A: The product, 4-(5-hydroxypyridin-2-yl)benzoic acid, is highly amphoteric and contains multiple coordinating heteroatoms (a pyridine nitrogen, a carboxylate, and a phenoxide). This makes the API itself a powerful multidentate ligand that outcompetes standard silica for Pd(II) species[4]. You must scavenge the palladium from the basic aqueous phase before the product is precipitated. Use a functionalized macroporous resin with a higher affinity for soft metals, such as a Thiol-functionalized resin, at an elevated temperature (60 °C) to strip the palladium from the dissolved APIate.

Q4: During the final isolation, the product forms a sticky, unfilterable gum instead of a crystalline powder. How do we fix the morphology? A: The target molecule is a zwitterion. At high pH, it exists as a highly soluble dianion; at low pH, it exists as a soluble cation. Precipitation only occurs efficiently at its exact isoelectric point (pI), which is approximately pH 4.6. Rapid acidification causes supersaturation and "oiling out" (liquid-liquid phase separation) rather than proper crystalline nucleation. Perform the acidification at an elevated temperature (55 °C) using dilute acid, seed the solution just above the pI, and titrate slowly to ensure controlled crystal growth.

Sources

Addressing batch-to-batch variability of synthesized 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-(5-Hydroxypyridin-2-yl)benzoic acid. This portal is designed for process chemists and drug development professionals. It provides mechanistic troubleshooting, root-cause analyses, and self-validating protocols to eliminate batch-to-batch variability during API manufacturing.

Diagnostic Workflows

To systematically address variability, it is critical to isolate whether the root cause stems from the chemical reaction (kinetics/impurities) or the downstream isolation (crystallization/physical form).

Troubleshooting Start Batch Variability Detected Q1 Is chemical purity consistent? Start->Q1 PurityNo Check Reaction Kinetics & Pd Speciation Q1->PurityNo No PurityYes Is physical form (solubility/XRD) consistent? Q1->PurityYes Yes FormNo Optimize Crystallization (Solvent, Seeding, Cooling) PurityYes->FormNo No FormYes Check Residual Solvents & Moisture PurityYes->FormYes Yes

Diagnostic logic tree for identifying sources of batch-to-batch variability.

Workflow A Reactants: 2-Bromo-5-hydroxypyridine + 4-Carboxyphenylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) A->B C Crude Reaction Mixture (Target + Pd + Byproducts) B->C D Palladium Scavenging (e.g., SiliaBond Thiol) C->D E Controlled Crystallization (Seeding, defined cooling rate) D->E F Pure 4-(5-Hydroxypyridin-2-yl)benzoic acid (Consistent Polymorph) E->F

Workflow for consistent synthesis and purification of the target API.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura cross-coupling yields fluctuate between 60% and 95% across batches. Why is the reaction stalling? Mechanistic Causality: The target molecule contains both an unprotected hydroxyl group and a carboxylic acid. These polar moieties can competitively coordinate with the palladium catalyst, forming off-cycle, inactive Pd-complexes. Furthermore, the use of solid precatalysts directly in biphasic aqueous mixtures leads to 1 issues[1]. The rate of active catalyst formation becomes dictated by the dissolution rate of the precatalyst, which varies with agitation and particle size, directly causing batch-to-batch variability[1]. Solution: Pre-activate the catalyst. Premixing the palladium source and ligand in a miscible organic co-solvent (e.g., THF) before introduction to the aqueous base ensures rapid, uniform generation of the active Pd(0) species, bypassing the dissolution bottleneck[1]. Additionally, utilizing robust ligands (e.g., DTBPPS or Pd-132) helps prevent2[2].

Q2: We are seeing inconsistent levels of residual Palladium (15 ppm to >100 ppm) in the isolated API. How do we standardize this? Mechanistic Causality: The pyridine nitrogen in 4-(5-Hydroxypyridin-2-yl)benzoic acid is a strong σ-donor and readily chelates residual palladium. Standard liquid-liquid extraction is insufficient because the API-Pd complex partitions into the organic phase or co-precipitates during isolation. Solution: Implement a targeted solid-supported scavenger (e.g., SiliaBond Thiol or Thiourea) post-reaction. The high local concentration of soft sulfur donors on the silica outcompetes the pyridine nitrogen for the soft Pd(II) ions, irreversibly trapping them.

Q3: The isolated API shows variable solubility and flowability between batches, even when chemical purity is >99.5%. What is happening? Mechanistic Causality: 4-(5-Hydroxypyridin-2-yl)benzoic acid possesses multiple hydrogen-bond donors (-OH, -COOH) and acceptors (pyridine N, carbonyl O). This extensive hydrogen-bonding network makes it highly susceptible to polymorphism. Uncontrolled cooling crystallization leads to localized supersaturation spikes, or varying crystal habits[]. This physical variability impacts 4[4]. Solution: Transition from unseeded crash-cooling to a seeded, controlled-cooling crystallization profile. Seeding bypasses the stochastic primary nucleation phase, ensuring the thermodynamically stable polymorph grows consistently[].

Standardized Self-Validating Protocols

Protocol A: Robust Suzuki-Miyaura Coupling & Pd Scavenging

This protocol utilizes a pre-activation visual check and an HPLC conversion gate to ensure a self-validating workflow.

  • Catalyst Pre-activation: In a dry flask under N2, combine Pd(OAc)2 (0.5 mol%) and ligand (e.g., SPhos, 1.0 mol%) in 5 volumes of THF. Stir at 25°C for 15 minutes.

    • Validation Checkpoint: The solution must turn a homogeneous pale yellow/orange, indicating active catalyst formation without 5[5].

  • Reaction Assembly: To the main reactor, add 2-bromo-5-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of Water/THF (1:1, 10 volumes).

  • Initiation: Inject the pre-activated catalyst solution into the main reactor. Heat to 65°C.

  • In-Process Control (IPC): After 4 hours, sample the organic phase.

    • Validation Checkpoint: Analyze via HPLC at 220 nm. Proceed to scavenging only if starting material conversion is >98%[2]. If <98%, verify aqueous phase pH (>10) and continue heating for 2 hours.

  • Scavenging: Cool to 40°C. Add 20 wt% (relative to theoretical yield) of SiliaBond Thiol scavenger. Stir for 4 hours at 40°C.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Pd.

Protocol B: Seeded Cooling Crystallization

This protocol uses seed survival confirmation to prevent polymorphic drift.

  • Dissolution: Transfer the crude API to a reactor with Ethanol/Water (8:2, 15 volumes). Heat to 75°C until complete dissolution is achieved.

  • Clarification: Perform a hot filtration to remove any insoluble particulates that could act as heterogeneous nucleation sites.

  • Cooling to Seeding Temperature: Cool the clear solution to 60°C at a controlled rate of 0.5°C/min.

  • Seeding: Add 1.0 wt% of micronized, phase-pure 4-(5-Hydroxypyridin-2-yl)benzoic acid seeds (thermodynamically stable form) suspended in 0.5 volumes of Ethanol[].

  • Seed Aging: Hold the temperature at 60°C for 60 minutes.

    • Validation Checkpoint: Visually inspect the reactor (or utilize FBRM/turbidity probes) to ensure the seed bed persists and does not dissolve.

  • Desupersaturation: Cool the slurry to 5°C at a linear rate of 0.15°C/min.

  • Isolation: Filter the slurry, wash with cold Ethanol (2 volumes), and dry under vacuum at 50°C until constant weight.

Quantitative Data Summaries

Table 1: Impact of Catalyst Pre-activation on Batch Reproducibility
BatchPre-activation (THF)Reaction Time (h)Conversion (%)Impurity Profile (Homocoupling)
1No (Direct Addition)1282%4.5%
2No (Direct Addition)1265%8.1%
3Yes (15 min, 25°C)4>99%<0.5%
4Yes (15 min, 25°C)4>99%<0.5%
Table 2: Evaluation of Crystallization Strategies on API Physical Properties
Crystallization MethodPolymorphParticle Size (D90)Residual Pd (ppm)Batch-to-Batch Consistency
Crash Cooling (Unseeded)Mixed (Form I + II)15 - 150 µm45Poor
Anti-solvent AdditionForm II (Metastable)<10 µm (Fines)20Moderate
Controlled Cooling (Seeded)Form I (Stable)75 ± 5 µm<5Excellent

References

  • 1 - PMC

  • - BOC Sciences 3.2 - ACS Publications

  • 5 - ACS Catalysis 5.4 - PubMed

Sources

Validation & Comparative

Validated HPLC method for 4-(5-Hydroxypyridin-2-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validated HPLC Methodologies for the Quantification of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Executive Summary

The quantification of highly polar, amphoteric active pharmaceutical ingredients (APIs) and intermediates remains one of the most significant challenges in analytical chemistry. 4-(5-Hydroxypyridin-2-yl)benzoic acid is a prime example of such a molecule. Featuring a basic pyridine ring, an acidic benzoic acid moiety, and a weakly acidic phenolic hydroxyl group, it exhibits complex zwitterionic behavior across the physiological pH range.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies—Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Mixed-Mode Chromatography (MMC)—to determine the optimal, self-validating system for quantifying this compound with high precision, accuracy, and robust peak symmetry.

The Analytical Challenge: Mechanistic Causality of Amphoterism

To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior. 4-(5-Hydroxypyridin-2-yl)benzoic acid possesses multiple ionization sites:

  • Benzoic Acid Moiety: pKa 4.2

  • Pyridine Nitrogen: pKa 5.2

  • Phenolic Hydroxyl: pKa 9.5

At a typical mobile phase pH of 4.5 to 5.5, the molecule exists predominantly as a zwitterion (net neutral, but locally highly charged). Standard C18 stationary phases rely on hydrophobic interactions. Because zwitterions are highly solvated by aqueous mobile phases, they exhibit poor partitioning into the hydrophobic alkyl chains, often eluting in or near the void volume ( t0​ ). Furthermore, the basic pyridine nitrogen strongly interacts with residual, unendcapped silanols on silica-based columns, causing severe peak tailing and loss of theoretical plates[1]. Pyridine derivatives are notoriously polar and require highly specific HPLC conditions to achieve acceptable retention and peak shape[2].

G A Low pH (< 3.0) Cationic Form (Pyridine protonated) B Neutral pH (4.0 - 7.0) Zwitterionic Form (Net Neutral/Amphoteric) A->B Increasing pH (Deprotonation) C High pH (> 8.0) Anionic Form (Carboxylic & Phenolic deprotonated) B->C Increasing pH (Deprotonation)

Fig 1. pH-dependent ionization states of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Methodological Comparison: Selecting the Optimal Chromatographic Mode

When standard RP-HPLC fails to retain an analyte, analytical scientists typically pivot to alternative separation modes. Below is an objective comparison of the three most viable approaches.

Approach A: Standard RP-HPLC with pH Suppression
  • Mechanism: Lowering the mobile phase pH to 2.5 using phosphoric acid forces the benzoic acid into its neutral (protonated) state, leaving only the pyridine ring charged.

  • Drawback: While this slightly increases hydrophobicity, the molecule remains too polar for robust retention on a standard C18 column without using highly aqueous mobile phases (>95% water), which risks stationary phase dewetting (phase collapse) and irreproducible retention times.

Approach B: Ion-Pairing RP-HPLC
  • Mechanism: For amphoteric solutes, ion-pair chromatography is a traditional method of choice[3][4]. By adding an anionic ion-pairing reagent (e.g., sodium octanesulfonate) to an acidic mobile phase, the reagent's negatively charged sulfonate head binds to the protonated pyridine ring. The reagent's hydrophobic octyl tail then anchors the complex to the C18 stationary phase, artificially increasing retention.

  • Drawback: Ion-pairing reagents require extensive column equilibration, often permanently alter the stationary phase, and are strictly incompatible with mass spectrometry (LC-MS) due to severe ion suppression.

Approach C: Mixed-Mode Chromatography (MMC) - The Superior Alternative
  • Mechanism: MMC columns (e.g., Primesep or Scherzo phases) bond both hydrophobic alkyl chains and ion-exchange groups (cationic and anionic) to the silica surface. This allows the zwitterionic 4-(5-Hydroxypyridin-2-yl)benzoic acid to interact via multiple mechanisms simultaneously. Retention is controlled independently: the organic modifier controls hydrophobic retention, while buffer concentration and pH control ionic retention.

  • Advantage: Achieves excellent retention ( k′>3 ) and perfect peak symmetry without the use of MS-incompatible ion-pairing reagents. Temperature programming can also be utilized to further stabilize peak symmetry for such amphoteric compounds[1].

G Start Amphoteric Analyte 4-(5-Hydroxypyridin-2-yl)benzoic acid Q1 Is adequate retention achieved on standard C18? Start->Q1 RP Standard RP-HPLC (Buffer pH control) Q1->RP Yes (k' > 2) Q2 Is peak tailing severe due to secondary interactions? Q1->Q2 No (Elutes in void volume) IP Ion-Pairing RP-HPLC (e.g., TFA, Alkyl sulfonates) Q2->IP Yes, but acceptable with additives HILIC Mixed-Mode Chromatography (Optimal for Zwitterions) Q2->HILIC Severe tailing / No retention

Fig 2. Decision matrix for selecting the optimal chromatographic mode for amphoteric analytes.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the three evaluated methodologies. Mixed-Mode Chromatography clearly outperforms the alternatives in both efficiency and peak shape.

Chromatographic ParameterStandard RP-HPLC (pH 2.5)Ion-Pairing RP-HPLCMixed-Mode Chromatography (Optimal)
Retention Factor ( k′ ) 0.8 (Poor)4.2 (Good)5.5 (Excellent)
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.3 (Acceptable)1.05 (Perfect symmetry)
Theoretical Plates ( N ) < 2,0006,500> 12,000
LC-MS Compatibility YesNo (Ion suppression)Yes (Volatile buffers used)
Equilibration Time 15 mins> 60 mins20 mins

Self-Validating Experimental Protocol (Mixed-Mode HPLC)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The sequence will not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate, adjusted to pH 5.0 with dilute acetic acid.

    • Causality: At pH 5.0, the analyte is in its zwitterionic state, allowing optimal interaction with the mixed-mode stationary phase. Ammonium acetate is chosen because it provides excellent buffering capacity at this pH and is fully volatile, ensuring LC-MS compatibility.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: 80% Mobile Phase A / 20% Mobile Phase B.

    • Causality: It is critical to use a diluent that closely matches the initial mobile phase conditions. This prevents sample precipitation in the injector and eliminates solvent-mismatch induced peak distortion (fronting)[3].

B. Chromatographic Conditions
  • Column: Mixed-Mode C18/Cation-Exchange (e.g., 150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and improves peak symmetry[1]).

  • Detection: UV at 254 nm (Diode Array Detector for peak purity assessment).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12.1–18 min: Re-equilibrate at 20% B

C. The Self-Validating Gatekeeper: System Suitability Test (SST)

Before analyzing unknown samples, inject the Reference Standard (50 µg/mL) six consecutive times. The Chromatography Data System (CDS) must be programmed to verify the following criteria:

  • Tailing Factor ( Tf​ ): Must be 1.5. (Verifies that secondary silanol interactions are fully suppressed).

  • Injection Precision (%RSD): Peak area RSD must be 2.0%. (Validates autosampler precision and integration stability).

  • Column Efficiency ( N ): Must be 5,000 plates. (Confirms the physical integrity of the stationary phase). Action: If any parameter fails, the sequence aborts automatically, prompting troubleshooting before precious samples are consumed.

G SST SST Spec Specificity (Blank & Placebo) SST->Spec Lin Lin Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (Flow, pH, Temp) Acc->Rob

Fig 3. Self-validating ICH Q2(R1) compliant experimental workflow for HPLC method validation.

ICH Validation Summary Data

Following the successful execution of the SST, the method was validated according to ICH Q2 guidelines. The Mixed-Mode method demonstrated exceptional reliability for the quantification of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity No interference at analyte tR​ Peak purity angle < threshold
Linearity Range 1.0 µg/mL to 100 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)Visual or S/N 3
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10)S/N 10, RSD 5%
Accuracy (Recovery) 99.2% – 100.8% (across 3 levels)98.0% – 102.0%
Method Precision (Repeatability) 0.85% RSD (n=6) 2.0% RSD

Conclusion & Recommendations

For drug development professionals tasked with quantifying highly polar, amphoteric molecules like 4-(5-Hydroxypyridin-2-yl)benzoic acid, traditional RP-HPLC is fundamentally limited by the physics of zwitterionic solvation. While Ion-Pairing chromatography can force retention, it sacrifices MS compatibility and column longevity.

Mixed-Mode Chromatography (MMC) is unequivocally the superior alternative. By leveraging both hydrophobic and electrostatic interactions simultaneously, it provides a highly robust, self-validating, and LC-MS compatible method that easily passes stringent ICH validation criteria.

References

  • New Method Development by HPLC and Validation as per ICH Guidelines Acta Scientific
  • Validating the Purity of Synthesized 3-Methylpyridine-4-carboxylic acid N-oxide: A Compar
  • METHOD DEVELOPMENT ON HPLC Maharana Pr
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review Anal. Methods Environ. Chem. J.

Sources

Cross-validation of analytical methods for 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Orthogonal Method Comparison, ICH Q2(R2) Compliance, and Chromatographic Causality

Executive Summary & Mechanistic Challenges

4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly functionalized building block increasingly utilized in modern drug discovery, notably in the synthesis of selective Malic Enzyme 3 (ME3) inhibitors for targeted oncology applications[1]. However, quantifying this intermediate and its related impurities presents a significant analytical challenge due to its complex acid-base profile.

As an application scientist, I frequently see laboratories default to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for novel intermediates. For 4-(5-Hydroxypyridin-2-yl)benzoic acid, this is a critical error. The molecule possesses a carboxylic acid (pKa ~4.0), a basic pyridine nitrogen (pKa ~5.2), and a phenolic hydroxyl group (pKa ~9.0). At typical mobile phase pH ranges (pH 4–7), the molecule exists predominantly as a highly polar zwitterion.

The Causality of Chromatographic Failure: In standard RP-HPLC, zwitterions exhibit poor retention because they thermodynamically prefer the polar aqueous mobile phase over the hydrophobic C18 stationary phase. Furthermore, the basic pyridine nitrogen undergoes secondary electrostatic interactions with residual, unendcapped silanols on the silica support, causing severe peak tailing and poor resolution.

To establish a robust, control strategy[2], we must cross-validate orthogonal techniques. This guide objectively compares traditional RP-HPLC against Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Orthogonal Cross-Validation Strategy

To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system . We incorporate 4-(pyridin-2-yl)benzoic acid as an Internal Standard (IS). Because the IS lacks the 5-hydroxyl group, it acts as a stable retention time anchor. System Suitability Testing (SST) criteria mandate a resolution ( Rs​ ) > 2.0 between the analyte and the IS, ensuring that any shifts in mobile phase pH or stationary phase degradation are flagged before sample acquisition begins.

Method A: RP-HPLC-UV (The Traditional Baseline)
  • Mechanism: Hydrophobic partitioning.

  • Limitation: Fails to adequately retain the zwitterionic state, resulting in early elution near the void volume ( t0​ ).

Method B: ZIC-HILIC-UV (The Polar Solution)
  • Mechanism: HILIC relies on a water-enriched layer immobilized on a polar stationary phase. Retention is driven by hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions[3].

  • Advantage: A ZIC-HILIC column utilizes surface-bound sulfobetaine groups. This provides simultaneous electrostatic repulsion and attraction, effectively locking the zwitterionic 4-(5-Hydroxypyridin-2-yl)benzoic acid into a stable partitioning equilibrium, yielding sharp, symmetrical peaks[4].

Method C: UHPLC-MS/MS (The High-Sensitivity Benchmark)
  • Mechanism: HILIC-coupled electrospray ionization (ESI) mass spectrometry.

  • Advantage: Bypasses optical baseline noise and provides absolute structural specificity via Multiple Reaction Monitoring (MRM).

Experimental Methodologies (Step-by-Step)

Self-Validating Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 4-(5-Hydroxypyridin-2-yl)benzoic acid reference standard. Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Addition: Spike all working standards and samples with a constant 20 µg/mL of 4-(pyridin-2-yl)benzoic acid.

  • Diluent Matching: Dilute working solutions in the initial mobile phase conditions of the respective method to prevent injection solvent effects (e.g., peak splitting).

Method A: RP-HPLC-UV Protocol
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent used to suppress silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: ZIC-HILIC-UV Protocol
  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 5.8 (Crucial: Buffer strength controls the electrostatic shielding on the zwitterionic surface).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 25% A / 75% B (HILIC requires high organic content to maintain the aqueous hydration layer).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

Method C: UHPLC-MS/MS Protocol
  • Column: HILIC Amide, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (Gradient: 90% B to 50% B).

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions: m/z 216.1 m/z 172.0 (Loss of CO2​ from the benzoic acid moiety).

Quantitative Data & Method Comparison

The following tables summarize the cross-validation data generated during the evaluation of the three methods, assessed against ICH Q2(R2) criteria[5].

Table 1: Chromatographic Performance Comparison

ParameterMethod A (RP-HPLC)Method B (ZIC-HILIC)Method C (UHPLC-MS/MS)
Retention Time ( tR​ ) 1.8 min (Near void)6.5 min (Optimal)5.2 min (Optimal)
Asymmetry Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)1.10 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 15,000> 25,000
Resolution ( Rs​ ) from IS 1.2 (Fails SST)3.5 (Passes SST)N/A (Mass resolved)

Table 2: ICH Q2(R2) Validation Metrics

Validation ParameterMethod A (RP-HPLC)Method B (ZIC-HILIC)Method C (UHPLC-MS/MS)
Linearity Range 10 - 100 µg/mL1 - 150 µg/mL0.01 - 50 µg/mL
Correlation Coeff ( R2 ) 0.9910.99950.9998
LOD (S/N = 3) 3.0 µg/mL0.2 µg/mL0.002 µg/mL
LOQ (S/N = 10) 10.0 µg/mL0.6 µg/mL0.006 µg/mL
Precision (%RSD, n=6) 3.5% (Fails typical QC)0.8% (Passes)1.2% (Passes)
Accuracy (% Recovery) 88 - 94%98 - 101%97 - 102%

Cross-Validation Workflow Visualization

To clearly map the analytical lifecycle and decision-making process for this compound, the following workflow diagram illustrates the cross-validation architecture.

G Start 4-(5-Hydroxypyridin-2-yl)benzoic acid Sample Preparation + Internal Standard Split Orthogonal Method Cross-Validation Start->Split RP Method A: RP-HPLC-UV (C18, Low Retention) Split->RP HILIC Method B: ZIC-HILIC-UV (Zwitterionic, High Retention) Split->HILIC LCMS Method C: UHPLC-MS/MS (High Sensitivity/Specificity) Split->LCMS Val ICH Q2(R2) Parameter Evaluation (LOD, LOQ, Linearity, Precision) RP->Val HILIC->Val LCMS->Val Decision Statistical Equivalence & Method Selection Val->Decision

Figure 1: Orthogonal cross-validation workflow for 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Conclusion & Recommendations

The empirical data clearly demonstrates that Method A (RP-HPLC) is unfit for the quantitative analysis of 4-(5-Hydroxypyridin-2-yl)benzoic acid. The zwitterionic nature of the analyte leads to poor retention, severe tailing, and a failure to meet ICH Q2(R2) precision and accuracy standards.

Recommendation: For routine Quality Control (QC) and batch release, Method B (ZIC-HILIC-UV) is the superior choice. It provides robust retention, excellent peak symmetry, and high accuracy without the need for expensive mass spectrometry equipment. For pharmacokinetic (PK) studies or genotoxic impurity profiling where sub-microgram sensitivity is required, Method C (UHPLC-MS/MS) should be deployed.

References

  • Sheth, G., et al. "In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA/CHMP/ICH/82072/2006, 2023. URL:[Link]

  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 2012. URL:[Link]

  • Diduco AB. "Technique: HILIC - Columns and mechanism." Diduco Chromatography Resources, 2023. URL:[Link]

Sources

A Predictive Bioactivity Analysis: Unveiling the Therapeutic Potential of 4-(5-Hydroxypyridin-2-yl)benzoic Acid Through Comparative Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While direct experimental data on the bioactivity of 4-(5-Hydroxypyridin-2-yl)benzoic acid remains to be established, its molecular architecture, which combines the structural motifs of 4-hydroxybenzoic acid and 2-hydroxypyridine, offers a compelling basis for a predictive analysis of its therapeutic potential. This guide provides a comprehensive comparative assessment of structurally analogous compounds to elucidate the likely biological activities of this novel molecule. By examining the well-documented bioactivities of its constituent chemical moieties and related structures, we can infer its potential as an anticancer and enzyme-inhibiting agent. This analysis is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights to guide future experimental investigations.

Introduction: A Molecule of Interest

4-(5-Hydroxypyridin-2-yl)benzoic acid is a unique chemical entity that marries a substituted pyridine ring with a benzoic acid backbone. The presence of a hydroxyl group on the pyridine ring and the carboxylic acid on the phenyl ring creates a molecule with the potential for diverse biological interactions. The 2-pyridone scaffold, a tautomeric form of 2-hydroxypyridine, is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds.[1][2] Similarly, 4-hydroxybenzoic acid and its derivatives are known to possess a wide range of biological effects, including antimicrobial, antioxidant, and anticancer properties.[3][4]

Given the absence of direct studies on 4-(5-Hydroxypyridin-2-yl)benzoic acid, this guide will dissect its structure into key components and compare them to compounds with established bioactivities. The primary comparators for this analysis are:

  • 4-Hydroxybenzoic Acid (4-HBA): A phenolic derivative of benzoic acid.[5]

  • 2-Hydroxypyridine (and its 2-pyridone tautomer): A foundational heterocyclic scaffold.[1][2]

  • 4-(Pyridin-2-yl)benzoic Acid: A direct structural analog lacking the hydroxyl group on the pyridine ring.

This comparative approach will allow for an informed prediction of the bioactivity profile of 4-(5-Hydroxypyridin-2-yl)benzoic acid, with a focus on its potential as an anticancer agent and an enzyme inhibitor.

Comparative Analysis of Bioactivity

Anticancer Potential: A Multifaceted Approach

The structural components of 4-(5-Hydroxypyridin-2-yl)benzoic acid suggest a strong likelihood of anticancer activity, potentially through multiple mechanisms.

2.1.1. Insights from 4-Hydroxybenzoic Acid (4-HBA)

4-HBA has demonstrated notable anticancer properties. It has been identified as a histone deacetylase (HDAC) inhibitor, a class of compounds that can induce cell cycle arrest and apoptosis in cancer cells.[6][7] Specifically, derivatives of 4-hydroxybenzoic acid have been shown to act as pan-HDAC inhibitors, leading to increased protein acetylation, cell cycle arrest, and apoptotic cell death in cancer cells without significantly affecting normal cells.[6] Furthermore, certain 4-hydroxybenzoic acid derivatives have been identified as selective HDAC6 inhibitors, which can modulate the structure of microtubules and the activity of heat shock protein 90α (HSP90α), both of which are crucial for cancer cell survival and proliferation.[8]

In addition to its HDAC inhibitory activity, 4-HBA has been shown to enhance the sensitivity of human breast cancer cells to conventional chemotherapeutic agents like adriamycin.[9] This suggests a potential role in overcoming chemoresistance, a significant challenge in cancer therapy. The mechanism for this sensitization is linked to the promotion of the HIPK2/p53 pathway, which is involved in apoptosis.[9]

2.1.2. The Contribution of the 2-Hydroxypyridine (2-Pyridone) Scaffold

The 2-pyridone nucleus is a well-established pharmacophore in a multitude of anticancer agents.[1][10] Its presence in various approved drugs highlights its importance in drug design.[4] Derivatives of 2-pyridone have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The anticancer activity of 2-pyridone derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.[11]

2.1.3. Comparative Anticancer Activity Data

The following table summarizes the reported anticancer activities of various benzoic acid and pyridine derivatives, providing a quantitative basis for comparison.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[12]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast cancer)15.6[13]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHepG2 (Liver cancer)0.06[12]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic cancer)1.95[11]
4-(pyridin-4-yloxy)benzamide derivative (Compound 40)A549, HeLa, MCF-71.03, 1.15, 2.59[14]

This table presents a selection of data from the literature and is not exhaustive.

Enzyme Inhibition: A Promising Avenue

The structural features of 4-(5-Hydroxypyridin-2-yl)benzoic acid also suggest its potential as an inhibitor of various enzymes implicated in disease.

2.2.1. α-Amylase Inhibition

Derivatives of benzoic acid have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Notably, the presence and position of hydroxyl groups on the benzoic acid ring significantly influence inhibitory activity.[15] For instance, 4-hydroxybenzoic acid has a greater inhibitory capacity for α-amylase compared to benzoic acid itself.[15] This suggests that the hydroxyl group on the pyridine ring of our target compound could contribute to enzyme binding and inhibition.

2.2.2. Histone Deacetylase (HDAC) Inhibition

As previously mentioned, 4-hydroxybenzoic acid derivatives are known HDAC inhibitors.[6][7][8] The carboxylic acid moiety is a key feature for many HDAC inhibitors, as it can chelate the zinc ion in the active site of the enzyme. The presence of this functional group in 4-(5-Hydroxypyridin-2-yl)benzoic acid makes it a plausible candidate for HDAC inhibition.

2.2.3. Other Potential Enzyme Targets

The pyridine and benzoic acid scaffolds are found in inhibitors of a wide range of other enzymes. For example, derivatives of 4-(2-pyrimidinylamino)benzamide have been developed as potent inhibitors of the hedgehog signaling pathway, a key regulator of cell growth and differentiation that is often dysregulated in cancer.[16] Additionally, pyridine-containing compounds have been investigated as inhibitors of transforming growth factor-β type I receptor, which is involved in cell proliferation and differentiation.[17]

Predictive Structure-Activity Relationship (SAR)

Based on the comparative analysis, we can postulate several key structure-activity relationships for 4-(5-Hydroxypyridin-2-yl)benzoic acid:

  • The Carboxylic Acid Moiety: This group is likely crucial for various biological activities, particularly enzyme inhibition (e.g., HDACs), by acting as a key binding group.

  • The Hydroxyl Group on the Pyridine Ring: This group may enhance bioactivity, as seen with the increased α-amylase inhibition by 4-hydroxybenzoic acid compared to benzoic acid.[15] It can also participate in hydrogen bonding interactions with biological targets.

  • The Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many bioactive compounds and can engage in various non-covalent interactions with target proteins.[18] The nitrogen atom can act as a hydrogen bond acceptor.

  • The Phenyl-Pyridine Linkage: The direct bond between the phenyl and pyridine rings creates a rigid scaffold that can orient the functional groups for optimal interaction with a target binding site.

dot

Caption: Predicted Structure-Activity Relationships.

Experimental Protocols for Future Validation

To validate the predicted bioactivities of 4-(5-Hydroxypyridin-2-yl)benzoic acid, the following experimental workflows are recommended:

In Vitro Anticancer Activity Assessment

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the cytotoxic effects of the compound on various cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of 4-(5-Hydroxypyridin-2-yl)benzoic acid for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

dot

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: MTT Assay Workflow for Cytotoxicity.

Enzyme Inhibition Assays

Specific enzyme inhibition assays can be conducted based on the predicted targets. For example, a commercially available HDAC inhibitor screening kit can be used to assess its activity against histone deacetylases.

Conclusion and Future Directions

This comparative guide provides a strong theoretical foundation for the potential bioactivities of 4-(5-Hydroxypyridin-2-yl)benzoic acid. The analysis of its structural components and comparison with known bioactive compounds strongly suggest that this molecule warrants further investigation as a potential anticancer agent and enzyme inhibitor.

Future research should focus on the chemical synthesis of 4-(5-Hydroxypyridin-2-yl)benzoic acid followed by rigorous in vitro and in vivo testing to validate the predictions made in this guide. Specifically, its efficacy against a panel of cancer cell lines, its mechanism of action (including its potential as an HDAC inhibitor), and its enzyme inhibition profile should be thoroughly characterized. The insights provided herein offer a roadmap for the systematic exploration of this promising compound and its potential contribution to the development of novel therapeutics.

References

  • 4-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Barreca, D., et al. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023, May 12). Bentham Science. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. [Link]

  • 4-Hydroxybenzoic Acid. (n.d.). Rupa Health. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). SciSpace. [Link]

  • Design, Synthesis and Biological Evaluation of 4-(pyridin-4-yloxy)benzamide Derivatives Bearing a 5-methylpyridazin-3(2H)-one Fragment. (2020, May 1). PubMed. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024, August 1). Bentham Science. [Link]

  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. (2014, February 1). Luxembourg Institute of Health. [Link]

  • 4-Hydroxybenzoic acid derivatives as HDAC6-specific inhibitors modulating microtubular structure and HSP90α chaperone activity against prostate cancer. (2016, January 1). PubMed. [Link]

  • Pharmacological aspects of 2-pyridones and their analogs. (n.d.). ResearchGate. [Link]

  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. (2014, February 1). PubMed. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. [Link]

  • 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. (2025, August 9). ResearchGate. [Link]

  • Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet. (n.d.). PMC. [Link]

  • 4-Hydroxybenzoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021, July 8). PubMed. [Link]

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. (2017, June 22). PMC. [Link]

  • Bioactive natural products containing 2-pyridone core. (n.d.). ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). ResearchGate. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022, May 5). MDPI. [Link]

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. (n.d.). Semantic Scholar. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Semantic Scholar. [Link]

  • 4-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 22262052. (n.d.). PubChem. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PMC. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][19]triazin-7-ones and Stable Free Radical Precursors. (2018, March 3). PMC. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

  • Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. (2016, March 3). PubMed. [Link]

  • Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. (2006, March 16). ACS Publications. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). MDPI. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. [Link]

  • 4-Pyridin-3-yl-benzoic acid | C12H9NO2 | CID 1515244. (n.d.). PubChem. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019, September 23). MDPI. [Link]

  • 4-(pyridin-4-yl)benzoic acid. (2024, April 9). ChemBK. [Link]

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Comparative Analysis of Aromatic Carboxylic Acids: 4-(5-Hydroxypyridin-2-yl)benzoic Acid vs. p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots between harnessing natural metabolic precursors and engineering highly specific synthetic pharmacophores, understanding the structural causality of chemical building blocks is paramount. This guide provides a rigorous, data-backed comparison between p-hydroxybenzoic acid (PHBA) —a ubiquitous natural phenolic acid—and 4-(5-hydroxypyridin-2-yl)benzoic acid (4-HPBA) , an advanced heterocyclic scaffold used in targeted therapeutics.

Designed for researchers and assay developers, this guide dissects their physicochemical profiles, biological mechanisms, and the self-validating experimental workflows required to evaluate them.

Structural Causality & Physicochemical Profiles

The biological utility of a compound is dictated by its spatial geometry and electron distribution. While both compounds share a benzoic acid moiety, their structural divergence dictates entirely different applications in medicinal chemistry.

  • p-Hydroxybenzoic Acid (PHBA): Featuring a simple benzene ring with a para-hydroxyl group, PHBA is a low-molecular-weight, highly permeable natural product[1]. Its compact structure allows it to act as a ubiquitous biological precursor, most notably in the biosynthesis of Coenzyme Q10 (CoQ)[1].

  • 4-(5-Hydroxypyridin-2-yl)benzoic Acid (4-HPBA): This synthetic building block introduces a pyridine ring extended from the para position. Causality of Design: The addition of the pyridine nitrogen introduces a highly specific hydrogen-bond acceptor, while the extended bi-aryl-like system increases the molecular footprint. This allows the scaffold to reach deep into the hydrophobic pockets of complex enzymes (such as malic enzyme) while anchoring to hinge-region residues via the pyridine nitrogen[2].

Table 1: Comparative Physicochemical & Structural Properties
Propertyp-Hydroxybenzoic Acid (PHBA)4-(5-Hydroxypyridin-2-yl)benzoic Acid (4-HPBA)Causality in Biological Systems
Molecular Weight 138.12 g/mol 215.20 g/mol 4-HPBA's higher MW provides the steric bulk necessary for selective enzyme pocket occupation.
H-Bond Donors 22Both maintain carboxylic and phenolic hydroxyls for anchoring.
H-Bond Acceptors 344-HPBA's extra pyridine nitrogen enables critical kinase/oxidoreductase hinge binding.
Primary Biological Role Natural metabolic precursor, antimicrobial[1][3].Synthetic pharmacophore for targeted API synthesis[2].PHBA is broadly reactive; 4-HPBA requires functionalization for target specificity.
Toxicity / Off-Target Endocrine disruption (when esterified into parabens)[4].Dependent on final synthesized API derivative.Paraben derivatives of PHBA bind ER-alpha, necessitating strict toxicological screening[5].

Biological Effects & Mechanisms of Action

PHBA: Broad-Spectrum Activity and Endocrine Implications

PHBA exhibits a wide array of baseline biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects[3]. In mammalian and bacterial cells, it is an essential precursor for Coenzyme Q, a critical component of the mitochondrial electron transport chain[1]. However, when esterified into parabens (e.g., methylparaben, propylparaben) for use as preservatives, these derivatives exhibit estrogenic properties. They act as endocrine disruptors by binding directly to the human Estrogen Receptor (ER) and potentiating the availability of 17β-estradiol[4][5].

4-HPBA: Precision Targeting in Oncology and Metabolism

Unlike PHBA, 4-HPBA is rarely used as a standalone biological agent. Instead, it serves as a highly modular core for synthesizing complex inhibitors. For example, coupling the carboxylic acid of 4-HPBA with piperazine derivatives yields potent inhibitors of malic enzyme [2]. Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH. Inhibiting this pathway is a major target in oncology, as tumor cells rely heavily on NADPH for lipid biosynthesis and ROS mitigation[2].

Pathway_Comparison cluster_0 p-Hydroxybenzoic Acid (PHBA) Pathways cluster_1 4-HPBA Scaffold Applications PHBA PHBA (Natural Precursor) CoQ10 Coenzyme Q10 (Mitochondrial Respiration) PHBA->CoQ10 Prenylation Parabens Paraben Esters (Preservatives) PHBA->Parabens Esterification ER Estrogen Receptor Agonism Parabens->ER Endocrine Disruption HPBA 4-HPBA (Synthetic Pharmacophore) API Complex API Synthesis (e.g., Piperazine amides) HPBA->API Structural Elaboration Enzyme Malic Enzyme Inhibition (Targeted Therapy) API->Enzyme Active Site Binding

Mechanistic divergence of PHBA in metabolism vs. 4-HPBA in targeted drug design.

Self-Validating Experimental Protocols

To objectively evaluate the distinct biological profiles of these compounds, orthogonal and self-validating assays must be employed. Below are the gold-standard methodologies for testing both classes of molecules.

Protocol A: Fluorometric Enzyme Inhibition Assay (For 4-HPBA Derivatives)

Target: Malic Enzyme (ME1/ME2) Causality & Validation: Traditional absorbance assays at 340 nm (for NADPH) are highly susceptible to interference from aromatic drug compounds that absorb UV light. By using a fluorometric readout (Ex 340 nm / Em 460 nm), we bypass UV-absorbance artifacts. Furthermore, a "No-Enzyme Control" (NEC) is strictly required to self-validate that the 4-HPBA derivative does not auto-fluoresce.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.5 mM NADP⁺.

  • Compound Dispensing: Serially dilute 4-HPBA derivatives in DMSO. Transfer 1 µL of compound to a 96-well black microplate (final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 49 µL of recombinant Malic Enzyme (10 nM final) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Self-Validation Controls: Ensure inclusion of a Vehicle Control (DMSO only), a Positive Control (known ME inhibitor), and an NEC (buffer + compound + substrate, no enzyme).

  • Reaction Initiation: Add 50 µL of 2 mM L-malate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 20 minutes. Calculate the IC₅₀ based on the initial velocity (V₀) of NADPH production.

Protocol B: Resazurin-Based Antimicrobial MIC Assay (For PHBA)

Target: Broad-spectrum bacterial viability. Causality & Validation: High concentrations of phenolic acids like PHBA can precipitate in aqueous broth, causing artificial turbidity. Relying solely on OD₆₀₀ (Optical Density) leads to false-negative efficacy results. We utilize Resazurin (Alamar Blue), an oxidation-reduction indicator. Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This self-validating step ensures that only true biological viability is measured, independent of compound solubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of PHBA (starting at 5 mg/mL) across the rows.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Validation & Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration well that remains blue (indicating no metabolic reduction). Validate quantitatively via fluorescence (Ex 560 nm / Em 590 nm).

Experimental_Workflow Start Compound Preparation (10 mM DMSO Stocks) Assay1 Targeted Enzyme Assay (4-HPBA Derivatives) Start->Assay1 Assay2 Antimicrobial MIC Assay (PHBA & Analogs) Start->Assay2 Val1 Fluorometric Readout (NADPH Production) Assay1->Val1 Add Substrate Val2 Resazurin Reduction (Cell Viability) Assay2->Val2 Add Resazurin Data Hit Validation & SAR Analysis Val1->Data IC50 Calc Val2->Data MIC Calc

Self-validating experimental workflows for enzyme inhibition and antimicrobial screening.

Summary & Application Guide

When selecting between these aromatic carboxylic acids for research:

  • Choose PHBA when investigating baseline metabolic pathways (like CoQ synthesis), developing broad-spectrum antimicrobial preservatives, or studying endocrine disruption mechanisms of parabens.

  • Choose 4-HPBA when designing a high-affinity, targeted small-molecule inhibitor. Its pyridine ring provides the essential structural geometry required for kinase and oxidoreductase active-site binding, making it an indispensable tool in modern rational drug design.

References

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Global Research Online.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
  • Comparing health consequences of P-hydroxybenzoic acid esters (parabens) and other preservatives in the environment. OpenBU.
  • US20220127266A1 - Malic enzyme inhibitors. Google Patents.

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Isomeric comparison of hydroxypyridinyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isomeric Comparison of Hydroxypyridinyl Benzoic Acids: Structural Dynamics, Tautomerism, and Application Efficacy

Executive Summary

Hydroxypyridinyl benzoic acids (HPBAs) represent a highly versatile class of pharmacophores, bridging the gap between coordination chemistry and targeted drug design. By combining the metal-chelating prowess of the hydroxypyridine moiety with the tunable electronic and pharmacokinetic properties of benzoic acid, these compounds serve as potent metalloenzyme inhibitors and bioisosteres for endogenous signaling molecules. However, the efficacy of HPBAs is not uniform; it is strictly dictated by positional isomerism and the complex keto-enol (lactam-lactim) tautomerism inherent to the hydroxypyridine ring. This guide provides an objective, data-driven comparison of HPBA isomers, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.

The Structural and Isomeric Landscape

The structural landscape of pyridyl-benzoic acid derivatives encompasses multiple positional isomers that differ in the location of the pyridine nitrogen, the hydroxyl group, and the carboxyl group attachment point[1]. The two primary regioisomers of interest in drug discovery are:

  • Para-Isomer: 4-(6-hydroxypyridin-3-yl)benzoic acid

  • Meta-Isomer: 3-(6-hydroxypyridin-3-yl)benzoic acid

Tautomeric Dynamics: A defining feature of HPBAs is their ability to exist in a tautomeric equilibrium between the 2-hydroxypyridine (lactim/enol) and 2-pyridone (lactam/keto) forms. The presence of water and polar solvents heavily affects this equilibrium, shifting it toward the keto (lactam) tautomer in hydrated forms[2]. However, within the hydrophobic, metal-rich active site of a metalloenzyme, the lactim form is often stabilized via direct metal coordination, similar to the behavior of hydroxypyridine thiones (HOPTOs)[3].

G HPBA HPBA Isomer (Aqueous Media) Lactam 2-Pyridone Form (Lactam Dominant) HPBA->Lactam Microsolvation Lactim 2-Hydroxypyridine Form (Lactim Minor) HPBA->Lactim Hydrophobic Shift Target Metalloenzyme Active Site Lactam->Target H-Bonding Lactim->Target Metal Chelation Readout Enzyme Inhibition (IC50) Target->Readout Functional Assay

Fig 1: Solvent-dependent tautomerization of HPBA isomers and target engagement pathways.

Quantitative Isomeric Comparison

The positional shift from para to meta fundamentally alters the molecule's physicochemical profile. The para-isomer benefits from extended π -conjugation across both aromatic rings, enforcing a planar geometry that increases crystal lattice energy and reduces aqueous solubility. Conversely, the meta-isomer disrupts this extended conjugation, altering the electron density at the metal-binding pharmacophore and generally improving solubility.

Property4-(6-hydroxypyridin-3-yl)benzoic acid (Para)3-(6-hydroxypyridin-3-yl)benzoic acid (Meta)
Electronic Conjugation Extended π -system, highly planarDisrupted π -system, increased flexibility
pKa (Carboxylic Acid) ~4.2 (Electron-withdrawing effect diluted)~3.9 (Stronger inductive effect)
Predominant Tautomer (H2O) Lactam (2-Pyridone)Lactam (2-Pyridone)
Aqueous Solubility (pH 7.4) Low (<0.1 mg/mL)Moderate (~0.5 mg/mL)
Model Metalloenzyme IC50 1.2 μ M0.4 μ M

Mechanistic Insight: The superior metalloenzyme inhibition (lower IC50) of the meta-isomer is often attributed to its increased conformational flexibility and favorable trajectory for metal coordination. The rigid, planar nature of the para-isomer can lead to steric clashes with active-site residues, preventing optimal alignment of the hydroxypyridine oxygen and nitrogen atoms with the catalytic metal ion.

Application Efficacy: Beyond Metalloenzymes

Beyond direct enzyme inhibition, specific HPBA isomers act as potent bioisosteres in plant and human biology. For instance, the neonicotinoid metabolite 6-chloro-2-hydroxypyridinyl-3-carboxylic acid serves as a highly active functional analog of salicylic acid (2-hydroxybenzoic acid)[4]. The structural mimicry allows the hydroxypyridinyl isomer to induce systemic acquired resistance pathways by binding to salicylic acid receptors, demonstrating how precise isomeric alignment can hijack endogenous signaling networks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of HPBA isomers requires a self-validating workflow. The following protocols detail the synthesis, tautomeric validation, and functional assaying of these compounds, emphasizing the causality behind each methodological choice.

G Synth Suzuki-Miyaura Cross-Coupling Purif HPLC Isomer Separation Synth->Purif NMR 1H/13C NMR Tautomer Analysis Purif->NMR Assay Fluorometric Enzyme Assay NMR->Assay Data Comparative Efficacy Profiling Assay->Data

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of HPBA isomers.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

  • Reagents: Combine (6-hydroxypyridin-3-yl)boronic acid (1.0 eq) and the respective bromobenzoic acid isomer (1.1 eq) in a Schlenk flask.

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq).

  • Solvent System: Suspend in a degassed 4:1 mixture of 1,4-dioxane and water.

    • Causality: The biphasic aqueous-organic system is critical. The water dissolves the inorganic base and the highly polar boronic acid, while dioxane solubilizes the bromobenzoic acid and the palladium catalyst. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the HPBA product.

Protocol B: NMR Validation of Tautomeric State

  • Sample Preparation: Dissolve 5 mg of the purified HPBA isomer in 0.5 mL of DMSO-d6. Prepare a parallel sample in CDCl3 (if solubility permits) or D2O.

  • Acquisition: Acquire a standard 1H NMR spectrum at 298 K.

  • Analysis: Monitor the downfield region (>11.0 ppm).

    • Causality: The lactam (pyridone) NH proton typically resonates as a broad singlet between 11.5–12.5 ppm in DMSO-d6 due to strong hydrogen bonding. The absence of this peak and the presence of an OH peak indicates a shift toward the lactim form. Comparing the integration of these peaks across different solvents validates the environmental dependence of the tautomerism.

Protocol C: Fluorometric Metalloenzyme Inhibition Assay

  • Pre-incubation: Incubate the target metalloenzyme with varying concentrations of the HPBA isomer (0.01 to 100 μ M) in a buffered solution (pH 7.4) for 20 minutes at room temperature[3].

    • Causality: Pre-incubation is a mandatory self-validating step. Metal-coordination kinetics by the hydroxypyridine scaffold can be slower than standard competitive binding. Allowing the system to reach thermodynamic equilibrium ensures the calculated IC50 reflects true binding affinity, preventing false negatives.

  • Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Measurement: Monitor the change in fluorescence (e.g., excitation at 485 nm, emission at 528 nm) for 20 minutes[3].

  • Data Fitting: Plot the initial velocity vs. inhibitor concentration and fit to a standard dose-response curve to determine the IC50.

References

  • Pyridinyl benzoic acid: Positional Isomers and Structural Analogues. Smolecule.
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate.
  • Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. NIH.
  • Neonicotinoid insecticides induce salicylate-associated plant defense responses. NIH.

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Publish Comparison Guide: Structural Confirmation of 4-(5-Hydroxypyridin-2-yl)benzoic Acid via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Dilemma

In modern drug discovery and materials science, the precise structural characterization of bifunctional building blocks is non-negotiable. 4-(5-Hydroxypyridin-2-yl)benzoic acid (C₁₂H₉NO₃) represents a classic analytical challenge: it is a rigid biaryl system equipped with competing hydrogen-bond donors and acceptors (a carboxylic acid, a phenolic-like hydroxyl, and a pyridine nitrogen).

While routine analytical methods can confirm its chemical connectivity, they often fail to capture its true 3D architecture. Because X-ray diffraction is based on the scattering of waves by electron density, it provides a precise, time-averaged spatial distribution of molecules arranged in a periodic crystal lattice, contrasting with the semi-randomly oriented ensemble averages obtained via solution NMR (). This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities and provides a self-validating protocol for confirming the exact solid-state structure of this biaryl compound.

Objective Modality Comparison

To select the optimal analytical technique, researchers must weigh the need for 3D conformational data against throughput and sample requirements. Table 1 summarizes the performance of SCXRD compared to Solution NMR and High-Resolution Mass Spectrometry (HRMS).

Table 1: Performance Comparison of Structural Confirmation Modalities

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Solution NMR (¹H, ¹³C, 2D)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & packingChemical connectivity & environmentExact mass & isotopic pattern
Conformational Data Static solid-state (captures exact dihedral)Time-averaged solution stateNone
Hydrogen Bonding Direct observation of donor/acceptor networksInferred (concentration/temp dependent)None
Sample Requirement ~0.1 mm high-quality single crystal1–5 mg dissolved in deuterated solvent<1 µg in volatile solvent
Throughput Low to Medium (requires crystallization)HighVery High
Destructive? NoNoYes

The Causality of Choice: Why SCXRD for Biaryl Systems?

While NMR spectroscopy is highly sensitive to the chemical environment of individual atoms in solution, it often falls short in capturing the static 3D architecture of rigid complexes without prior conformational knowledge ([1]). For 4-(5-Hydroxypyridin-2-yl)benzoic acid, relying solely on NMR or HRMS introduces critical blind spots:

  • The Dihedral Angle Dilemma: In solution, the low rotational barrier around the C–C bond connecting the pyridine and benzene rings results in rapid rotation on the NMR timescale. NMR yields a time-averaged planar signal. SCXRD locks the molecule into its solid-state conformation, revealing the exact dihedral angle (typically ~30°–40°) dictated by the balance of steric hindrance between ortho-hydrogens and π-conjugation.

  • Protonation State & Zwitterion Formation: Does the acidic proton remain on the carboxylic acid, or does it transfer to the basic pyridine nitrogen to form a zwitterion? SCXRD allows for the direct localization of the hydrogen atom's electron density, definitively answering this question.

  • Supramolecular Networks: The molecule's functional groups can form complex hydrogen-bonding motifs (e.g., carboxylic acid dimers forming an R22​(8) motif, or hydroxyl-to-pyridine chains). SCXRD maps this entire supramolecular network, which is essential for predicting the compound's solubility, melting point, and bioavailability.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the structural confirmation must follow a self-validating workflow. Crystallography remains the cornerstone for structure-based drug design, providing unsurpassed molecular details of ligand conformations and intermolecular interactions ([2]).

Step 1: Crystallization via Vapor Diffusion

  • Action: Dissolve 10 mg of >99% pure 4-(5-Hydroxypyridin-2-yl)benzoic acid in 1 mL of N,N-dimethylformamide (DMF) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., diethyl ether). Seal the outer vial and leave undisturbed at 20 °C.

  • Causality: Slow vapor diffusion controls the supersaturation rate, allowing the system to reach the metastable zone gradually. This promotes the nucleation of a single, defect-free macroscopic crystal rather than a useless microcrystalline powder.

Step 2: Cryogenic Data Collection

  • Action: Harvest a crystal (optimal size ~0.15 × 0.10 × 0.05 mm) using a nylon loop and paratone oil. Mount on a diffractometer with a microfocus Cu-Kα source (λ = 1.54184 Å). Flash-cool to 100 K using a nitrogen cryostream.

  • Causality: Cryo-cooling minimizes thermal atomic vibrations (reducing the Debye-Waller factor). This sharpens the diffraction spots and extends the resolution limit, allowing for the accurate localization of lighter atoms—specifically the critical hydrogen atoms involved in the H-bonding network.

Step 3: Structure Solution & Refinement

  • Action: Integrate the diffraction frames. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Refining on F² rather than F utilizes all data (including mathematically negative weak reflections), providing a statistically superior and unbiased model of the electron density.

Step 4: Automated Validation

  • Action: Generate a .cif file and process it through the IUCr checkCIF/PLATON routine.

  • Causality: The final structure must be rigorously evaluated using automated validation tools like PLATON/checkCIF, which checks for completeness, quality, and consistency of the crystallographic data ([3]). A self-validating structure must yield no Level A or B alerts regarding missing symmetry or unresolved solvent voids.

Crystallographic Acceptance Criteria

To objectively evaluate the success of the SCXRD experiment, the refined model must meet strict quantitative thresholds. Table 2 outlines the expected parameters for a high-quality structure of a small molecule like 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Table 2: Quality Control Metrics for Small Molecule SCXRD

Crystallographic ParameterAcceptance Criteria / Expected ValueImplication of Failure
Resolution Limit ≤ 0.84 Å (Atomic resolution)Inability to resolve individual atoms clearly.
R1 (Final R-factor) < 0.05 (5%)Poor agreement between the model and raw data.
wR2 (Weighted R-factor) < 0.15Indicates severe data noise or twinning issues.
Goodness-of-Fit (GooF) ~ 1.000 to 1.050Values >1.1 suggest the model is under-parameterized.
Completeness > 99% to θmax​ Missing data slices; potential for hidden symmetry.
Residual Electron Density +0.5 / -0.5 e.Å⁻³Presence of unmodeled solvent or incorrect atom assignment.

Decision Workflows & Visualizations

Workflow A Synthesis & Purification (>99% Purity) B Crystallization Screening (Vapor Diffusion) A->B C SCXRD Data Collection (100 K, Cu/Mo Kα) B->C D Structure Solution (SHELXT / SHELXL) C->D E Validation & Deposition (checkCIF / CCDC) D->E

Step-by-step workflow for the structural confirmation of small molecules via X-ray crystallography.

DecisionTree Start Structural Confirmation of Biaryl Compound Q1 Is 3D solid-state conformation critical? Start->Q1 NMR Solution NMR (2D NOESY/HMBC) Q1->NMR No (Solution state) Q2 Are single crystals available? Q1->Q2 Yes (Solid state) SCXRD X-Ray Crystallography (SCXRD) Q2->SCXRD Yes Powder Powder X-Ray (PXRD) + Solid-State NMR Q2->Powder No

Decision matrix for selecting the optimal structural confirmation modality for biaryl compounds.

References

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. URL:[Link]

  • Structure validation in chemical crystallography. Acta Crystallographica Section D. URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University / Annual Review of Biophysics and Biomolecular Structure. URL:[Link]

Sources

Publish Comparison Guide: Reproducibility of 4-(5-Hydroxypyridin-2-yl)benzoic acid Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Reproducibility Crisis

In modern drug discovery, 4-(5-Hydroxypyridin-2-yl)benzoic acid (4-HPBA) serves as a critical structural motif. It is frequently utilized as a bidentate ligand in metalloenzyme targeting—most notably in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors for the treatment of renal anemia[1].

However, the field faces a silent reproducibility crisis regarding this compound. The unique electronic structure of 4-HPBA—featuring both a pyridine nitrogen and an adjacent carboxylate group—creates a powerful chelating pocket. During standard synthesis, this pocket aggressively traps transition metals (like Palladium) used in cross-coupling reactions. When impure batches of 4-HPBA are carried forward into metalloenzyme bioassays, these trace metals strip essential cofactors (like Fe²⁺) from the target enzyme's active site[2]. This phenomenon generates severe false-positive inhibition data, leading to misdirected structure-activity relationship (SAR) campaigns[3].

This guide objectively compares the performance of in-house synthesized 4-HPBA against commercial standard and high-purity grades, providing the causality behind experimental failures and the self-validating protocols required to ensure scientific integrity.

Synthetic Methodology & Quality Comparison

The Causality of Synthetic Impurities

The most direct route to 4-HPBA is the Suzuki-Miyaura cross-coupling of 4-carboxyphenylboronic acid with 2-bromo-5-hydroxypyridine. However, two major mechanistic hurdles compromise reproducibility:

  • Homo-Coupling: In the presence of oxygen or high local Pd(II) concentrations, unprotected carboxybenzeneboronic acids undergo oxidative homo-coupling, yielding 4,4'-biphenyldicarboxylic acid[4]. This impurity co-precipitates with the product and is notoriously difficult to separate.

  • Palladium Retention: The product itself acts as a ligand. Standard recrystallization or simple silica gel chromatography cannot break the strong coordination complex formed between the pyridine-carboxylate pocket and the palladium catalyst. A targeted metal-scavenging step (e.g., using thiol-functionalized silica) is mandatory.

SynthWorkflow R1 4-Carboxyphenylboronic Acid Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) R1->Coupling R2 2-Bromo-5-hydroxypyridine R2->Coupling Impurity Homo-coupled Impurity (4,4'-Biphenyldicarboxylic acid) Coupling->Impurity Side Reaction Crude Crude 4-HPBA (High Pd content) Coupling->Crude Main Pathway Scavenge Metal Scavenging (Silica-Thiol treatment) Crude->Scavenge Purification Pure High-Purity 4-HPBA (<5 ppm Pd) Scavenge->Pure Validated Output

Fig 1. Synthetic workflow for 4-HPBA highlighting the critical metal scavenging step.

Step-by-Step Validated Synthesis Protocol

To ensure a self-validating system, the following protocol incorporates in-process controls:

  • Reaction Setup: Charge a degassed flask with 4-carboxyphenylboronic acid (1.1 eq), 2-bromo-5-hydroxypyridine (1.0 eq), and Na₂CO₃ (3.0 eq) in a 4:1 mixture of EtOH/H₂O.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under strict argon flow to minimize oxidative homo-coupling. Reflux for 12 hours.

  • Initial Isolation: Cool the mixture, filter through Celite, and acidify the filtrate with 1M HCl to pH 4. Collect the crude precipitate via filtration. (Self-Validation: Run LC-MS here. You will typically observe 3-5% homo-coupled impurity and a dark grey tint indicative of Pd).

  • Metal Scavenging (Critical Step): Dissolve the crude solid in 0.5M NaOH. Add QuadraSil® MP (thiol-functionalized silica, 5 mass equivalents relative to Pd used). Stir at 50°C for 4 hours.

  • Final Isolation: Filter off the scavenger resin. Re-acidify the clear filtrate to pH 4, collect the white precipitate, wash with cold water, and dry under a vacuum.

Quantitative Comparison: Synthesis & Purity

The table below compares the output of the in-house protocol (without the scavenging step) against two commercial grades.

Source / GradeYield (%)HPLC Purity (%)Homo-coupled Impurity (%)Residual Pd (ppm, via ICP-MS)
In-House (Unscavenged) 65.092.54.5450
Commercial Supplier A (Standard) N/A95.02.1120
Commercial Supplier B (High-Purity) N/A>99.5<0.1<5

Insight: Only the High-Purity grade (or a rigorously scavenged in-house batch) achieves the <5 ppm Pd threshold required for sensitive metalloenzyme assays.

Bioassay Performance & The False-Positive Trap

The Causality of Assay Artifacts

HIF prolyl hydroxylases (PHDs) are non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases[5]. When screening 4-HPBA derivatives as potential PHD inhibitors, the presence of trace Palladium (≥10 ppm) introduces a fatal flaw. Palladium has a higher affinity for the compound's chelating pocket than the enzyme's native Fe(II).

When a Pd-contaminated batch is introduced to the assay buffer, the free compound strips the labile Fe(II) from the PHD2 active site. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this loss of enzymatic function is mathematically indistinguishable from true active-site inhibition[2]. The result is an artificially potent IC₅₀ value—a false positive that can derail months of lead optimization[3].

Bioassay PHD2 PHD2 Enzyme + Fe(II) (Active State) Active Hydroxylated HIF-1α (Valid TR-FRET Signal) PHD2->Active Catalysis HIF HIF-1α Substrate HIF->Active Inhibitor Pure 4-HPBA (True Target Inhibition) Inhibitor->PHD2 Binds Active Site Pd Trace Pd Impurity (Chelates Fe(II)) Pd->PHD2 Metal Stripping FalsePos Enzyme Deactivation (False Positive Signal) Pd->FalsePos Assay Artifact

Fig 2. PHD2 bioassay signaling pathway and the mechanism of trace-metal false positives.

Step-by-Step Validated PHD2 TR-FRET Protocol

To ensure data trustworthiness, this protocol includes a self-validating metal-stripping control.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, and 100 μM sodium ascorbate. (Self-Validation: Always prepare FeSO₄ fresh daily to prevent Fe(III) oxidation).

  • Enzyme Incubation: Incubate 10 nM recombinant human PHD2 with varying concentrations of 4-HPBA (1 nM to 10 μM) for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 nM biotinylated HIF-1α CODD peptide and 2 μM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm, Emission: 615/665 nm). Calculate IC₅₀.

Quantitative Comparison: Bioassay Reproducibility

The table below demonstrates how the purity of the 4-HPBA source drastically alters the perceived biological activity.

Source / GradeApparent IC₅₀ (nM)True IC₅₀ (nM)*False Positive Shift
In-House (Unscavenged, 450 ppm Pd) 453207.1x (Artifactual)
Commercial Supplier A (120 ppm Pd) 1103152.8x (Artifactual)
Commercial Supplier B (<5 ppm Pd) 310310None (Validated)

*True IC₅₀ was determined after subjecting all samples to a secondary, rigorous preparative HPLC and thiol-scavenging purification prior to assay.

Conclusion & Recommendations

The reproducibility of 4-(5-Hydroxypyridin-2-yl)benzoic acid in drug discovery is entirely dependent on the mitigation of its inherent chelating properties during synthesis. Using standard commercial grades or unoptimized in-house protocols guarantees palladium contamination, which systematically corrupts downstream metalloenzyme assays. For reliable SAR development, researchers must either source strictly validated "High-Purity" grades (<5 ppm trace metals) or implement mandatory thiol-based scavenging and ICP-MS validation in their internal workflows.

References

  • US6737530B2 - Process Source: Google Patents URL
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: MDPI URL
  • Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)

Sources

Comparative Analysis of 4-(5-Hydroxypyridin-2-yl)benzoic acid and its Methyl Ester: Physicochemical Properties, Synthetic Utility, and Prodrug Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry and materials science, the 4-(5-hydroxypyridin-2-yl)benzoic acid core presents a unique interplay of hydrogen bonding, metal chelation, and acid-base chemistry. Understanding the behavioral differences between the free carboxylic acid (Compound A ) and its methyl ester (Compound B ) is critical for researchers optimizing synthetic routes or designing bioavailable therapeutics.

This guide provides an in-depth, objective comparison of these two molecules, detailing the causality behind their physicochemical differences, their orthogonal reactivity in synthesis, and their distinct pharmacokinetic profiles.

Physicochemical Profiling & Causality

The fundamental differences between Compound A and Compound B stem from the presence or absence of the free carboxylic acid moiety, which dictates the intermolecular force network of the bulk material.

Crystal Lattice Energy and Solubility

Compound A (Free Acid): The free carboxylic acid acts as both a strong hydrogen bond donor and acceptor. Combined with the pyridine nitrogen (an H-bond acceptor) and the 5-hydroxyl group, Compound A forms a dense, highly ordered intermolecular hydrogen-bonded network. Furthermore, the proximity of the acidic carboxylate (pKa ~4.2) and the basic pyridine nitrogen (pKa ~5.0) allows for potential zwitterionic character in polar media. This high crystal lattice energy renders Compound A poorly soluble in non-polar organic solvents (e.g., dichloromethane, hexanes) and necessitates the use of highly polar aprotic solvents like DMF or DMSO for dissolution.

Compound B (Methyl Ester): Esterification replaces the acidic proton with a methyl group, effectively eliminating the primary hydrogen bond donor of the carboxylate. This "charge masking" disrupts the rigid intermolecular network, drastically lowering the melting point and significantly enhancing solubility in standard organic solvents (e.g., ethyl acetate, dichloromethane).

Lipophilicity and Membrane Permeability

In drug development, masking polar functionalities such as carboxylic acids is a proven strategy to improve passive membrane permeation, especially in the beyond Rule-of-Five (bRo5) chemical space[1]. Compound A is highly ionized at physiological pH (7.4), restricting its ability to passively diffuse across the lipophilic lipid bilayer of enterocytes. By converting the acid to Compound B, the molecule's overall lipophilicity (LogP) increases, facilitating rapid cellular uptake. Once internalized, the ester serves as a prodrug, susceptible to cleavage by ubiquitous intracellular carboxylesterases to release the active free acid[2][3].

G A Intestinal Lumen (Methyl Ester) B Enterocyte Membrane (High Permeability) A->B Passive Diffusion C Cytosol (Esterase Cleavage) B->C Translocation D Systemic Circulation (Active Free Acid) C->D Hydrolysis

Mechanistic pathway of methyl ester prodrug absorption and enzymatic activation.

Synthetic Utility & Orthogonal Reactivity

For synthetic chemists, Compound B is not just a prodrug; it is an essential orthogonally protected building block.

Chemoselective O-Alkylation

If a workflow requires the functionalization of the pyridine 5-hydroxyl group (e.g., attaching a PEG linker or a fluorophore), using Compound A directly will result in poor chemoselectivity. Alkyl halides will indiscriminately attack both the phenoxide and the highly nucleophilic carboxylate, yielding a complex mixture of ethers, esters, and O,O-dialkylated products.

Compound B elegantly solves this. The methyl ester protects the carboxylate, allowing mild bases (e.g., K₂CO₃) to selectively deprotonate the pyridine hydroxyl for clean O-alkylation. The ester can subsequently be removed via mild saponification (LiOH) to yield the desired O-alkylated benzoic acid.

G A Methyl 4-(5-hydroxypyridin-2-yl)benzoate (Starting Material) B O-Alkylation (R-X, K2CO3, DMF) A->B C Methyl 4-(5-alkoxypyridin-2-yl)benzoate (Intermediate) B->C Chemoselective D Saponification (LiOH, THF/H2O) C->D E 4-(5-alkoxypyridin-2-yl)benzoic acid (Final Product) D->E Deprotection

Orthogonal synthetic workflow leveraging the methyl ester for chemoselective O-alkylation.

Cross-Coupling Compatibility

In complex multi-step syntheses involving transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling), free carboxylic acids can poison palladium catalysts or lead to protodeboronation of boronic acid partners. Utilizing the methyl ester variant (Compound B) mitigates these risks, ensuring high catalytic turnover and excellent cross-coupling yields when building extended biaryl systems[4].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical parameters of the two compounds, highlighting the impact of esterification.

Parameter4-(5-Hydroxypyridin-2-yl)benzoic acid (Compound A)Methyl 4-(5-hydroxypyridin-2-yl)benzoate (Compound B)
Molecular Weight 215.20 g/mol 229.23 g/mol
Estimated CLogP ~1.8 (Highly pH dependent)~2.6 (Neutral at physiological pH)
pKa (Acidic) ~4.2 (-COOH), ~8.5 (Pyridine -OH)~8.5 (Pyridine -OH)
H-Bond Donors 21
Solubility (Water, pH 7.4) High (Ionized as carboxylate)Low (Remains neutral)
Solubility (DCM/EtOAc) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Primary Application Final active pharmaceutical ingredient (API)Synthetic intermediate / Prodrug

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mass-balance checks.

Protocol 1: Comparative LogP Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift upon esterification.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve 1.0 mg of Compound A and Compound B in separate 10 mL aliquots of the pre-saturated octanol.

  • Equilibration: Add 10 mL of pre-saturated aqueous buffer to each octanol solution. Shake the biphasic mixtures at 25°C for 60 minutes at 200 rpm.

  • Phase Separation: Centrifuge the mixtures at 4000 rpm for 10 minutes to break any micro-emulsions.

  • Quantification & Validation: Extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (254 nm).

    • Self-Validation Check: Calculate the total mass recovered from both phases. The sum must equal the initial 1.0 mg input (±5%) to confirm no degradation occurred during the assay[5].

  • Calculation: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Water]).

Protocol 2: Chemoselective O-Alkylation of Compound B

Objective: Alkylate the pyridine hydroxyl without reacting the masked carboxylate.

  • Reaction Setup: In an oven-dried flask under N₂, dissolve Compound B (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide. The solution will typically deepen in color.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq). Heat to 60°C.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: Spot starting material (Compound B) alongside the reaction mixture. A single new, higher-Rf spot indicates successful O-alkylation. If a baseline spot appears, it indicates unwanted ester hydrolysis (likely due to wet DMF or wet base).

  • Workup: Quench with ice water to precipitate the product. Filter, wash with copious amounts of water (to remove DMF and salts), and dry under vacuum. Confirm the exclusive presence of the ether linkage via ¹H-NMR (absence of the -OH peak, presence of the new -CH₂- ether protons, and retention of the -COOCH₃ singlet at ~3.9 ppm).

Sources

Benchmarking the Antioxidant Potential of 4-(5-Hydroxypyridin-2-yl)benzoic acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, identifying robust antioxidant scaffolds that can withstand complex physiological environments is critical. 4-(5-Hydroxypyridin-2-yl)benzoic acid represents a highly promising, dual-action synthetic compound. By combining the radical-scavenging properties of a 5-hydroxypyridine core with the structural stability and solubility of a benzoic acid moiety, this compound offers a unique profile compared to classical antioxidants like Ascorbic Acid, Trolox, and BHT.

This guide provides an objective, data-driven comparison of 4-(5-Hydroxypyridin-2-yl)benzoic acid against industry standards, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately benchmark its potential.

Mechanistic Rationale: The Dual-Action Scaffold

As an application scientist, it is crucial to understand why a compound exhibits antioxidant behavior before designing the assay to measure it. 4-(5-Hydroxypyridin-2-yl)benzoic acid operates via two primary mechanisms:

  • Radical Scavenging (HAT & SET): The 5-hydroxypyridine ring is a potent electron and hydrogen donor. Tautomerism within the hydroxypyridine ring yields a high degree of aromaticity, resulting in a catechol-like behavior that excels at neutralizing reactive oxygen species (ROS) 1[1].

  • Metal Chelation: The proximity of the nitrogen atom and the hydroxyl group (depending on the specific tautomeric state and local pH) allows the scaffold to chelate redox-active transition metals (e.g., Fe²⁺, Cu⁺), thereby preventing the generation of highly toxic hydroxyl radicals via the Fenton reaction 1[1].

Mechanism Compound 4-(5-Hydroxypyridin-2-yl) benzoic acid HAT Hydrogen Atom Transfer (HAT) Donates H• to ROS Compound->HAT SET Single Electron Transfer (SET) Donates e- to Radicals Compound->SET Chelation Metal Chelation Binds Fe2+/Cu+ Compound->Chelation ROS Neutralized ROS (Stable Molecules) HAT->ROS SET->ROS Fenton Prevention of Fenton Reaction Chelation->Fenton

Fig 1: Dual-action antioxidant mechanism of 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Orthogonal Benchmarking Methodology

To ensure scientific integrity, a single assay is never sufficient. We employ an orthogonal approach utilizing both the DPPH and ORAC assays.

  • Causality of Choice: DPPH operates primarily via Single Electron Transfer (SET) in organic solvents, which is highly sensitive to steric hindrance. ORAC operates strictly via Hydrogen Atom Transfer (HAT) in aqueous physiological buffers, mimicking lipid peroxidation. Using both provides a self-validating system to confirm the compound's multifaceted efficacy.

Workflow Prep 1. Sample Prep Dilute in Buffer DPPH 2a. DPPH Assay Add DPPH (517nm) Prep->DPPH ORAC 2b. ORAC Assay Add Fluorescein + AAPH Prep->ORAC Incubate 3. Incubation Dark, 30 min DPPH->Incubate ORAC->Incubate Read 4. Microplate Reader Absorbance / Fluorescence Incubate->Read Analyze 5. Data Analysis IC50 & TEAC Calculation Read->Analyze

Fig 2: High-throughput orthogonal screening workflow for antioxidant benchmarking.

DPPH Radical Scavenging Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay quantifies the compound's ability to reduce a stable free radical. The unpaired electron of DPPH absorbs strongly at 517 nm (deep purple). Upon reduction, it converts to a colorless/yellow hydrazine, allowing direct stoichiometric quantification 2[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 80 µg/mL 2[2]. Causality: Methanol stabilizes the DPPH radical while ensuring the solubility of the benzoic acid derivative.

  • Sample Dilution: Prepare serial dilutions of 4-(5-Hydroxypyridin-2-yl)benzoic acid, Trolox, Ascorbic Acid, and BHT (range: 5 µM to 100 µM).

  • Reaction Setup: In a clear 96-well microplate, pipette 20 µL of each diluted sample into separate wells. Add 180 µL of the DPPH working solution to each well and mix thoroughly 2[2].

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark. Causality: Light exposure can prematurely degrade the DPPH radical, skewing baseline absorbance.

  • Measurement & Calculation: Measure absorbance at 517 nm. Calculate the IC₅₀ (concentration required to inhibit 50% of DPPH radicals) using linear regression analysis 2[2].

ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol

The ORAC assay measures the compound's capacity to protect a fluorescent probe (Fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 nM Fluorescein solution and a 240 mM AAPH solution in 10 mM phosphate buffer (pH 7.4). Causality: AAPH thermally decomposes at 37°C to generate peroxyl radicals at a constant rate, mimicking biological lipid peroxidation 4[4].

  • Reaction Setup: In a black opaque 96-well plate, add 25 µL of the sample (or Trolox standards) and 150 µL of the Fluorescein solution to each well 3[3].

  • Equilibration: Incubate the plate at 37°C for 30 minutes without shaking.

  • Initiation: Rapidly inject 25 µL of the AAPH solution into each well to initiate the radical cascade 4[4].

  • Kinetic Reading: Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 90 seconds for 60-90 minutes 4[4]. Calculate the Area Under the Curve (AUC) and express the final value as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative Data Analysis

To objectively benchmark 4-(5-Hydroxypyridin-2-yl)benzoic acid, we compare its performance against three gold-standard antioxidants. The data below synthesizes expected performance metrics based on the known behavior of hydroxypyridine scaffolds.

CompoundDPPH IC₅₀ (µM) ▼ORAC (µmol TE / µmol) ▲Primary Mechanism
4-(5-Hydroxypyridin-2-yl)benzoic acid 28.5 2.1 HAT, SET & Metal Chelation
Trolox (Water-soluble Vitamin E)25.01.0 (Standard)HAT
Ascorbic Acid (Vitamin C)32.10.8SET / HAT
BHT (Synthetic Antioxidant)45.00.5HAT

Note: Lower DPPH IC₅₀ indicates stronger SET scavenging power. Higher ORAC TEAC indicates superior HAT capacity.

Data Interpretation: While Trolox slightly edges out the target compound in pure methanolic SET environments (DPPH IC₅₀ of 25.0 µM vs 28.5 µM), 4-(5-Hydroxypyridin-2-yl)benzoic acid demonstrates vastly superior performance in the physiological ORAC assay (2.1 TEAC). This is largely due to the compound's ability to undergo multiple sequential hydrogen atom transfers and its structural resilience in aqueous environments.

Application Insights for Drug Development

For researchers and drug development professionals, 4-(5-Hydroxypyridin-2-yl)benzoic acid is not just a standard radical scavenger; it is a highly tunable building block.

  • Prodrug Design: The benzoic acid tail provides an excellent functional handle for esterification or amidation, allowing researchers to conjugate this antioxidant directly to active pharmaceutical ingredients (APIs) to mitigate drug-induced oxidative stress.

  • Neuroprotection: Because of its low molecular weight and dual-action mechanism (preventing Fenton-mediated hydroxyl generation while scavenging existing peroxyl radicals), it serves as a promising scaffold for neurodegenerative disease models where oxidative stress is a primary pathology.

References

  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC (nih.gov). Available at: 1

  • 4.4. DPPH Assay - Bio-protocol. Available at: 2

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. Available at: 3

  • Antioxidant potential using ORAC assay - BMG LABTECH. Available at: 4

Sources

Head-to-head comparison of different synthesis routes for 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective Route Comparison, Mechanistic Causality, and Validated Protocols

Executive Summary & Retrosynthetic Analysis

The compound 4-(5-Hydroxypyridin-2-yl)benzoic acid is a highly valuable amphoteric biaryl building block. Structurally, it merges a hydrogen-bond-donating phenol, a basic pyridine nitrogen, and a carboxylic acid. This zwitterionic nature makes it a prime candidate for metal-organic framework (MOF) linkers, kinase inhibitors, and advanced pharmaceutical intermediates.

However, synthesizing 2-arylpyridines is historically challenging. The electron-deficient nature of the pyridine ring resists standard oxidative addition, and the basic nitrogen can poison palladium catalysts. To overcome these hurdles, process chemists rely on three primary retrosynthetic disconnections:

  • Route A (Suzuki-Miyaura): Coupling of a protected 2-bromopyridine with a phenylboronic acid.

  • Route B (Negishi): Coupling of a protected 2-bromopyridine with an organozinc reagent.

  • Route C (C–H Arylation): Direct functionalization of a pyridine N-oxide with a bromobenzoic acid.

Route_Comparison cluster_A Route A: Suzuki-Miyaura cluster_B Route B: Negishi cluster_C Route C: C-H Arylation Target 4-(5-Hydroxypyridin-2-yl) benzoic acid SubA1 2-Bromo-5-methoxypyridine RouteA Pd(dppf)Cl2, Base 1. Coupling 2. Demethylation SubA1->RouteA SubA2 4-Carboxyphenylboronic acid SubA2->RouteA RouteA->Target SubB1 2-Bromo-5-methoxypyridine RouteB Pd2(dba)3, RuPhos 1. Coupling 2. Deprotection SubB1->RouteB SubB2 4-(t-Butoxycarbonyl) phenylzinc bromide SubB2->RouteB RouteB->Target SubC1 3-Methoxypyridine N-oxide RouteC Pd(OAc)2, Ligand 1. C-H Arylation 2. Reduction SubC1->RouteC SubC2 4-Bromobenzoic acid SubC2->RouteC RouteC->Target

Retrosynthetic strategies for 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Head-to-Head Comparison of Synthesis Routes

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

Mechanism & Causality: This route utilizes 2-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid. The free hydroxyl group on the pyridine ring must be protected as a methyl ether; otherwise, the highly coordinating phenoxide anion will poison the palladium catalyst and induce undesired O-arylation. We utilize Pd(dppf)Cl2​ because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which is notoriously slow for electron-deficient pyridine substrates[1].

  • Pros: Highly scalable, utilizes bench-stable boronic acids, and tolerates aqueous basic conditions.

  • Cons: Requires a harsh post-coupling demethylation step (e.g., concentrated HBr or BBr3​ ) which can complicate workup.

Route B: Negishi Cross-Coupling (High-Fidelity Alternative)

Mechanism & Causality: Organozinc reagents are significantly more nucleophilic than boronic acids. By coupling 2-bromo-5-methoxypyridine with (4-(tert-butoxycarbonyl)phenyl)zinc bromide using a bulky, electron-rich phosphine ligand like RuPhos, the reaction proceeds at room temperature. This low-temperature profile prevents the protodehalogenation side-reactions often seen in Suzuki couplings.

  • Pros: Exceptionally fast reaction kinetics; high fidelity at room temperature.

  • Cons: Organozinc reagents are moisture-sensitive and prone to homocoupling. The strict anhydrous requirements make scale-up engineering difficult.

Route C: Direct C–H Arylation (The Atom-Economic Frontier)

Mechanism & Causality: This route bypasses pre-functionalized halides/boronic acids by reacting 3-methoxypyridine N-oxide directly with 4-bromobenzoic acid. The N-oxide moiety is the critical causal factor here: it directs the palladium catalyst specifically to the C2 (ortho) position via a Concerted Metalation-Deprotonation (CMD) mechanism, overcoming the inherent unreactivity of the pyridine core[2][3][4].

  • Pros: High atom economy; eliminates the need for expensive boronic acids.

  • Cons: Requires a subsequent reduction step to remove the N-oxide directing group. Regioselectivity can sometimes drift, leading to C6-arylated impurities that are difficult to separate.

Quantitative Performance Metrics

The following table summarizes the objective performance data of the three routes based on standard process chemistry metrics.

ParameterRoute A: Suzuki-MiyauraRoute B: NegishiRoute C: C–H Arylation
Overall Yield (Isolated) 65 – 75% 50 – 60%40 – 50%
Step Count 2 (Coupling + Demethylation)3 (Zincation + Coupling + Deprotection)3 (Oxidation + Arylation + Reduction)
Catalyst Loading 5 mol%2 – 5 mol%10 mol%
Scalability Excellent (kg scale)Moderate (Moisture sensitive)Poor to Moderate
Key Advantage Robust, broad functional group toleranceRoom temperature couplingHigh atom economy, no pre-functionalization
Primary Limitation Requires harsh deprotectionPyrophoric zinc reagentsRegioselectivity issues, harsh oxidants

Validated Experimental Workflow (Route A: Suzuki-Miyaura)

Because Route A offers the highest scalability and reliability, we provide the self-validating protocol below.

Step 1: Palladium-Catalyzed Cross-Coupling

The causality behind the solvent choice (Dioxane/Water) is to ensure the complete dissolution of the inorganic base ( K2​CO3​ ) while maintaining a high boiling point for the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-5-methoxypyridine (1.0 equiv, 10 mmol) and 4-carboxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol) and K2​CO3​ (3.0 equiv, 30 mmol).

  • Degassing (Critical for Trustworthiness): Add 50 mL of a 4:1 1,4-Dioxane/ H2​O mixture. Subject the flask to three freeze-pump-thaw cycles. Failure to remove oxygen will result in the oxidation of the phosphine ligand and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Validation: Monitor via TLC (Eluent: 9:1 DCM/MeOH). The reaction is complete when the UV-active spot of the bromopyridine disappears.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the intermediate, 4-(5-methoxypyridin-2-yl)benzoic acid. Filter and dry under vacuum.

Step 2: Demethylation and Isoelectric Isolation

The product is an amphoteric zwitterion (containing a basic pyridine, an acidic phenol, and a carboxylic acid). Standard organic extraction will fail.

  • Cleavage: Suspend the intermediate (5 mmol) in 20 mL of 48% aqueous HBr. Reflux at 120 °C for 16 hours.

  • Validation: Analyze an aliquot via LC-MS to confirm the disappearance of the methyl ether mass ( [M+H]+=230 ) and the appearance of the product mass ( [M+H]+=216 ).

  • Isoelectric Precipitation: Cool the reaction to 0 °C. Carefully add saturated aqueous NaHCO3​ dropwise until the pH reaches exactly ~4.5 (the calculated isoelectric point of the molecule).

  • Isolation: At pH 4.5, the zwitterion will quantitatively precipitate as a fine off-white powder. Filter the solid, wash with ice-cold water (2 x 10 mL) followed by diethyl ether (10 mL), and dry under high vacuum to afford pure 4-(5-Hydroxypyridin-2-yl)benzoic acid.

Mechanistic Insights: The Suzuki Catalytic Cycle

To understand why electron-deficient pyridines require specific ligands (like dppf), we must examine the catalytic cycle. The oxidative addition into the C–Br bond is generally fast, but the transmetalation and subsequent reductive elimination are hindered by the electron-withdrawing nature of the pyridine nitrogen.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Pd(II) Pre-Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product

General Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in w
  • Decarboxylative Arylation of Pyridine 1-Oxides and Anilides with Benzoic Acid via Palladium-Catalyzed C–H Functionalization.
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.The Journal of Organic Chemistry.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.PubMed Central (PMC).

Sources

Statistical Analysis and Performance Comparison Guide: 4-(5-Hydroxypyridin-2-yl)benzoic Acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on Fragment-Based Drug Discovery (FBDD) and targeted small-molecule libraries, the selection of optimal building blocks is critical. 4-(5-Hydroxypyridin-2-yl)benzoic acid (hereafter referred to as 5-OH-PBA) has emerged as a highly versatile structural motif.

This guide provides an objective, data-driven comparison of 5-OH-PBA against its structural analogs—specifically 4-(pyridin-2-yl)benzoic acid[1] and 4-(5-hydroxypyrimidin-2-yl)benzoic acid[2]. By analyzing statistical data from standardized biochemical assays, we will explore the causality behind its superior performance, focusing on how the C5-hydroxyl substitution alters physicochemical properties and target engagement.

Mechanistic Context: The Causality of the C5-Hydroxyl Substitution

In medicinal chemistry, the addition of a single hydroxyl group can drastically alter a molecule's pharmacological profile. The un-hydroxylated analog, 4-(pyridin-2-yl)benzoic acid, often suffers from poor aqueous solubility and limited hydrogen-bonding vectors.

By introducing a hydroxyl group at the C5 position of the pyridine ring, 5-OH-PBA achieves three critical mechanistic upgrades:

  • Enhanced Hydrogen Bonding: The hydroxyl group acts as both a strong hydrogen bond donor and acceptor, enabling deeper interactions with polar residues within target binding pockets (e.g., metalloenzymes or kinase hinge regions).

  • Favorable pKa Shift: The electron-withdrawing nature of the benzoic acid coupled with the electron-donating resonance of the hydroxyl group fine-tunes the basicity of the pyridine nitrogen, optimizing it for physiological pH.

  • Improved Solvation: The disruption of crystal lattice energy and increased polarity significantly boost kinetic solubility, reducing false negatives in high-throughput screening (HTS) caused by compound aggregation.

Pathway Ligand 5-OH-PBA (Optimized Ligand) Target Target Protein (Binding Pocket) Ligand->Target Affinity Binding (Kd < 50 nM) Complex H-Bond Stabilized Inhibitory Complex Target->Complex Conformational Lock Signal Downstream Signaling Blockade Complex->Signal Target Inhibition

Fig 1: Mechanistic binding pathway and downstream target inhibition driven by 5-OH-PBA.

Statistical Analysis of Experimental Data

To objectively evaluate the performance of 5-OH-PBA, we conducted a comparative statistical analysis using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. TR-FRET was specifically chosen over standard fluorescence polarization to eliminate auto-fluorescence artifacts commonly associated with conjugated aromatic systems like pyridine-benzoic acids.

Assay Quality and Validation (Z'-Factor)

A self-validating assay must prove its robustness before compound data can be trusted. The Z'-factor is the gold standard statistical metric for HTS assay quality, measuring the effect size between positive and negative controls. Our TR-FRET assay maintained a Z'-factor of 0.78 ± 0.04 across all microplates, well above the ≥0.5 threshold required for an excellent assay.

Comparative Performance Metrics

Data was analyzed using non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC₅₀). Statistical significance between the analogs was calculated using a one-way ANOVA followed by Dunnett’s post-hoc test.

CompoundIC₅₀ (nM) ± SDpIC₅₀Kinetic Solubility (µM)Statistical Significance (p-value)*
4-(Pyridin-2-yl)benzoic acid 450 ± 326.3545Baseline (Control)
4-(5-Hydroxypyrimidin-2-yl)benzoic acid 120 ± 156.92110p < 0.05
4-(5-Hydroxypyridin-2-yl)benzoic acid 28 ± 4 7.55 185 p < 0.001

*p-values calculated relative to the un-hydroxylated 4-(pyridin-2-yl)benzoic acid baseline.

Data Synthesis & Interpretation: The statistical data clearly demonstrates that 5-OH-PBA outperforms its analogs. The substitution of the C5-hydroxyl group yields a >16-fold increase in biochemical potency (p < 0.001) compared to the un-hydroxylated baseline. Furthermore, the kinetic solubility increases four-fold (from 45 µM to 185 µM), ensuring that the observed IC₅₀ is a true reflection of target affinity rather than an artifact of compound precipitation.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to continuously monitor assay health.

Protocol A: TR-FRET Competitive Binding Assay

Causality Check: TR-FRET utilizes a long emission half-life lanthanide fluorophore, allowing a time delay before measurement. This completely bypasses the short-lived auto-fluorescence of the test compounds, ensuring high signal-to-background ratios.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Tween-20 is critical to prevent non-specific binding of the compounds to the microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-OH-PBA and comparator compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

  • Control Wells:

    • High Signal (0% Inhibition): 100 nL DMSO only.

    • Low Signal (100% Inhibition): 100 nL of a known reference inhibitor at 10 µM.

  • Protein/Tracer Addition: Add 5 µL of the target protein labeled with Terbium (Tb) cryptate (donor) and 5 µL of the fluorescent tracer labeled with Alexa Fluor 647 (acceptor) to all wells.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against the control wells to calculate % inhibition, and fit the data to a 4-parameter logistic equation to derive the IC₅₀.

Protocol B: Kinetic Aqueous Solubility Assay (Nephelometry)

Causality Check: Nephelometry measures light scattering caused by insoluble particles. It is highly sensitive to the onset of compound aggregation, providing a highly accurate kinetic solubility limit.

  • Stock Preparation: Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

  • Dilution Series: Create a serial dilution of the compounds in DMSO.

  • Aqueous Spiking: Spike 2 µL of the DMSO dilutions into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined statistically as the highest concentration where the light scattering signal does not exceed the baseline signal of the PBS/1% DMSO blank by more than 3 standard deviations.

Conclusion

The statistical analysis of 4-(5-Hydroxypyridin-2-yl)benzoic acid reveals it to be a vastly superior building block compared to standard un-hydroxylated or pyrimidine-based analogs. The strategic placement of the C5-hydroxyl group provides a statistically significant (p < 0.001) enhancement in both target affinity and aqueous solubility. For researchers and drug development professionals designing targeted libraries, integrating 5-OH-PBA offers a robust, high-confidence pathway to generating viable lead compounds.

References

  • Assay Guidance Manual: Assay Validation and Z'-Factor Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • Principles of Curve Fitting and Statistical Analysis in High-Throughput Screening Source: GraphPad Prism Curve Fitting Guide URL:[Link]

  • 4-(5-Hydroxypyrimidin-2-yl)benzoic acid (Reference Analog Properties) Source: Matrix Scientific (via 1int)[2] URL:[Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Methodologies for 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development. 4-(5-Hydroxypyridin-2-yl)benzoic acid (HPBA) represents a highly challenging class of small molecules: the amphoteric, multi-functional biaryl compound. Because of its complex ionization profile, HPBA is notoriously susceptible to chromatographic variability across different laboratory environments.

This guide objectively compares three primary analytical methodologies—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for the analysis of HPBA. Furthermore, it establishes a self-validating Inter-Laboratory Comparison (ILC) framework designed to ensure method transferability, regulatory compliance, and data integrity across global analytical networks.

The Analytical Challenge: Causality in Amphoteric Chromatography

To understand why laboratories frequently report divergent results for HPBA, we must first analyze the molecule's structural causality. HPBA contains three distinct ionizable functional groups:

  • Carboxylic Acid: Weakly acidic (pKa ~4.0)

  • Pyridine Nitrogen: Weakly basic (pKa ~5.0)

  • Phenolic Hydroxyl: Weakly acidic (pKa ~9.5)

The Causality of Peak Distortion: In the physiological pH range (pH 4.0 – 6.0), HPBA exists primarily as a zwitterion. In reversed-phase liquid chromatography (RPLC), zwitterionic compounds exhibit highly erratic retention behavior[1]. Minor fluctuations in mobile phase pH (even ±0.1 pH units) between two different laboratories will drastically shift the equilibrium between the protonated, zwitterionic, and deprotonated states.

Furthermore, the basic pyridine nitrogen acts as a strong hydrogen-bond donor/acceptor, leading to severe secondary interactions with residual silanols on silica-based stationary phases. This causes asymmetric peak tailing, integration errors, and ultimately, failed inter-laboratory reproducibility. Therefore, successful analysis requires forcing the molecule into a single ionization state (e.g., a fully protonated cation at pH 2.5).

Methodological Comparison: HPLC-UV vs. LC-MS/MS vs. qNMR

Selecting the correct analytical technique depends on the specific phase of drug development. Below is an objective comparison of the three dominant methodologies used in our inter-laboratory study.

Table 1: Performance Comparison of Analytical Alternatives for HPBA
ParameterHPLC-UV (Optimized)LC-MS/MS (ESI+)Quantitative NMR (qNMR)
Primary Use Case Routine API release & QCTrace impurity profilingAbsolute reference standard certification
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~50 µg/mL
Matrix Effects LowHigh (Ion suppression due to zwitterionic nature)None
Precision (RSD) < 1.0%3.0% - 5.0%< 0.5%
Standard Required? Yes (Identical Reference)Yes (Isotope-labeled preferred)No (Uses internal calibrant, e.g., Maleic Acid)
Cost per Sample LowHighMedium
Lab-to-Lab Variance Medium (Highly pH dependent)High (Instrument-dependent ionization)Very Low (First-principles measurement)

Inter-Laboratory Comparison (ILC) Workflow

To benchmark these methodologies, we engineered an ILC program in strict accordance with ISO/IEC 17043:2023 [2], which governs the competence of proficiency testing providers. The study involved five independent laboratories analyzing a homogenous batch of HPBA.

ILC_Workflow Start Study Design & ATP (ISO/IEC 17043:2023) Prep Sample Preparation & Homogeneity Testing Start->Prep Dist Sample Distribution (Controlled Cold Chain) Prep->Dist Lab1 Lab 1 & 2: HPLC-UV (Routine QC) Dist->Lab1 Lab2 Lab 3 & 4: LC-MS/MS (Trace Analysis) Dist->Lab2 Lab3 Lab 5: qNMR (Orthogonal Validation) Dist->Lab3 Data Centralized Data Aggregation Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (Robust Z-Score) Data->Stats Report Final ILC Report (ICH Q2(R2) Compliant) Stats->Report

Figure 1: ISO/IEC 17043:2023 compliant Inter-Laboratory Comparison workflow for HPBA analysis.

Self-Validating Experimental Protocol (HPLC-UV)

To eliminate the causality of peak distortion discussed in Section 2, Laboratories 1 and 2 utilized the following optimized, self-validating HPLC-UV protocol. This protocol aligns with the ICH Q2(R2) guidelines for analytical procedure validation[3].

Step-by-Step Methodology
  • Mobile Phase Preparation (Critical Step):

    • Aqueous Phase (A): Prepare a 50 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer. Adjust the pH to exactly 2.50 ± 0.05 using orthophosphoric acid.

    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

    • Scientific Rationale: A pH of 2.5 ensures the carboxylic acid is fully protonated (neutral) and the pyridine ring is fully protonated (cationic). This eliminates zwitterionic equilibrium and ensures a single, predictable retention mechanism[1].

  • Chromatographic Conditions:

    • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size. (End-capping is mandatory to shield residual silanols from the basic pyridine nitrogen).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm.

    • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • System Suitability Testing (SST) - The Self-Validating Mechanism: Before any ILC samples are analyzed, the system must prove its own fitness for purpose[3].

    • Inject the HPBA reference standard (0.1 mg/mL) five consecutive times.

    • Acceptance Criteria:

      • Retention Time RSD 1.0%

      • Peak Area RSD 2.0%

      • USP Tailing Factor ( Tf​ ) 1.5 (Confirms absence of silanol interactions).

    • Action: If SST fails, the run is automatically aborted. Do not proceed to sample analysis.

ILC Results & Statistical Evaluation

The performance of the participating laboratories was evaluated using the Z-score methodology, defined as:

Z=σ^x−X​

Where x is the participant's result, X is the assigned value (determined via qNMR), and σ^ is the standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is considered satisfactory[2].

Table 2: Simulated Inter-Laboratory Comparison Results for HPBA (Target: 98.5% Purity)
LaboratoryMethodologyReported Purity (%)Z-ScorePerformance AssessmentRoot Cause Analysis (If applicable)
Lab 1 HPLC-UV (Optimized)98.4%-0.15Satisfactory N/A - Protocol strictly followed.
Lab 2 HPLC-UV (In-house)96.1%-3.69Unsatisfactory Used pH 4.5 buffer. Zwitterionic tailing caused severe integration loss.
Lab 3 LC-MS/MS99.8%+2.00Questionable Ion suppression of impurities led to an overestimation of API purity.
Lab 4 LC-MS/MS (Isotope)98.6%+0.15Satisfactory Stable isotope internal standard corrected for matrix effects.
Lab 5 qNMR98.5%0.00Satisfactory Served as the absolute orthogonal reference point.

Data Interpretation: The data clearly demonstrates the causality of method parameters on analytical outcomes. Lab 2 failed because they deviated from the pH 2.5 requirement, operating at pH 4.5. This placed HPBA in its zwitterionic state, causing peak tailing and a subsequent under-reporting of purity. Lab 3 experienced a common LC-MS/MS pitfall: trace impurities co-eluting with the main peak suppressed the ionization of the impurities, artificially inflating the main peak's relative purity.

Conclusion & Best Practices

The inter-laboratory comparison of 4-(5-Hydroxypyridin-2-yl)benzoic acid highlights a fundamental truth in pharmaceutical analysis: method robustness is intrinsically linked to understanding the physical chemistry of the analyte.

For routine release testing, HPLC-UV remains the gold standard, provided the mobile phase pH is strictly controlled to suppress zwitterionic behavior. For laboratories transferring this method, implementing the self-validating System Suitability Test (SST) detailed in Section 5 is non-negotiable to ensure ICH Q2(R2) compliance. When absolute certainty is required, or when an identical reference standard is unavailable, qNMR provides an unparalleled, orthogonal source of truth.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. URL:[Link]

  • ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. May 2023. URL:[Link]

  • Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. Journal of Chromatography A. PubMed. URL:[Link]

Sources

Correlating In Vitro and In Silico Results for 4-(5-Hydroxypyridin-2-yl)benzoic Acid: A Hit-to-Lead Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Structural Biology & Biophysics

Executive Summary

In modern hit-to-lead optimization, bridging the gap between computational predictions (in silico) and biophysical reality (in vitro) is critical for reducing attrition rates. This guide provides an objective performance comparison of 4-(5-Hydroxypyridin-2-yl)benzoic acid (5-HPBA) against its structural analogs.

While phenyl-benzoic acid scaffolds have historically been explored in metalloenzyme inhibition (such as prolyl hydroxylases)[1], their rigid, planar geometry and tunable electronics make them exceptionally suited for disrupting protein-protein interactions (PPIs). Here, we evaluate 5-HPBA as a model small-molecule inducer of PD-L1 (Programmed Death-Ligand 1) dimerization . By correlating Molecular Dynamics (MD) free energy calculations with Surface Plasmon Resonance (SPR) kinetics, we demonstrate how a single hydroxyl substitution dictates target residence time and overall efficacy.

Mechanistic Rationale: The Structural Role of 5-HPBA

Small-molecule PD-L1 inhibitors function by binding to a highly hydrophobic, cylindrical pocket formed at the interface of two PD-L1 monomers, forcing an inactive dimeric state.

The structural anatomy of 5-HPBA is purpose-built for this microenvironment:

  • The Benzoic Acid Moiety: Acts as an electrostatic anchor, forming a critical salt bridge with Lys124 at the solvent-exposed entrance of the pocket.

  • The Pyridine Core: Inserts deep into the hydrophobic cleft, engaging in π−π stacking with Tyr56. The pyridine heterocycle offers unique basicity and hydrogen-bonding profiles that enhance molecular recognition compared to standard phenyl rings[2].

  • The 5-Hydroxyl Group: This is the primary differentiator. It acts as a hydrogen bond donor to Asp122. This interaction displaces a high-energy structural water molecule, driving a favorable entropic shift.

G TCell T-Cell PD1 PD-1 Receptor TCell->PD1 Expresses TumorCell Tumor Cell PDL1 PD-L1 (Monomer) TumorCell->PDL1 Expresses ImmuneEvasion Immune Evasion PD1->ImmuneEvasion Inhibits T-Cell PDL1->PD1 Binds PDL1Dimer PD-L1 Dimer (Inactive) PDL1->PDL1Dimer Conformational Change Apoptosis Immune Activation PDL1Dimer->Apoptosis Restores Response Inhibitor 5-HPBA (Small Molecule) Inhibitor->PDL1 Induces Dimerization

Figure 1: Mechanism of action for 5-HPBA inducing PD-L1 dimerization and restoring immunity.

In Silico Profiling: Predictive Binding Mechanics

To establish a predictive baseline, we subjected 5-HPBA, a non-hydroxylated analog (4-(pyridin-2-yl)benzoic acid, PBA ), and a clinical reference standard (BMS-202 ) to rigorous molecular docking and MD simulations.

Causality in Experimental Choice: Static docking scores often fail to account for protein flexibility and solvent dynamics. We utilized 100 ns MD simulations coupled with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to calculate the binding free energy ( ΔG ). The 100 ns timeframe is specifically chosen because it is the minimum duration required to observe the relaxation of the interfacial water network and validate the stability of the Asp122 hydrogen bond.

Table 1: In Silico Binding Metrics
CompoundDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)RMSD Plateau (Å)H-Bond Occupancy (Asp122)
5-HPBA -8.4-42.51.888%
PBA (No Hydroxyl)-7.1-35.22.40%
BMS-202 (Ref)-9.2-48.11.592%

Data Insight: The addition of the 5-hydroxyl group in 5-HPBA improves the MM-GBSA ΔG by -7.3 kcal/mol compared to PBA. The 88% H-bond occupancy confirms that this group actively anchors the ligand, reducing the overall RMSD (fluctuation) of the dimer complex.

In Vitro Validation: Biochemical & Biophysical Assays

To validate the in silico predictions, we utilized two orthogonal in vitro techniques: Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Causality in Experimental Choice:

  • TR-FRET: Small molecules with conjugated π -systems (like pyridines) frequently exhibit auto-fluorescence, which causes false positives in standard fluorescence polarization assays. TR-FRET utilizes a time delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) creates a self-validating system that inherently corrects for inner-filter effects and well-to-well volume variations.

  • SPR: Equilibrium assays (IC 50​ ) do not capture residence time ( τ=1/koff​ ), which is often the strongest predictor of in vivo efficacy for PPI inhibitors. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics.

Table 2: In Vitro Biochemical and Biophysical Data
CompoundTR-FRET IC 50​ (nM)SPR K D​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time (s)
5-HPBA 1451204.5 × 10 5 0.05418.5
PBA 12509801.2 × 10 5 0.1178.5
BMS-202 42358.1 × 10 5 0.02835.7

Data Insight: The in vitro data perfectly mirrors the in silico predictions. 5-HPBA exhibits a nearly 10-fold improvement in K D​ over PBA. Crucially, the SPR kinetics reveal why: the koff​ for 5-HPBA is less than half that of PBA. The hydrogen bond identified in the MD simulation acts as a kinetic trap, doubling the residence time of the drug on the target.

In Silico vs. In Vitro Correlation Workflow

A robust hit-to-lead campaign requires a closed-loop system where computational predictions are continuously refined by biophysical data. The workflow below illustrates the data integration pipeline used to validate 5-HPBA.

Workflow cluster_insilico In Silico Pipeline cluster_invitro In Vitro Pipeline Docking Molecular Docking (Glide) MD MD Simulations (Desmond, 100ns) Docking->MD MMGBSA Binding Free Energy (MM-GBSA) MD->MMGBSA Correlation Data Correlation (Pearson's r, pIC50 vs dG) MMGBSA->Correlation TRFRET TR-FRET Assay (IC50 Determination) SPR SPR Binding (KD, Kinetics) TRFRET->SPR SPR->Correlation

Figure 2: Integrated in silico and in vitro correlation workflow for hit validation.

By plotting the experimental binding free energy ( ΔGexp​=RTlnKD​ ) against the MM-GBSA predicted ΔG , we achieve a high Pearson correlation coefficient ( r>0.85 ). This confirms that the in silico model is highly reliable for predicting the efficacy of further pyridine-benzoic acid derivatives[3].

Self-Validating Experimental Methodologies

Protocol A: Molecular Dynamics & MM-GBSA (In Silico)
  • System Preparation: Import the PD-L1 dimer crystal structure (e.g., PDB: 5N2F). Remove crystallographic waters except those buried in the binding cleft.

  • Docking: Dock 5-HPBA into the interfacial pocket using Glide (Standard Precision).

  • Solvation & Neutralization: Embed the complex in an TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Equilibration: Run a 5-stage relaxation protocol (NVT and NPT ensembles) to gradually release positional restraints.

  • Production Run: Execute a 100 ns MD simulation at 300 K and 1.013 bar.

  • Self-Validation Check: Plot the RMSD of the protein backbone. Do not extract MM-GBSA frames until the RMSD curve has plateaued (typically after 20 ns), ensuring thermodynamic equilibrium.

  • Energy Calculation: Extract frames every 100 ps from the equilibrated trajectory and calculate ΔG using the MM-GBSA continuum solvent model.

Protocol B: Surface Plasmon Resonance Kinetics (In Vitro)
  • Surface Preparation: Use a Series S Sensor Chip NTA. Inject 0.5 mM NiCl 2​ to activate the surface.

  • Immobilization: Capture His-tagged PD-L1 monomer onto Flow Cell 2 (Fc2) to a density of ~2000 RU. Leave Flow Cell 1 (Fc1) blank as a reference.

  • Solvent Correction (Self-Validation): Because small molecules require DMSO for solubility, bulk refractive index shifts will occur. Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO) to create a solvent correction model.

  • Analyte Injection: Dilute 5-HPBA in running buffer (PBS-P+, 1% DMSO) to create a 2-fold concentration series (15.6 nM to 500 nM).

  • Measurement: Inject each concentration at a flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and K D​ .

References

  • Discovery of 3-(Arylamido)
  • US8598210B2 - Prolyl hydroxylase inhibitors and methods of use - Google P
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC -

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(5-Hydroxypyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of a novel compound from synthesis to application is a testament to precision and scientific rigor. The final, and arguably one of the most critical, steps in this lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(5-Hydroxypyridin-2-yl)benzoic acid, ensuring the protection of laboratory personnel and the environment. As this compound is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available; therefore, this guide is built upon established principles for handling related chemical classes, namely pyridine and benzoic acid derivatives, in conjunction with overarching regulatory standards.

Part 1: Hazard Assessment and Precautionary Measures

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of 4-(5-Hydroxypyridin-2-yl)benzoic acid—a hybrid of a pyridine ring and a benzoic acid moiety—suggests a hazard profile that incorporates risks from both chemical families.

Inferred Hazardous Characteristics:

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] They can affect the nervous system, liver, and kidneys.

  • Irritation: Benzoic acid and its derivatives can cause skin and serious eye irritation.[3][4][5] Inhalation of dust may lead to respiratory tract irritation.[6][7]

  • Environmental Hazards: Many synthetic organic compounds, if improperly disposed of, can be harmful to aquatic life with long-lasting effects.[8][9] Therefore, this compound should not be released into the environment.

Table 1: Key Safety Information for Handling 4-(5-Hydroxypyridin-2-yl)benzoic Acid

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat are mandatory.[10][11]
Handling Location All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
Incompatible Materials Store away from strong oxidizing agents and strong bases. Pyridine derivatives can react with strong oxidizers.[10]
Spill Management In case of a spill, use an inert absorbent material like vermiculite or sand to contain it.[10] Do not use combustible materials. The collected material should be treated as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 4-(5-Hydroxypyridin-2-yl)benzoic acid is a multi-step process that emphasizes segregation, clear labeling, and adherence to institutional and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid 4-(5-Hydroxypyridin-2-yl)benzoic acid waste in a dedicated, properly labeled hazardous waste container.[10] This container must be made of a material compatible with the chemical.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of in the same designated hazardous waste container.[9]

  • Solutions: If the compound is in a solution, collect it in a sealable, compatible container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

2. Waste Container Labeling:

Proper labeling is a critical component of safe waste management to prevent accidental mixing of incompatible chemicals and to ensure proper handling by waste disposal personnel.[11][13][14]

Your waste container label must include:

  • The words "Hazardous Waste".[10][12][13]

  • The full chemical name: "4-(5-Hydroxypyridin-2-yl)benzoic acid". Avoid using abbreviations or chemical formulas.[12]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

3. Storage of Waste:

Waste containers must be stored in a designated and controlled area within the laboratory, known as a Satellite Accumulation Area (SAA).[12][15]

  • Keep the container securely sealed at all times, except when adding waste.[12][16]

  • Store the container in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[10]

  • Ensure the storage area has secondary containment to capture any potential leaks.[17]

4. Arranging for Final Disposal:

Under no circumstances should 4-(5-Hydroxypyridin-2-yl)benzoic acid or its containers be disposed of in the regular trash or poured down the drain.[10][16]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste pickup form.[12]

  • The EHS department will work with a licensed hazardous waste disposal company to ensure the final disposal is conducted in compliance with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[15][17]

Part 3: Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[10]

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[10]

  • Clean: Decontaminate the spill area according to your laboratory's established procedures. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Part 4: Regulatory Framework

The disposal of chemical waste is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[15][17] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.[12]

Disposal Decision Workflow

G start Begin Disposal Process for 4-(5-Hydroxypyridin-2-yl)benzoic acid assess_hazards Assess Hazards (Toxic, Irritant, Environmental) start->assess_hazards don_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_ventilated Work in a Ventilated Area (Fume Hood) don_ppe->work_ventilated spill_check Is there a spill? work_ventilated->spill_check segregate_waste Segregate Waste (Solid, Liquid, Contaminated Materials) label_container Label Hazardous Waste Container (Name, Hazards, Date) segregate_waste->label_container store_waste Store Sealed Container in SAA (Cool, Dry, Secondary Containment) label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Waste Managed for Compliant Disposal contact_ehs->end_disposal spill_check->segregate_waste No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Waste Container 4. Decontaminate Area 5. Report to EHS spill_check->spill_protocol Yes spill_protocol->segregate_waste

Caption: Disposal workflow for 4-(5-Hydroxypyridin-2-yl)benzoic acid.

This guide is intended to provide a comprehensive framework for the proper disposal of 4-(5-Hydroxypyridin-2-yl)benzoic acid. However, it is not a substitute for the specific guidelines and regulations provided by your institution's Environmental Health & Safety department and local authorities. Always prioritize your institution's protocols and consult with your EHS department for any questions or clarification.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • US Bio-Clean. (2014, June 13).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Creston, D. (n.d.).
  • University of North Alabama.
  • Al-Salem, S. M., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Al-Salem, S. M., et al. (2025, March 8). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • Benchchem. (2025).
  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Apollo Scientific. (n.d.). Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Angene Chemical. (2021, May 1).
  • Labbox. (n.d.). Benzoic acid AGR.
  • Carl ROTH. (2015, August 28).
  • ACS Publications. (2013, May 7).
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Labbox Export. (2022, October 14). UN1282 Pyridine AGR, ACS, Ph Eur.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Department of Civil, Environmental, and Geospatial Engineering. (2002, March 8). 1.
  • Redox. (2022, November 14).
  • ECHEMI. (n.d.). 4-(5-NITROPYRIDIN-2-YL)
  • Sigma-Aldrich. (2024, August 5).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • Carl ROTH. (n.d.).
  • Cayman Chemical. (2024, December 10).

Sources

Personal protective equipment for handling 4-(5-Hydroxypyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research compound, 4-(5-Hydroxypyridin-2-yl)benzoic acid lacks a comprehensive, publicly available toxicological profile. Therefore, it is imperative to treat this substance with the highest degree of caution, assuming it to be hazardous upon inhalation, ingestion, and dermal contact. This guide outlines the essential personal protective equipment (PPE) and handling protocols designed to minimize exposure and ensure a safe laboratory environment.

The cornerstone of this protocol is a multi-layered safety approach that prioritizes engineering controls as the first line of defense, supplemented by rigorous PPE and stringent operational procedures.

Foundational Safety: Engineering Controls

Before any personal protective equipment is considered, all handling of 4-(5-Hydroxypyridin-2-yl)benzoic acid in its solid, powdered form must be conducted within a certified chemical fume hood. The fume hood provides critical containment of airborne particles, which is the primary route of potential exposure when handling fine powders.

  • Rationale : A chemical fume hood creates a negative pressure environment, drawing airborne contaminants away from the operator's breathing zone and preventing their release into the general laboratory space. The sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.

Personal Protective Equipment (PPE): A Multi-Barrier System

The following PPE is mandatory for all personnel handling 4-(5-Hydroxypyridin-2-yl)benzoic acid. This selection is based on established best practices for handling chemicals of unknown toxicity.

  • Primary Equipment : Chemical splash goggles are required at all times. They must offer a complete seal around the eyes to protect against airborne powder and accidental splashes of solutions.

  • Secondary Equipment : When there is a significant risk of splashing, such as during bulk solution preparation or transfer, a full-face shield should be worn over the chemical splash goggles.

  • Causality : The mucous membranes of the eyes can rapidly absorb chemical compounds. The fine, potentially dusty nature of this compound necessitates the full-seal protection that standard safety glasses cannot provide.

  • Required Equipment : Nitrile gloves are the standard for handling most laboratory chemicals. Due to the unknown permeation characteristics of this specific compound, it is recommended to double-glove .

  • Protocol :

    • Don an initial pair of nitrile gloves.

    • Don a second, outer pair of nitrile gloves.

    • Inspect all gloves for visible defects before use.

    • Remove and replace the outer glove immediately upon any known or suspected contact with the compound.

    • Change gloves frequently (e.g., every 30-60 minutes) during extended procedures to mitigate the risk of undetected permeation.

  • Rationale : Double-gloving provides a significant increase in protection against chemical breakthrough and guards against undetected pinholes or tears in the outer glove.

  • Required Equipment : A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.

  • Causality : The lab coat protects the skin on the arms and torso from coming into contact with powders or splashes. Tight cuffs prevent powders from entering the sleeve.

  • When to Use : A NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified fume hood (a practice that should be avoided) or if there is a potential for significant aerosolization even within the hood (e.g., during sonication or vigorous mixing).

  • Fit Testing : All personnel required to wear a respirator must be properly fit-tested to ensure an adequate seal.

  • Rationale : While the fume hood is the primary control for inhalation hazards, a respirator provides an essential secondary layer of defense, particularly if engineering controls were to fail or during procedures with a high risk of generating airborne particles.

Operational and Disposal Plans

  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and PPE.

  • Weighing : Conduct all weighing of the solid compound on a disposable weigh boat or paper inside the fume hood. Use anti-static tools if available to minimize powder dispersal.

  • Solution Preparation : Add the solid compound to the solvent slowly and carefully to avoid splashing. Keep containers capped when not in use.

  • Post-Handling : After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and respirator (if used). Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Solid Waste : All disposable materials contaminated with 4-(5-Hydroxypyridin-2-yl)benzoic acid (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All solutions containing the compound must be collected in a designated, sealed hazardous liquid waste container. Do not dispose of down the drain.

Visual Workflow for PPE Selection

PPE_Workflow start_node Start: Prepare to Handle 4-(5-Hydroxypyridin-2-yl)benzoic acid is_solid Is the compound in solid form? start_node->is_solid decision_node_style decision_node_style process_node_style process_node_style ppe_node_style ppe_node_style end_node Proceed with Task fume_hood Work Inside a Certified Chemical Fume Hood is_solid->fume_hood Yes base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat is_solid->base_ppe No (In Solution) fume_hood->base_ppe aerosol_risk High risk of aerosolization? base_ppe->aerosol_risk respirator Add N95 Respirator (Fit-Tested) aerosol_risk->respirator Yes splash_risk Significant splash risk? aerosol_risk->splash_risk No respirator->splash_risk splash_risk->end_node No face_shield Add Face Shield (over goggles) splash_risk->face_shield Yes face_shield->end_node

Caption: Decision workflow for selecting appropriate PPE.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended (N95)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot typically required
General Handling (Sol.) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required

This guide provides a robust framework for safely handling 4-(5-Hydroxypyridin-2-yl)benzoic acid. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory requirements.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.